molecular formula C16H15ClFN5 B15601912 KCa2 channel modulator 2

KCa2 channel modulator 2

カタログ番号: B15601912
分子量: 331.77 g/mol
InChIキー: DWOQPNHOXLUTJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KCa2 channel modulator 2 is a useful research compound. Its molecular formula is C16H15ClFN5 and its molecular weight is 331.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H15ClFN5

分子量

331.77 g/mol

IUPAC名

N-(5-chloro-2-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C16H15ClFN5/c1-9-7-15(20-14-8-12(17)4-5-13(14)18)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21)

InChIキー

DWOQPNHOXLUTJZ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

KCa2 Channel Modulators: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of small-conductance calcium-activated potassium (KCa2) channel modulators. KCa2 channels, also known as SK channels, are key regulators of neuronal excitability and cardiac rhythm. Their modulation presents a promising therapeutic avenue for a range of neurological and cardiovascular disorders. This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing novel KCa2-targeting therapeutics.

Core Mechanism of KCa2 Channel Function

KCa2 channels are voltage-independent potassium channels activated by the binding of intracellular calcium ions (Ca²⁺). This activation is not direct but is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel. The binding of Ca²⁺ to CaM induces a conformational change that opens the channel pore, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization plays a critical role in shaping the afterhyperpolarization (AHP) following action potentials, thereby regulating neuronal firing frequency and patterns.

There are three main subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), each with distinct expression patterns and physiological roles. The fundamental mechanism of Ca²⁺/CaM-dependent gating is conserved across these subtypes.

KCa2 Channel Modulators: Positive and Negative Allosteric Regulation

KCa2 channel modulators are broadly classified into two categories: positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs). These small molecules do not directly activate or block the channel but rather bind to allosteric sites, altering the channel's sensitivity to Ca²⁺.

Positive Allosteric Modulators (PAMs)

KCa2 PAMs enhance channel activity by increasing their apparent sensitivity to Ca²⁺. This means that in the presence of a PAM, the channel can be activated at lower intracellular Ca²⁺ concentrations. The primary mechanism of action for PAMs is to left-shift the Ca²⁺ concentration-response curve.

Binding Site and Molecular Mechanism:

Extensive research has identified a key binding pocket for many KCa2 PAMs, such as the prototype modulator CyPPA, located at the interface between the C-lobe of CaM and the HA/HB helices of the KCa2 channel subunit. By binding to this site, PAMs stabilize the open conformation of the channel, facilitating the conformational change induced by Ca²⁺ binding to CaM. Cryo-electron microscopy (cryo-EM) structures have provided valuable insights into these interactions, revealing the precise residues involved in modulator binding.

Downstream Effects of KCa2 Activation:

  • In Neurons: Activation of KCa2 channels leads to a more pronounced afterhyperpolarization, which slows the firing rate of neurons. This can be beneficial in conditions characterized by neuronal hyperexcitability, such as ataxia.

  • In the Vasculature: KCa2 channels are expressed in endothelial cells, where their activation contributes to endothelium-derived hyperpolarization (EDH), leading to vasodilation.

Negative Allosteric Modulators (NAMs)

KCa2 NAMs, in contrast, decrease the apparent Ca²⁺ sensitivity of the channels, making them less likely to open at a given intracellular Ca²⁺ concentration. This is achieved by right-shifting the Ca²⁺ concentration-response curve.

Binding Site and Molecular Mechanism:

The binding sites for NAMs are distinct from those of PAMs. For instance, the NAM AP14145 has been shown to bind within the inner pore of the channel. This binding event is thought to allosterically hinder the opening of the channel gate, even when Ca²⁺ is bound to CaM. Some NAMs, like NS8593, have also been found to interact with the inner pore region.

Downstream Effects of KCa2 Inhibition:

  • In the Heart: KCa2 channels contribute to the repolarization of the cardiac action potential, particularly in the atria. Inhibition of these channels can prolong the atrial effective refractory period (AERP), an antiarrhythmic mechanism that is being explored for the treatment of atrial fibrillation.

  • In Neurons: By reducing the afterhyperpolarization, KCa2 inhibition can increase neuronal excitability and firing frequency.

Quantitative Data on KCa2 Channel Modulators

The following tables summarize the potency of various positive and negative allosteric modulators on different KCa2 channel subtypes. The data is presented as EC₅₀ (half-maximal effective concentration) for PAMs and IC₅₀ (half-maximal inhibitory concentration) for NAMs.

Table 1: Positive Allosteric Modulators (PAMs) of KCa2 Channels

ModulatorKCa2.1 (EC₅₀)KCa2.2 (EC₅₀)KCa2.3 (EC₅₀)Reference
CyPPANo effect5.6 µM~2-fold more potent than on KCa2.2
NS309~600 nM~600 nM~600 nM
SKA-312 µM2 µM2 µM
1-EBIO~300 µM~300 µM~300 µM
Compound 2oNot specified0.99 µM0.19 µM
Compound 2qNot specified0.64 µM0.60 µM

Table 2: Negative Allosteric Modulators (NAMs) of KCa2 Channels

ModulatorKCa2.1 (IC₅₀)KCa2.2 (IC₅₀)KCa2.3 (IC₅₀)Reference
AP14145Not specified1.1 µM1.1 µM
NS8593SubmicromolarSubmicromolarSubmicromolar
AP306632.29 µM1.46 µM1.09 µM
RA-2NanomolarNanomolar2 nM

Experimental Protocols

The characterization of KCa2 channel modulators predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Recording for KCa2 Modulator Screening

This protocol is designed for the initial screening of compounds for their modulatory effects on KCa2 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the desired human KCa2 subtype (KCa2.1, KCa2.2, or KCa2.3) are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., 300 nM), pH 7.2 with KOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa2 currents.

    • Perfuse the external solution containing the test compound at various concentrations.

    • Record the current responses at each concentration.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV).

    • For PAMs, plot the percentage increase in current against the compound concentration to determine the EC₅₀.

    • For NAMs, plot the percentage inhibition of the basal current against the compound concentration to determine the IC₅₀.

Inside-Out Patch-Clamp for Determining Ca²⁺ Sensitivity Shift

This protocol allows for the direct application of solutions with known Ca²⁺ concentrations to the intracellular face of the channel, enabling the precise determination of how a modulator affects Ca²⁺ sensitivity.

Methodology:

  • Patch Excision: After establishing a giga-ohm seal in the cell-attached mode, the pipette is pulled away from the cell to excise an inside-out patch of the membrane.

  • Solutions:

    • Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES (pH 7.4 with KOH).

    • Bath Solutions: A series of solutions containing a constant ionic strength but varying free Ca²⁺ concentrations (e.g., from 10 nM to 10 µM), buffered with EGTA.

  • Recording:

    • The inside-out patch is perfused with the series of bath solutions with increasing Ca²⁺ concentrations, both in the absence and presence of the modulator.

    • The channel activity (current) is recorded at each Ca²⁺ concentration.

  • Data Analysis:

    • For each condition (with and without the modulator), the normalized current is plotted against the free Ca²⁺ concentration.

    • The data is fitted with the Hill equation to determine the EC₅₀ for Ca²⁺ activation.

    • A leftward shift in the EC₅₀ in the presence of the compound indicates a positive modulatory effect, while a rightward shift indicates a negative modulatory effect.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of KCa2 Channel Activation and Modulation

KCa2_Modulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular KCa2 KCa2 Channel (Closed) KCa2_Open KCa2 Channel (Open) KCa2->KCa2_Open Conformational Change K_ion K⁺ KCa2_Open->K_ion Efflux CaM Calmodulin (CaM) Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca Ca²⁺ Ca->CaM Binds Ca_CaM->KCa2 Binds to C-terminus PAM Positive Allosteric Modulator (PAM) PAM->KCa2 Binds to CaM/Channel Interface PAM->KCa2_Open Facilitates Opening NAM Negative Allosteric Modulator (NAM) NAM->KCa2 Binds to Inner Pore NAM->KCa2 Inhibits Opening Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization

Caption: Allosteric modulation of the KCa2 channel signaling pathway.

Experimental Workflow for Characterizing a Novel KCa2 Modulator

KCa2_Modulator_Workflow start Novel Compound subcloning Stable Expression of KCa2 Subtypes in HEK293 Cells start->subcloning whole_cell Whole-Cell Patch-Clamp Screening subcloning->whole_cell is_active Compound Active? whole_cell->is_active pam_or_nam PAM or NAM? is_active->pam_or_nam Yes inactive Inactive is_active->inactive No inside_out Inside-Out Patch-Clamp (Ca²⁺ Titration) pam_or_nam->inside_out Determine Mechanism determine_ec50_ic50 Determine EC₅₀/IC₅₀ and Subtype Selectivity inside_out->determine_ec50_ic50 sar_studies Structure-Activity Relationship (SAR) Studies determine_ec50_ic50->sar_studies in_vivo In Vivo Efficacy and Toxicity Studies sar_studies->in_vivo end Lead Optimization in_vivo->end

Caption: A typical experimental workflow for the discovery and characterization of novel KCa2 channel modulators.

An In-depth Technical Guide to Small-Conductance Calcium-Activated Potassium (SK) Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are a critical family of ion channels that couple intracellular calcium signaling to neuronal excitability and cellular function. Comprising four subtypes—SK1, SK2, SK3, and the intermediate-conductance IK (or SK4)—these channels play pivotal roles in shaping the afterhyperpolarization following action potentials, thereby regulating firing patterns and synaptic plasticity. Their dysfunction has been implicated in a range of pathologies, including cardiac arrhythmias, neurological disorders, and muscular dystrophies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core characteristics of SK channel subtypes, including their biophysical and pharmacological properties. Detailed experimental protocols for their study are presented, alongside diagrams of key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Introduction to SK Channel Subtypes

Small-conductance calcium-activated potassium (SK) channels are voltage-independent potassium channels gated solely by intracellular calcium (Ca²⁺).[1][2][3] They are characterized by their small single-channel conductance, typically in the range of 4-14 pS for SK1-3 channels.[4][5] The family includes three canonical members: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[6] A fourth member, the intermediate-conductance (IK) channel (KCa3.1 or SK4), encoded by the KCNN4 gene, shares structural and functional similarities and is often considered part of this family, though it has a higher single-channel conductance of 20-85 pS.[4][5]

SK channels are tetramers of alpha subunits, each containing six transmembrane segments (S1-S6) and intracellular N- and C-termini.[7] The channel's sensitivity to Ca²⁺ is conferred by the constitutive binding of the calcium-binding protein calmodulin (CaM) to a calmodulin-binding domain (CaMBD) on the C-terminus of each alpha subunit.[2][8] The binding of Ca²⁺ to CaM induces a conformational change that opens the channel pore, allowing potassium ions (K⁺) to flow out of the cell and hyperpolarize the membrane.[4][7] This hyperpolarization contributes significantly to the medium afterhyperpolarization (mAHP) that follows an action potential, which in turn regulates neuronal firing frequency and patterns.[2]

Biophysical and Pharmacological Properties

The distinct biophysical and pharmacological profiles of the SK channel subtypes allow for their functional differentiation and provide opportunities for the development of subtype-selective modulators.

Biophysical Properties

The key biophysical properties that distinguish the SK channel subtypes are their single-channel conductance and their sensitivity to intracellular Ca²⁺.

PropertySK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)IK (KCa3.1/SK4)
Single-Channel Conductance 4-14 pS[5]4-14 pS[5]4-14 pS[5]20-85 pS[4][5]
Ca²⁺ Sensitivity (EC₅₀) ~0.3-0.5 µM[9]~0.3-0.5 µM[9]~0.3-0.5 µM[9]~0.3 µM[5]
Pharmacological Properties

The pharmacological profiles of SK channels are largely defined by their sensitivity to various peptide toxins and small molecules. Apamin, a bee venom toxin, is a classical SK channel blocker with differential sensitivity across the subtypes.[6]

CompoundSK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)
Apamin IC₅₀: 3.3 nM[1]IC₅₀: 83 pM[1]Intermediate sensitivity
Scyllatoxin IC₅₀: 80 nM[1]IC₅₀: 287 pM[1]
UCL 1684 IC₅₀: 762 pM[1]IC₅₀: 364 pM[1]
Dequalinium Chloride IC₅₀: 444 nM[1]IC₅₀: 162 nM[1]
d-Tubocurarine (+80 mV) IC₅₀: 27 µM[1]IC₅₀: 17 µM[1]
Bicuculline Methiodide (+80 mV) IC₅₀: 15 µM[1]IC₅₀: 25 µM[1]
NS8593 (at 0.5 µM Ca²⁺) K_d_: 0.42 µM[3]K_d_: 0.60 µM[3]K_d_: 0.73 µM[3]
CompoundSK1 (KCa2.1)SK2 (KCa2.2)SK3 (KCa2.3)
CyPPA Inactive[10][11]EC₅₀: 14 µM[10][11]EC₅₀: 5.6 µM[10][11]
NS309 EC₅₀: 0.62 µM[12]EC₅₀: 0.3 µM[12]

Key Signaling Pathways

The activity of SK channels is tightly regulated by a network of interacting proteins and signaling molecules. Understanding these pathways is crucial for elucidating the physiological roles of SK channels and for identifying novel drug targets.

Calmodulin, CK2, and PP2A Signaling Complex

SK channels form a stable macromolecular complex with calmodulin (CaM), protein kinase CK2, and protein phosphatase 2A (PP2A).[2][6] CaM serves as the intrinsic Ca²⁺ sensor.[2] CK2 and PP2A dynamically modulate the channel's Ca²⁺ sensitivity through the phosphorylation and dephosphorylation of CaM, respectively.[2][6] This regulatory mechanism allows for fine-tuning of SK channel activity in response to cellular signals.

SK_Channel_Signaling cluster_membrane Plasma Membrane SK SK Channel CaM Calmodulin (CaM) SK->CaM Constitutively bound CK2 Protein Kinase CK2 SK->CK2 Constitutively bound PP2A Protein Phosphatase 2A SK->PP2A Constitutively bound CaM->SK Activates CK2->CaM Phosphorylates (reduces Ca²⁺ sensitivity) ADP ADP CK2->ADP PP2A->CaM Dephosphorylates (increases Ca²⁺ sensitivity) Pi Pi PP2A->Pi Ca2_ion Intracellular Ca²⁺ Ca2_ion->CaM Binds ATP ATP ATP->CK2 H2O H₂O H2O->PP2A

SK channel regulation by CaM, CK2, and PP2A.
Interaction with NMDA Receptors

In dendritic spines of neurons, SK channels are often co-localized with N-methyl-D-aspartate (NMDA) receptors.[10][13] Calcium influx through activated NMDA receptors can directly activate nearby SK channels.[10][13] This creates a negative feedback loop where the resulting hyperpolarization from SK channel activation enhances the magnesium (Mg²⁺) block of the NMDA receptor, thereby reducing further Ca²⁺ entry.[10] This interplay is critical for regulating synaptic plasticity and learning and memory.

NMDA_SK_Interaction cluster_postsynaptic Postsynaptic Dendritic Spine Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Mediates SK_channel SK Channel K_efflux K⁺ Efflux (Hyperpolarization) SK_channel->K_efflux Mediates Ca2_influx->SK_channel Activates Mg2_block Mg²⁺ Block K_efflux->Mg2_block Enhances Mg2_block->NMDAR Inhibits

Negative feedback loop between NMDA receptors and SK channels.

Experimental Protocols

The study of SK channels relies on a variety of molecular and electrophysiological techniques. Below are detailed protocols for some of the key experiments used to characterize these channels.

Heterologous Expression of SK Channels in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells, a common system for studying the properties of ion channels in isolation.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Plasmid DNA encoding the SK channel subtype of interest and a fluorescent reporter (e.g., GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Poly-L-lysine coated glass coverslips

  • 6-well culture plates

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Plating for Transfection: The day before transfection, seed HEK293 cells onto poly-L-lysine coated glass coverslips in 6-well plates at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection: a. Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. Typically, for a single well of a 6-well plate, use 1-2 µg of plasmid DNA. b. Add the transfection complex dropwise to the cells in fresh, serum-free media. c. Incubate for 4-6 hours at 37°C. d. Replace the transfection media with complete DMEM.

  • Expression: Allow the cells to express the channel for 24-48 hours before performing experiments. Successful transfection can be confirmed by visualizing GFP-positive cells under a fluorescence microscope.

Transfection_Workflow start Start culture Culture HEK293 Cells start->culture end End plate Plate Cells on Coverslips culture->plate prepare_dna Prepare DNA-Transfection Reagent Complex plate->prepare_dna transfect Transfect Cells prepare_dna->transfect incubate_expression Incubate for Expression (24-48h) transfect->incubate_expression verify Verify Transfection (Fluorescence Microscopy) incubate_expression->verify experiment Proceed to Experiment verify->experiment experiment->end

Workflow for heterologous expression of SK channels.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to record the macroscopic currents flowing through all SK channels on the surface of a single cell.

Materials:

  • Transfected HEK293 cells on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and varying concentrations of CaCl₂ to achieve the desired free [Ca²⁺] (pH 7.2 with KOH)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. Fire-polish the tip of the pipette.

  • Cell Selection: Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution. Identify a healthy, GFP-positive cell for recording.

  • Seal Formation: Approach the cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: a. Clamp the membrane potential at a holding potential (e.g., -80 mV). b. Apply voltage steps or ramps to elicit SK channel currents. c. To isolate SK channel currents, perform recordings before and after the application of a specific blocker (e.g., apamin). The SK channel current is obtained by digital subtraction of the current in the presence of the blocker from the control current.

Whole_Cell_Workflow start Start prep_pipette Prepare Patch Pipette start->prep_pipette end End select_cell Select Transfected Cell prep_pipette->select_cell form_seal Form Gigaohm Seal select_cell->form_seal rupture_membrane Rupture Membrane (Go Whole-Cell) form_seal->rupture_membrane record_control Record Control Currents rupture_membrane->record_control apply_blocker Apply SK Channel Blocker record_control->apply_blocker record_blocker Record Currents with Blocker apply_blocker->record_blocker subtract Digitally Subtract Currents record_blocker->subtract analyze Analyze Isolated SK Current subtract->analyze analyze->end

Workflow for whole-cell patch-clamp recording of SK currents.
Inside-Out Patch-Clamp for Calcium Sensitivity

This technique allows for the precise control of the intracellular solution bathing the channel, making it ideal for determining the Ca²⁺ sensitivity of SK channels.

Materials:

  • Same as for whole-cell patch-clamp, with a variety of intracellular solutions containing different free Ca²⁺ concentrations.

Procedure:

  • Seal Formation: Form a GΩ seal on a transfected cell as described for whole-cell recording.

  • Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

  • Data Acquisition: a. Perfuse the excised patch with a series of intracellular solutions containing different known concentrations of free Ca²⁺. b. At each Ca²⁺ concentration, record the single-channel or macroscopic patch currents at a constant holding potential. c. Plot the normalized current as a function of Ca²⁺ concentration and fit the data with the Hill equation to determine the EC₅₀ for Ca²⁺ activation.

Role in Disease and Drug Development

The widespread distribution and critical physiological roles of SK channels make them important targets for drug development in a variety of diseases.

  • Cardiac Arrhythmias: SK channels are expressed in the atria and contribute to action potential repolarization. Their over-activity is implicated in atrial fibrillation, and SK channel inhibitors are being investigated as potential antiarrhythmic drugs.

  • Neurological Disorders: Dysfunction of SK channels has been linked to conditions such as epilepsy, ataxia, and Parkinson's disease. Modulators of SK channels could offer therapeutic benefits by normalizing neuronal excitability.

  • Pain: SK channels are expressed in sensory neurons and are involved in the modulation of pain signals. SK channel activators may have analgesic effects.

  • Myotonic Dystrophy: Altered SK channel function has been observed in this genetic disorder, and targeting these channels is being explored as a potential therapeutic strategy.

The development of subtype-selective SK channel modulators is a key goal in the field to minimize off-target effects and maximize therapeutic efficacy.

Conclusion

The small-conductance calcium-activated potassium channels are a diverse and functionally significant family of ion channels. Their unique biophysical and pharmacological properties, coupled with their involvement in a range of physiological and pathophysiological processes, make them a compelling area of research and a promising class of targets for novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers seeking to further unravel the complexities of SK channel function and to develop new treatments for a variety of human diseases.

References

A Technical Guide to the Discovery and Synthesis of Novel KCa2 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of novel modulators for small-conductance calcium-activated potassium (KCa2) channels. It covers the therapeutic rationale, key modulator classes, detailed experimental protocols, and relevant signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery.

Introduction: KCa2 Channels as Therapeutic Targets

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are a family of ion channels that are gated solely by intracellular calcium (Ca²⁺).[1] They are unique in their ability to couple intracellular Ca²⁺ signals to changes in membrane potential.[2] The family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), which are encoded by the KCNN1-3 genes.[3] These channels are predominantly expressed in the nervous system, but also play crucial roles in the cardiovascular system, particularly in endothelial cells and the atria.[2][3]

The activation of KCa2 channels is mediated by the protein calmodulin (CaM), which is constitutively bound to the channel's C-terminus.[4][5] When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change that opens the channel pore, allowing potassium ions (K⁺) to flow out of the cell.[4] This efflux of positive charge leads to membrane hyperpolarization, which generally has an inhibitory effect on cellular excitability.[2] In neurons, this process underlies the medium afterhyperpolarization (mAHP), which is critical for regulating neuronal firing patterns and synaptic plasticity.[5][6]

The critical role of KCa2 channels in regulating cellular excitability makes them attractive therapeutic targets for a range of diseases.[7]

  • Positive Modulators (Activators): Enhancing KCa2 channel activity can reduce hyperexcitability. This approach is being investigated for neurodegenerative disorders like ataxia, where activators such as SKA-31 and NS13001 have shown promise in improving motor deficits in animal models.[6] There is also therapeutic interest in activators for epilepsy and alcohol dependence.[6][8]

  • Negative Modulators (Inhibitors): Blocking KCa2 channels can increase excitability. This is a promising strategy for atrial fibrillation, as KCa2.2 and KCa2.3 channels are involved in atrial repolarization.[5][9] The inhibitor AP30663 has demonstrated efficacy in converting atrial fibrillation to sinus rhythm in a phase 2 clinical trial.[9][10] Furthermore, inhibiting KCa2 channels has been shown to improve learning and memory in rodent models, suggesting potential applications in treating cognitive deficits.[3]

Discovery of Novel KCa2 Modulators: A General Workflow

The identification of new KCa2 channel modulators typically follows a multi-stage process that begins with large-scale screening and progresses through detailed characterization to identify lead compounds.

G cluster_0 Discovery & Screening cluster_1 Characterization & Validation cluster_2 Preclinical Development hts High-Throughput Screening (HTS) (e.g., Thallium Flux Assay) hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead electro Electrophysiology (Patch-Clamp) hit_to_lead->electro Primary Hits sar Structure-Activity Relationship (SAR) electro->sar selectivity Selectivity Profiling sar->selectivity invivo In Vivo Animal Models selectivity->invivo Validated Leads tox Toxicology & Safety invivo->tox lead_opt Lead Optimization tox->lead_opt clinical clinical lead_opt->clinical Candidate Drug

Caption: General workflow for KCa2 modulator discovery.

Key Classes of KCa2 Modulators: Data and Synthesis

A diverse range of chemical scaffolds have been identified as KCa2 channel modulators. All current drug candidates in this field have been identified through screening or classical medicinal chemistry approaches, as the lack of a crystal structure makes structure-based design challenging.[3][7]

Positive Modulators (Activators)

Positive modulators act by increasing the sensitivity of the channel to Ca²⁺, effectively shifting the Ca²⁺-response curve to the left.[6]

Compound NameChemical ClassTarget(s)Potency (EC50)Key Applications/Indications
1-EBIO BenzimidazolonePan KCa2/KCa3.1~30-300 µMResearch tool[8]
NS309 BenzimidazolonePan KCa2/KCa3.1Low µM rangeResearch tool, neuroprotection[6]
SKA-31 NaphthothiazoleKCa2/KCa3.1KCa3.1: 260 nM, KCa2.1/2.2: 2.9 µMVasodilation, lowers blood pressure[11]
CyPPA AcetamideKCa2.2/KCa2.3KCa2.2: ~15 µM, KCa2.3: ~5.6 µMSubtype-selective research tool[4][6]
NS13001 AcetamideKCa2.2/KCa2.3KCa2.3: 140 nMAtaxia models[6]
GW542573X Imidazole-thiazoleKCa2.1 selective~300 nMSubtype-selective research tool[4][8]

Synthesis Highlight: SKA-31

The synthesis of SKA-31 and related benzothiazoles often starts from appropriately substituted amines.[12] While specific, detailed synthesis schemes for every compound are proprietary or found in specialized chemical literature, a general approach involves the reaction of aminonaphthalenes with a source of the thiazole (B1198619) ring.

Negative Modulators (Inhibitors and Blockers)

Negative modulators reduce KCa2 channel activity either by physically blocking the pore or by allosterically decreasing the channel's sensitivity to Ca²⁺ (negative gating modulation).[6][8]

Compound NameChemical ClassTarget(s)Potency (IC50/Kd)Key Applications/Indications
Apamin Peptide ToxinKCa2.1/2.2/2.3200 pM - 10 nMGold-standard research tool[3]
Dequalinium Bis-quinoliniumPan KCa2Low µM rangeAntiseptic, research tool[3][13]
UCL1684 Bis-quinoliniumPan KCa2~2 nMPotent research tool[3][14]
NS8593 Benzimidazole (B57391)Pan KCa20.42 - 0.73 µM (Ca²⁺-dependent)Negative gating modulator, research[15]
AP30663 Not DisclosedKCa2Not DisclosedAtrial Fibrillation (Phase 2 Trial)[9][10]

Synthesis Highlight: NS8593

The synthesis of NS8593, (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine, involves the coupling of a benzimidazole moiety with a tetrahydronaphthylamine backbone. Such syntheses are typically multi-step processes involving the formation of the core heterocyclic and chiral amine structures, followed by their condensation.

KCa2 Channel Signaling Pathway

KCa2 channels are key integrators of Ca²⁺ signaling and membrane potential. In neurons, they are often physically and functionally coupled to sources of Ca²⁺ influx, such as NMDA receptors and voltage-gated Ca²⁺ channels, forming a negative feedback loop that regulates synaptic strength and neuronal excitability.[5][6]

G depol Membrane Depolarization vgcc Voltage-Gated Ca²⁺ Channel (VGCC) depol->vgcc Activates glutamate Glutamate Binding nmda NMDA Receptor glutamate->nmda Activates ca_influx Ca²⁺ Influx vgcc->ca_influx nmda->ca_influx cam Calmodulin (CaM) ca_influx->cam Binds to kca2 KCa2 Channel cam->kca2 Activates k_efflux K⁺ Efflux kca2->k_efflux Opens hyperpol Membrane Hyperpolarization (mAHP) k_efflux->hyperpol hyperpol->vgcc Inhibits hyperpol->nmda Relieves Mg²⁺ block feedback Reduced Excitability hyperpol->feedback Leads to

Caption: KCa2 channel activation and feedback loop.

Detailed Experimental Protocols

High-Throughput Screening: Thallium (Tl⁺) Flux Assay

This fluorescence-based assay is a common method for HTS of potassium channel modulators.[16][17] It relies on the permeability of K⁺ channels to the surrogate ion thallium (Tl⁺) and a Tl⁺-sensitive fluorescent dye.[18]

Objective: To identify activators or inhibitors of KCa2 channels from a large compound library.

Materials:

  • HEK293 cells stably expressing the KCa2 channel subtype of interest.

  • Fluorescent Tl⁺ indicator dye (e.g., FluoZin-2, FluxOR).[16]

  • Assay Buffer (Low K⁺/No Tl⁺): Hanks' Balanced Salt Solution (HBSS) or similar.

  • Stimulus Buffer (High K⁺/Tl⁺): Buffer with elevated K⁺ (to depolarize cells and activate any voltage-gated Ca²⁺ channels) and Tl₂SO₄.

  • Calcium ionophore (e.g., Ionomycin) to directly raise intracellular Ca²⁺.

  • Test compounds dissolved in DMSO.

  • 384-well microplates.

  • Fluorescence plate reader (e.g., FLIPR, VIPR).[19][20]

Methodology:

  • Cell Plating: Seed the stable cell line into 384-well black-walled, clear-bottom plates and grow to a confluent monolayer.

  • Dye Loading: Remove growth media and add the Tl⁺ indicator dye diluted in Assay Buffer. Incubate for 60-90 minutes at room temperature or 37°C, allowing the dye to enter the cells.

  • Compound Addition: Transfer the plates to the fluorescence plate reader. Add test compounds (typically 1-10 µM final concentration) or controls (vehicle for baseline, known activator/inhibitor for controls) to the wells. Incubate for a predetermined time (e.g., 5-15 minutes).

  • Stimulation and Reading:

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.[16]

    • Add the Stimulus Buffer containing both the Ca²⁺ ionophore and Tl⁺. This raises intracellular Ca²⁺ to open the KCa2 channels, creating a pathway for Tl⁺ influx.

    • Immediately begin kinetic fluorescence reading for 1-3 minutes.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl⁺ influx through open KCa2 channels.

    • Activators: Will show a higher rate of Tl⁺ influx compared to the vehicle control.

    • Inhibitors: Will show a lower rate of Tl⁺ influx compared to the vehicle control.

    • Calculate the response (e.g., initial rate, peak fluorescence) for each well and determine the Z'-factor to assess assay quality. Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the control).

Gold Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through channels in a single cell, providing detailed information on potency, mechanism of action, and kinetics.[15]

Objective: To characterize the effect of a hit compound on KCa2 channel currents.

Materials:

  • Cells expressing the KCa2 channel of interest.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular (Pipette) Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 BAPTA (Ca²⁺ chelator), with a calculated amount of CaCl₂ to achieve a specific free [Ca²⁺] (e.g., 500 nM) to activate the channels (pH 7.2).

  • Test compound.

Methodology:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Seal Formation: Using the micromanipulator, carefully guide the pipette to the surface of a cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Voltage-Clamp Recording:

    • Hold the cell membrane at a negative potential (e.g., -80 mV).

    • Apply a series of voltage steps or ramps (e.g., a ramp from -100 mV to +40 mV) to elicit KCa2 currents. The current is activated by the free Ca²⁺ in the pipette solution.

    • Record baseline currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record currents in the presence of the compound after the effect has reached a steady state. Perform a "washout" by perfusing with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV) for each concentration.

    • Normalize the current to the baseline control.

    • Plot the normalized current against the compound concentration and fit the data with the Hill equation to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).

Modulator Classification and Binding Sites

KCa2 modulators can be classified based on their chemical structure and their mechanism of action. Recent studies have begun to reveal that many small-molecule positive modulators bind at the interface between the channel and the calmodulin protein, enhancing the coupling between Ca²⁺ sensing and the mechanical opening of the channel gate.[4][8] Negative gating modulators like NS8593 are thought to act deep within the channel's inner pore vestibule.[3]

G modulators KCa2 Modulators positive Positive Modulators (Activators) modulators->positive negative Negative Modulators (Inhibitors) modulators->negative benzothiazole Benzothiazoles (e.g., SKA-31) positive->benzothiazole benzimidazolone Benzimidazolones (e.g., NS309) positive->benzimidazolone acetamide Acetamides (e.g., CyPPA) positive->acetamide pore_blockers Pore Blockers negative->pore_blockers neg_gating Negative Gating Modulators negative->neg_gating peptide Peptide Toxins (e.g., Apamin) pore_blockers->peptide bis_quinolinium Bis-quinoliniums (e.g., UCL1684) pore_blockers->bis_quinolinium benzimidazole_neg Benzimidazoles (e.g., NS8593) neg_gating->benzimidazole_neg

References

The Structure-Activity Relationship of KCa2 Channel Modulator 2 (Compound 2q): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of KCa2 channel modulator 2, also known as compound 2q. This potent and subtype-selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels has emerged as a promising therapeutic candidate, particularly for neurological disorders such as spinocerebellar ataxia (SCA). This document details the quantitative data from key studies, outlines the experimental protocols used for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to KCa2 Channels and Compound 2q

Small-conductance Ca2+-activated K+ (KCa2 or SK) channels are crucial in regulating neuronal excitability.[1][2] Specifically, the KCa2.2 subtype is predominantly expressed in the cerebellum and plays a vital role in the pacemaking of Purkinje cells.[1][3] Dysfunctional KCa2.2 channels are linked to irregular Purkinje cell firing, a hallmark of spinocerebellar ataxias.[1][4] Positive modulators of KCa2 channels, which enhance their activity, are therefore being investigated as a therapeutic strategy to restore normal neuronal function.[5][6][7][8]

Compound 2q is a derivative of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), a known KCa2.2/KCa2.3 selective positive modulator.[1][9] The structural modifications in compound 2q, specifically the halogen decoration on the N-benzene ring, confer a significant increase in potency while maintaining subtype selectivity.[1][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data regarding the potency and efficacy of compound 2q and related compounds from electrophysiological studies.

Table 1: Potency of Compound 2q and Analogs on KCa2 Channels

CompoundModificationRat KCa2.2a EC50 (µM)Human KCa2.3 EC50 (µM)Fold Potency Increase vs. CyPPA (on rKCa2.2a)
CyPPAParent Template7.48 ± 1.58-1
2q 2,5-dihalogenated phenyl0.64 ± 0.12 0.60 ~10
2o3,4-dihalogenated phenyl0.99 ± 0.190.19~7
2dMethoxy group on phenyl49.72 ± 11.3-~0.15

Data sourced from El-Sayed NS, et al. J Med Chem. 2022.[1][4][10][11][12]

Table 2: Effect of Compound 2q on the Apparent Ca2+ Sensitivity of Rat KCa2.2a Channels

ConditionCa2+ EC50 (µM)
Vehicle (Control)0.35 ± 0.035
Compound 2q (10 µM)0.091 ± 0.016
Compound 2o (10 µM)0.11 ± 0.023

Data sourced from El-Sayed NS, et al. J Med Chem. 2022.[1][3]

Table 3: Subtype Selectivity of Compound 2q

Channel SubtypeEffect of Compound 2q
KCa2.1No significant potentiation (Emax ~0%)
KCa2.2a Potent potentiation
KCa2.3 Potent potentiation
KCa3.1No significant potentiation (Emax ~2%)

Data sourced from El-Sayed NS, et al. J Med Chem. 2022.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compound 2q.

In Vitro Electrophysiology: Inside-Out Patch Clamp

This protocol was used to determine the potency and efficacy of the modulators on heterologously expressed KCa2 channels.

Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with cDNA encoding the desired rat or human KCa2 channel subtype using a suitable transfection reagent.

Electrophysiological Recordings:

  • Recordings are performed 24-48 hours post-transfection.

  • Inside-out patches are excised from transfected cells.

  • The intracellular solution (bath) contains a potassium-based solution with varying concentrations of free Ca2+, buffered with EGTA.

  • The extracellular solution (pipette) contains a potassium-based solution.

  • Currents are recorded at a holding potential of -50 mV.[13]

  • The test compounds are applied to the intracellular side of the patch via a perfusion system.

  • Concentration-response curves are generated by applying increasing concentrations of the compound at a fixed Ca2+ concentration.

  • Data is fitted to the Hill equation to determine EC50 and Emax values.

Ex Vivo Electrophysiology: Cerebellar Slice Recordings

This protocol was used to assess the ability of compound 2q to normalize the firing pattern of Purkinje cells in a mouse model of spinocerebellar ataxia type 2 (SCA2).[1][4]

Slice Preparation:

  • Cerebellar slices (250 µm thick) are prepared from SCA2 transgenic mice and wild-type littermates.

  • Slices are prepared in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

  • Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recordings:

  • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature.

  • Spontaneous firing of Purkinje cells is recorded in the cell-attached or whole-cell configuration.

  • After a stable baseline recording is established, compound 2q or other test agents are bath-applied.

  • The firing frequency, regularity (coefficient of variation of the interspike interval), and pattern (tonic vs. bursting) are analyzed before and after drug application.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the action and evaluation of compound 2q.

KCa2_Channel_Activation_Pathway cluster_neuron Purkinje Neuron Ca_influx Ca2+ Influx (via Voltage-gated Ca2+ channels) CaM Calmodulin (CaM) Ca_influx->CaM binds KCa2 KCa2.2 Channel CaM->KCa2 activates K_efflux K+ Efflux KCa2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Firing_Regulation Regulation of Firing Frequency Hyperpolarization->Firing_Regulation Compound_2q Compound 2q (Positive Allosteric Modulator) Compound_2q->KCa2 enhances Ca2+ sensitivity

Caption: KCa2.2 channel activation pathway in a Purkinje neuron and the modulatory effect of compound 2q.

Experimental_Workflow_SAR cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Validation CyPPA CyPPA (Parent Compound) Analogs Synthesis of Analogs (e.g., Compound 2q) CyPPA->Analogs Patch_clamp Inside-Out Patch Clamp Electrophysiology Analogs->Patch_clamp Test Compounds HEK_transfection HEK293 Cell Transfection (with KCa2.2 cDNA) HEK_transfection->Patch_clamp SAR_data Determine EC50 & Emax (Quantitative SAR) Patch_clamp->SAR_data Purkinje_recording Purkinje Cell Firing Recordings SAR_data->Purkinje_recording Select Potent Compounds (e.g., Compound 2q) SCA2_model SCA2 Mouse Model Cerebellar_slices Cerebellar Slice Preparation SCA2_model->Cerebellar_slices Cerebellar_slices->Purkinje_recording Functional_rescue Assess Normalization of Firing Purkinje_recording->Functional_rescue

Caption: Experimental workflow for the structure-activity relationship (SAR) study of KCa2 channel modulators.

Conclusion

Compound 2q is a potent and selective positive allosteric modulator of KCa2.2 and KCa2.3 channels, demonstrating a significant improvement in potency over its parent compound, CyPPA.[1][4] The structure-activity relationship studies highlight that di-halogen substitution at the 2 and 5 positions of the N-benzene ring is a key modification for enhanced activity.[1] Its mechanism of action involves increasing the apparent sensitivity of the KCa2.2 channel to intracellular Ca2+.[1][3] Furthermore, ex vivo studies have shown its potential to normalize the pathological firing patterns of Purkinje cells in a mouse model of spinocerebellar ataxia.[1][4] These findings underscore the therapeutic potential of compound 2q and provide a strong foundation for its further development as a treatment for ataxias and other neurological disorders characterized by neuronal hyperexcitability.

References

The Role of KCa2 (SK) Channels in Neuronal Afterhyperpolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Small-conductance calcium-activated potassium (KCa2 or SK) channels are critical regulators of neuronal excitability. By coupling intracellular calcium signals to membrane hyperpolarization, they play a pivotal role in shaping the neuronal firing pattern, primarily by generating the medium afterhyperpolarization (mAHP) that follows action potentials. This guide provides an in-depth examination of the molecular architecture, biophysical properties, and physiological function of KCa2 channels. It details the signaling pathways governing their activation, presents their pharmacological profile in comprehensive tables, and outlines key experimental protocols for their study. This document serves as a technical resource for researchers investigating neuronal excitability and professionals developing therapeutics targeting the central nervous system.

Molecular Architecture and Gating Mechanism

KCa2 channels are voltage-independent potassium channels activated solely by increases in intracellular calcium ([Ca²⁺]i).[1]

2.1 Structure The functional channel is a tetramer formed by four identical α-subunits.[2][3] Each subunit consists of six transmembrane domains (S1-S6) and intracellular N- and C-termini, a topology similar to voltage-gated potassium (Kv) channels.[2][3] A P-loop between the S5 and S6 segments forms the ion-conducting pore.[2][3]

2.2 Gating by Calmodulin (CaM) KCa2 channels are not directly gated by calcium ions. Instead, their calcium sensitivity is conferred by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of each channel subunit, acting as an intrinsic β-subunit.[1][3][4] The gating process involves the following steps:

  • An increase in intracellular [Ca²⁺] follows neuronal depolarization.

  • Ca²⁺ ions bind to the N-lobe of the channel-bound CaM.[2][4]

  • This binding induces a conformational change in CaM, which in turn interacts with the S4-S5 linker of the channel subunit.[2][4]

  • This interaction pulls on the S6 helices, leading to the opening of the channel's activation gate and allowing the efflux of K⁺ ions.[3]

KCa2_Gating_Mechanism cluster_0 Resting State ([Ca²⁺]i Low) cluster_1 Active State ([Ca²⁺]i High) Channel_Closed KCa2 Channel (Closed) CaM_Rest Calmodulin (C-Lobe Bound) Channel_Open KCa2 Channel (Open) Channel_Closed->Channel_Open Gate Opening CaM_Active Ca²⁺-Bound Calmodulin CaM_Rest->CaM_Active Conformational Change K_efflux K⁺ Efflux Channel_Open->K_efflux CaM_Active->Channel_Closed Pulls S4-S5 Linker Ca_ion Ca²⁺ Ca_ion->CaM_Rest Binding to N-Lobe

Caption: Gating mechanism of the KCa2 channel via Calmodulin (CaM).

KCa2 Channel Subtypes and Biophysical Properties

There are three subtypes of KCa2 channels—KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3)—encoded by the genes KCNN1, KCNN2, and KCNN3, respectively.[1][5] These subtypes can form both homomeric and heteromeric channels and are differentially expressed throughout the central nervous system.[6] While they share a high degree of homology, they exhibit distinct biophysical and pharmacological properties.[4]

PropertyKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference(s)
Gene KCNN1KCNN2KCNN3[1][5]
Single-Channel Conductance ~4-14 pS~4-14 pS~4-14 pS[5][7][8]
Ca²⁺ Sensitivity (EC₅₀) ~0.3-0.7 µM~0.3-0.7 µM~0.3-0.7 µM[8]
Apamin Sensitivity (IC₅₀) Moderately Sensitive (~1-12 nM)Highly Sensitive (~30-200 pM)Moderately Sensitive (~1-20 nM)[4][9]
Primary CNS Role ModulatoryDominant in mAHP Pacemaking, Burst Firing[4]

Role in Neuronal Afterhyperpolarization (AHP)

Following an action potential or a train of action potentials, many neurons exhibit an afterhyperpolarization (AHP), a period where the membrane potential is more negative than the resting potential. The AHP is typically divided into fast (fAHP), medium (mAHP), and slow (sAHP) components based on duration.

KCa2 channels are the primary mediators of the apamin-sensitive medium AHP (mAHP), which lasts for tens to hundreds of milliseconds.[4][10][11] The mAHP is crucial for regulating neuronal firing frequency and patterns.[1][11] Knock-out mouse studies have confirmed that KCa2.2 is the dominant subtype responsible for the mAHP in many central neurons, including hippocampal CA1 pyramidal cells.[1][4]

4.1 Signaling Pathway for mAHP Generation

The activation of KCa2 channels to produce the mAHP is tightly coupled to calcium influx during neuronal activity.

  • Depolarization: An action potential depolarizes the neuronal membrane.

  • Ca²⁺ Influx: This depolarization activates voltage-gated calcium channels (VGCCs). In postsynaptic compartments, calcium also enters through NMDA receptors following glutamate (B1630785) binding and sufficient depolarization to relieve the Mg²⁺ block.[4][12]

  • KCa2 Activation: The resulting local increase in [Ca²⁺]i activates KCa2 channels via the calmodulin-dependent mechanism described previously.[12]

  • K⁺ Efflux & Hyperpolarization: Open KCa2 channels permit the efflux of K⁺ ions down their electrochemical gradient, causing the membrane to hyperpolarize and generate the mAHP.[10][12]

  • Negative Feedback: This hyperpolarization provides a negative feedback loop, reducing neuronal excitability and contributing to the repolarization of the membrane, which can facilitate the re-blocking of NMDA receptors by Mg²⁺.[10][12]

AHP_Signaling_Pathway AP Action Potential Depol Membrane Depolarization AP->Depol VGCC Voltage-Gated Ca²⁺ Channels Depol->VGCC Opens NMDAR NMDA Receptors Depol->NMDAR Relieves Mg²⁺ Block Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx NMDAR->Ca_Influx CaM Calmodulin Activation Ca_Influx->CaM KCa2 KCa2 Channel Opening CaM->KCa2 K_Efflux K⁺ Efflux KCa2->K_Efflux mAHP Medium Afterhyperpolarization (mAHP) K_Efflux->mAHP Feedback Negative Feedback on Excitability mAHP->Feedback Ephys_Workflow start Start prep Prepare Brain Slice or Cultured Neuron start->prep patch Establish Whole-Cell Configuration prep->patch mode Set to Current-Clamp Mode patch->mode protocol Inject Depolarizing Current Pulses mode->protocol record_base Record Baseline AHP protocol->record_base record_drug Record AHP with Blocker protocol->record_drug apply_drug Apply KCa2 Blocker (e.g., Apamin) record_base->apply_drug apply_drug->protocol compare Compare AHP Waveforms (Amplitude & Duration) record_drug->compare end End compare->end

References

Endogenous Regulation of KCa2 Channel Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and synaptic plasticity. Their activity is exquisitely tuned by a variety of endogenous mechanisms that dynamically modulate channel gating, trafficking, and subcellular localization. This technical guide provides an in-depth overview of the core principles of endogenous KCa2 channel regulation, with a focus on the roles of key intracellular signaling molecules. We present a comprehensive summary of quantitative data, detailed experimental protocols for studying these regulatory processes, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction to KCa2 Channels

KCa2 channels, also known as SK channels, are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium (Ca²⁺) in a voltage-independent manner.[1][2] There are three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2] These channels are tetramers of alpha subunits, each containing six transmembrane domains and intracellular N- and C-termini.[3] Their activation leads to potassium (K⁺) efflux, resulting in membrane hyperpolarization, which plays a crucial role in shaping the afterhyperpolarization (AHP) following action potentials, thereby regulating neuronal firing frequency.

The physiological importance of KCa2 channels is underscored by their involvement in learning and memory, motor control, and their implication in various neurological and psychiatric disorders. Consequently, understanding the intricate mechanisms that govern their activity is of paramount importance for the development of novel therapeutic strategies.

Core Regulatory Mechanisms

The activity of KCa2 channels is primarily governed by the interplay of direct Ca²⁺ binding via the associated protein calmodulin, and post-translational modifications orchestrated by protein kinases and phosphatases.

Calmodulin: The Ca²⁺ Sensor

Calmodulin (CaM) is a ubiquitous Ca²⁺-binding protein that functions as the primary Ca²⁺ sensor for KCa2 channels.[4] It is constitutively associated with the C-terminus of the KCa2 channel alpha subunit.[4] The binding of Ca²⁺ to CaM induces a conformational change that is transmitted to the channel pore, leading to its opening. The apparent Ca²⁺ sensitivity of KCa2 channels is a key parameter that is subject to modulation by other regulatory factors.

Protein Kinase A (PKA)

Cyclic AMP-dependent protein kinase (PKA) plays a significant role in regulating KCa2 channel function, primarily by modulating their trafficking to the plasma membrane. Phosphorylation of KCa2 channels by PKA can lead to their retention in the endoplasmic reticulum, thereby reducing their surface expression and overall channel activity.[5] This mechanism is particularly important in synaptic plasticity, where PKA-mediated downregulation of KCa2 channels can contribute to the induction of long-term potentiation (LTP).[5]

Protein Kinase C (PKC)

Protein kinase C (PKC) is another key serine/threonine kinase that modulates KCa2 channel activity. The effects of PKC are complex and can be isoform-specific, leading to either potentiation or inhibition of channel function.[6] This modulation can occur through direct phosphorylation of the channel or associated regulatory proteins, affecting channel gating and open probability.

Protein Phosphatase 2A (PP2A)

Protein phosphatase 2A (PP2A) acts to counterbalance the effects of protein kinases. PP2A is often found in a complex with KCa2 channels and can dephosphorylate the channel or its associated regulatory proteins, thereby influencing its activity.[7][8] The dynamic balance between PKA/PKC-mediated phosphorylation and PP2A-mediated dephosphorylation provides a sophisticated mechanism for the fine-tuning of KCa2 channel function.

Quantitative Data on KCa2 Channel Regulation

The following tables summarize key quantitative parameters related to the endogenous regulation of KCa2 channel activity.

Table 1: Single-Channel Conductance and Ca²⁺ Sensitivity of KCa2 Channel Subtypes

Channel SubtypeSingle-Channel Conductance (pS)Apparent Ca²⁺ EC₅₀ (nM)References
KCa2.1 (SK1)4-14300-750[1][3]
KCa2.2 (SK2)4-14300-750[1][3]
KCa2.3 (SK3)4-14300-750[1][3]
KCa3.1 (IK)30-40100-400[1][3]

Table 2: Pharmacological Modulators of KCa2 Channels

ModulatorTypeTarget Subtype(s)IC₅₀/EC₅₀References
ApaminInhibitorKCa2.2 > KCa2.3 > KCa2.187.7 pM (KCa2.2), 2.3 nM (KCa2.3), 4.1 nM (KCa2.1)[9][10]
CyPPAPositive ModulatorKCa2.2, KCa2.3EC₅₀ = 7.48 ± 1.58 µM (rat KCa2.2a)[11]
NS13001Positive ModulatorKCa2.2-[12]
Compound 2oPositive ModulatorKCa2.3 > KCa2.2EC₅₀ = 0.19 ± 0.071 µM (human KCa2.3), 0.99 ± 0.19 µM (rat KCa2.2a)[13]
Compound 2qPositive ModulatorKCa2.2, KCa2.3EC₅₀ = 0.64 ± 0.12 µM (rat KCa2.2a), 0.60 ± 0.10 µM (human KCa2.3)[13]

Table 3: Modulation of Apparent Ca²⁺ Sensitivity by Positive Modulators

Channel SubtypeModulator (Concentration)Apparent Ca²⁺ EC₅₀ (µM)Fold ShiftReferences
rat KCa2.2aControl0.35 ± 0.035-[11]
rat KCa2.2aCompound 2o (10 µM)0.11 ± 0.023~3.2[11]
rat KCa2.2aCompound 2q (10 µM)0.091 ± 0.016~3.8[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the endogenous regulation of KCa2 channel activity.

KCa2_Regulation_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol KCa2 KCa2 Channel GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs PLC Phospholipase C GPCR->PLC Gq cAMP cAMP AC->cAMP DAG_IP3 DAG / IP₃ PLC->DAG_IP3 CaM Calmodulin CaM->KCa2 Ca2 Ca²⁺ Ca2->CaM Binds PKA PKA PKA->KCa2 Phosphorylates (Inhibits Trafficking) PKC PKC PKC->KCa2 Phosphorylates (Modulates Activity) PP2A PP2A PP2A->KCa2 Dephosphorylates cAMP->PKA Activates DAG_IP3->Ca2 Releases from ER DAG_IP3->PKC Activates

Core signaling pathways regulating KCa2 channel activity.
Experimental Workflows

The following diagrams outline the general workflows for key experimental techniques used to study KCa2 channel regulation.

Patch_Clamp_Workflow start Start: Prepare Cells (e.g., cultured neurons, brain slices) pull_pipette Pull Glass Micropipette start->pull_pipette fill_pipette Fill Pipette with Internal Solution pull_pipette->fill_pipette approach_cell Approach Cell with Pipette fill_pipette->approach_cell form_seal Form Gigaseal approach_cell->form_seal rupture_membrane Rupture Membrane (Whole-cell configuration) form_seal->rupture_membrane voltage_clamp Apply Voltage-Clamp Protocol (e.g., voltage steps to elicit tail currents) rupture_membrane->voltage_clamp record_currents Record KCa2 Currents voltage_clamp->record_currents data_analysis Analyze Data (e.g., current amplitude, kinetics, Ca²⁺ sensitivity) record_currents->data_analysis end End data_analysis->end CoIP_Workflow start Start: Cell/Tissue Lysis (non-denaturing buffer) preclear Pre-clear Lysate with Beads start->preclear add_antibody Incubate with Primary Antibody (anti-KCa2) preclear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads immunoprecipitate Immunoprecipitate (rotate overnight at 4°C) add_beads->immunoprecipitate wash Wash Beads immunoprecipitate->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot (probe for interacting proteins) elute->analyze end End analyze->end FRET_Workflow start Start: Co-express Fluorescently Tagged Proteins in Cells (e.g., KCa2-CFP & CaM-YFP) image_acquisition Acquire Images in Donor, Acceptor, and FRET Channels start->image_acquisition background_subtraction Background Subtraction image_acquisition->background_subtraction bleedthrough_correction Correct for Spectral Bleed-through background_subtraction->bleedthrough_correction calculate_fret Calculate FRET Efficiency bleedthrough_correction->calculate_fret data_interpretation Interpret FRET Signal as Protein-Protein Interaction calculate_fret->data_interpretation end End data_interpretation->end

References

Methodological & Application

Application Notes and Protocols for KCa2 Channel Modulator 2 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are critical regulators of neuronal excitability and cellular signaling.[1] These channels are voltage-independent and are activated by intracellular calcium (Ca2+) levels in the sub-micromolar range.[1] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[1] Their activation leads to membrane hyperpolarization, which plays a crucial role in shaping the afterhyperpolarization (AHP) following action potentials, thereby influencing neuronal firing patterns.[2]

KCa2 channel modulator 2, also referred to as compound 2q, is a potent and subtype-selective positive allosteric modulator of KCa2.2 and KCa2.3 channels.[3][4][5] Positive modulators of KCa2 channels act by increasing the apparent sensitivity of the channel to intracellular Ca2+, leading to channel activation at lower calcium concentrations.[4][6] This document provides detailed application notes and protocols for the use of this compound in patch-clamp experiments to characterize its effects on KCa2 channel activity.

Mechanism of Action

KCa2 channels are gated by intracellular Ca2+ through the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel.[1] When intracellular Ca2+ levels rise, Ca2+ binds to CaM, inducing a conformational change that opens the channel pore and allows potassium ions (K+) to flow out of the cell, leading to hyperpolarization.

This compound enhances channel activity by binding to a site on the channel-CaM complex, which increases the affinity of CaM for Ca2+.[4][6] This allosteric modulation results in a leftward shift of the Ca2+ concentration-response curve, meaning that lower concentrations of intracellular Ca2+ are required to open the channel.[4][6]

Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of this compound (compound 2q).

Table 1: Potency of this compound (Compound 2q) on Different KCa2 Channel Subtypes

Channel SubtypeSpeciesEC50 (μM)Reference
KCa2.2aRat0.64 ± 0.12[4]
KCa2.3Human0.60 ± 0.10[4]
KCa2.1HumanInactive[4][6]
KCa3.1HumanLargely inactive (Emax ~2%)[4][6]

Table 2: Effect of this compound (Compound 2q) on the Apparent Ca2+ Sensitivity of Rat KCa2.2a Channels

ConditionEC50 of Ca2+ (μM)Reference
Without Modulator0.35 ± 0.035[4][6]
With 10 μM Compound 2q0.091 ± 0.016[4][6]

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound using the whole-cell patch-clamp technique on HEK293 cells heterologously expressing KCa2 channels.

Materials and Reagents
  • Cell Culture: HEK293 cells stably or transiently expressing the KCa2 channel subtype of interest (e.g., rat KCa2.2a or human KCa2.3).

  • This compound (Compound 2q): Prepare a stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C.[4] Final dilutions should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

  • External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution: (in mM) 140 KCl, 10 HEPES, 5 EGTA, 1 MgCl2, 3 MgATP, 0.5 Na2GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. The free Ca2+ concentration can be adjusted by varying the EGTA/CaCl2 ratio to study the Ca2+-dependence of the modulator's effect.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with the internal solution.[7]

  • Patch-Clamp Setup: A standard patch-clamp rig including a microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture (HEK293 expressing KCa2) patch Whole-Cell Patch-Clamp cell_prep->patch sol_prep Solution Preparation (External & Internal) sol_prep->patch mod_prep Modulator Preparation (Stock & Working Solutions) application Apply KCa2 Modulator 2 mod_prep->application baseline Record Baseline KCa2 Current patch->baseline baseline->application record_effect Record Modulated KCa2 Current application->record_effect analysis Analyze Current (Amplitude, Kinetics) record_effect->analysis dose_response Dose-Response Curve (EC50 determination) analysis->dose_response

Experimental workflow for patch-clamp analysis of KCa2 modulator 2.

Step-by-Step Protocol
  • Cell Preparation: Plate HEK293 cells expressing the target KCa2 channel subtype onto glass coverslips 24-48 hours before the experiment.

  • Setup Preparation: Turn on the patch-clamp rig and perfusion system. Fill the recording chamber with the external solution.

  • Pipette Preparation: Pull glass pipettes and fire-polish the tips. Fill a pipette with the internal solution and mount it on the headstage.

  • Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the patch pipette. Apply gentle positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Baseline Recording (Voltage-Clamp):

    • Clamp the membrane potential at a holding potential of -80 mV.

    • To elicit KCa2 currents, apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) or a step protocol (e.g., depolarizing steps to various potentials). The choice of protocol depends on the specific experimental question.

    • Record baseline currents for a stable period (e.g., 2-5 minutes) to ensure the recording is stable.

  • Application of this compound:

    • Prepare the desired concentration of this compound in the external solution.

    • Apply the modulator-containing solution to the cell via the perfusion system.

  • Recording of Modulated Currents:

    • Continuously record the currents using the same voltage protocol as in the baseline condition.

    • Allow sufficient time for the modulator's effect to reach a steady state.

  • Dose-Response Analysis:

    • To determine the EC50, apply increasing concentrations of this compound sequentially, allowing the current to stabilize at each concentration.

    • Record the current at each concentration and normalize the response to the maximal effect.

    • Fit the concentration-response data with a Hill equation to determine the EC50.

  • Data Analysis:

    • Measure the amplitude of the outward K+ current at a specific voltage (e.g., +40 mV).

    • Analyze changes in current kinetics if applicable.

    • For current-clamp experiments, measure changes in the afterhyperpolarization (AHP) duration and amplitude following a train of action potentials.

Signaling Pathway of KCa2 Channel Modulation

The following diagram illustrates the signaling pathway of KCa2 channel activation and its positive modulation by this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_activation KCa2 KCa2 Channel Hyperpolarization Hyperpolarization KCa2->Hyperpolarization K+ Efflux CaM Calmodulin (CaM) CaM->KCa2 Binds (C-terminus) Ca2_source Intracellular Ca2+ Source Ca2 Ca2+ Ca2_source->Ca2 Release Ca2->CaM Binds Modulator KCa2 Modulator 2 Modulator->KCa2 Binds (Allosteric Site) CaM_Ca2 Ca2+-CaM Complex Modulator->CaM_Ca2 Enhances Ca2+ Binding CaM_Ca2->KCa2 Activates

Signaling pathway of KCa2 channel activation and positive modulation.

Troubleshooting

  • No or low KCa2 current:

    • Confirm the expression of the KCa2 channel in the cells.

    • Ensure the internal solution contains an appropriate Ca2+ concentration to activate the channels.

    • Check the health of the cells.

  • Unstable recording:

    • Ensure a high-quality GΩ seal.

    • Check for pipette drift.

    • Ensure the perfusion system is running smoothly without introducing mechanical noise.

  • Inconsistent modulator effect:

    • Verify the concentration of the modulator stock solution.

    • Ensure complete and rapid solution exchange in the recording chamber.

    • Check for potential degradation of the modulator; prepare fresh dilutions daily.

By following these detailed protocols and application notes, researchers can effectively utilize this compound in patch-clamp experiments to investigate its effects on KCa2 channel function and explore its potential as a therapeutic agent.

References

Application Notes and Protocols for Positive Allosteric Modulators of GABA-A Receptors in Cerebellar Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the application of positive allosteric modulators (PAMs) of the GABA-A receptor, exemplified by a hypothetical compound '2q', to acute cerebellar slices for research purposes. The provided methodologies are based on established practices for electrophysiological and pharmacological studies in brain tissue.

Mechanism of Action

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1][2] GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.[1][3] Positive allosteric modulators of GABA-A receptors do not bind to the same site as GABA (the orthosteric site) but rather to a distinct (allosteric) site on the receptor complex.[1][4] This binding event potentiates the effect of GABA, typically by increasing the frequency or duration of channel opening in the presence of the agonist, thereby enhancing the inhibitory signal.[1]

Experimental Data Summary

The following table summarizes typical concentration ranges and effects for a generic GABA-A receptor positive allosteric modulator. Specific values for a novel compound like '2q' would need to be determined empirically.

ParameterValueDescription
Compound Concentration 1 - 10 µMTypical effective concentration range for in vitro slice preparations. A concentration-response curve should be generated to determine the EC50.
GABA Co-application 1 - 5 µMA sub-maximal concentration of GABA is often co-applied to observe the potentiating effect of the PAM.
Incubation Time 10 - 30 minPre-incubation period for the compound to diffuse into the slice before recording.
Effect on GABAergic Currents PotentiationExpected to increase the amplitude and/or duration of inhibitory postsynaptic currents (IPSCs).

Experimental Protocols

Preparation of Acute Cerebellar Slices

This protocol is adapted from established methods for preparing acute brain slices for electrophysiology.[5][6][7][8][9]

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome or tissue chopper[5][6]

  • Ice-cold cutting solution (see table below)

  • Artificial cerebrospinal fluid (aCSF) (see table below)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Recovery chamber

  • Incubation chamber

Solutions:

SolutionComponentConcentration (mM)
Cutting Solution Sucrose210
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
Glucose10
MgCl₂7
CaCl₂0.5
aCSF NaCl124
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
Glucose10
MgCl₂1.3
CaCl₂2.5

Procedure:

  • Prepare and chill the cutting solution and aCSF. Continuously bubble both solutions with carbogen gas for at least 30 minutes prior to use.

  • Anesthetize the animal according to approved institutional protocols.[6][9]

  • Quickly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.[6][9]

  • Isolate the cerebellum and mount it onto the slicing stage of the vibratome.

  • Submerge the cerebellum in the ice-cold cutting solution in the vibratome buffer tray.

  • Cut sagittal slices of the cerebellum at a thickness of 250-350 µm.[10]

  • Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-35°C for 30-60 minutes.[7]

  • After recovery, transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature for at least 1 hour before starting experiments.

Application of Compound 2q (Generic PAM)

This protocol describes the application of a generic GABA-A receptor PAM to prepared cerebellar slices for electrophysiological recording.

Materials:

  • Prepared cerebellar slices in an incubation chamber

  • Recording chamber for electrophysiology setup

  • Perfusion system

  • Compound 2q (or other PAM) stock solution (e.g., in DMSO)

  • GABA stock solution

  • aCSF

Procedure:

  • Transfer a single cerebellar slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min.

  • Obtain a stable baseline recording of GABAergic activity (e.g., spontaneous or evoked IPSCs).

  • Prepare the working concentration of the PAM by diluting the stock solution in aCSF. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and does not affect neuronal activity.

  • Switch the perfusion to the aCSF containing the PAM.

  • To observe potentiation, co-apply a sub-maximal concentration of GABA with the PAM.

  • Record the changes in GABAergic currents for the desired duration.

  • To wash out the compound, switch the perfusion back to the standard aCSF.

Visualizations

Signaling Pathway

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_downstream Cellular Effect GABA GABA Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds to orthosteric site PAM Compound 2q (PAM) PAM->Receptor Binds to allosteric site Channel_Opening Increased Cl- Influx Receptor->Channel_Opening Potentiates Channel Opening Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization Inhibition Enhanced Inhibitory Signal Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor modulation by a positive allosteric modulator (PAM).

Experimental Workflow

Experimental_Workflow cluster_prep Slice Preparation cluster_exp Experiment Dissection 1. Cerebellum Dissection Slicing 2. Slice Cerebellum (300 µm) Dissection->Slicing Recovery 3. Recovery (32-35°C aCSF) Slicing->Recovery Incubation 4. Incubation (Room Temp aCSF) Recovery->Incubation Baseline 5. Baseline Recording (aCSF) Incubation->Baseline Application 6. Apply Compound 2q (+/- GABA) Baseline->Application Recording 7. Record Potentiated Response Application->Recording Washout 8. Washout (aCSF) Recording->Washout

Caption: Experimental workflow for applying a PAM to cerebellar slices.

References

In Vivo Delivery of KCa2 Channel Modulators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo delivery of KCa2 channel modulators. The information compiled is intended to guide researchers in designing and executing experiments aimed at understanding the physiological roles of KCa2 channels and exploring their therapeutic potential.

Introduction to KCa2 Channels

Small-conductance calcium-activated potassium channels (KCa2.1, KCa2.2, and KCa2.3), also known as SK channels, are critical regulators of neuronal excitability and vascular tone. These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺)[1][2]. In neurons, they contribute to the afterhyperpolarization (AHP) that follows an action potential, thereby controlling firing patterns and synaptic plasticity[1][3][4]. In the vasculature, endothelial KCa2 channels play a key role in endothelium-dependent hyperpolarization (EDH), leading to vasodilation[5][6][7]. Modulation of KCa2 channels, therefore, presents a promising therapeutic strategy for a range of disorders, including neurological diseases and cardiovascular conditions.

KCa2 Channel Modulators for In Vivo Use

A variety of pharmacological tools are available to modulate KCa2 channels in vivo. These can be broadly categorized as activators (positive modulators) and inhibitors (negative modulators or blockers).

KCa2 Channel Activators: These compounds enhance the sensitivity of the channels to intracellular Ca²⁺, leading to increased potassium efflux and hyperpolarization.

  • SKA-31: A potent and selective activator of KCa2 and KCa3.1 channels with good in vivo bioavailability and a longer half-life compared to other activators[8][9].

  • NS309: A potent activator of KCa2 and KCa3.1 channels, often used in in vitro and in vivo studies, though it has a short half-life[1][8][10].

  • NS13001: A subtype-selective activator of KCa2.2 and KCa2.3 channels[3].

  • 1-EBIO (1-ethyl-2-benzimidazolinone): One of the earlier developed KCa2 channel activators, though with lower potency[1][11].

  • Riluzole: An FDA-approved drug for amyotrophic lateral sclerosis (ALS) that also activates KCa2 channels[1][8].

KCa2 Channel Inhibitors: These compounds block the channel pore or reduce its sensitivity to Ca²⁺, leading to decreased potassium efflux and depolarization.

  • Apamin (B550111): A peptide neurotoxin from bee venom that is a highly potent and selective blocker of KCa2 channels[1][12]. It can cross the blood-brain barrier[13].

  • NS8593: A negative gating modulator that reduces the Ca²⁺ sensitivity of KCa2 channels[14][15].

In Vivo Delivery Methods

The choice of delivery method depends on the specific modulator, the target tissue, the desired pharmacokinetic profile, and the experimental model. The most common routes for in vivo administration of KCa2 modulators are intraperitoneal (I.P.) injection, intravenous (I.V.) injection, and oral gavage.

Experimental Protocols

Below are detailed protocols for the in vivo administration of selected KCa2 channel modulators.

Protocol 1: Intraperitoneal (I.P.) Injection of SKA-31 in Rodents

Objective: To systemically deliver the KCa2 channel activator SKA-31 to rodents for studying its effects on the cardiovascular or central nervous system.

Materials:

  • SKA-31 powder

  • Peanut oil (vehicle)[16]

  • Sterile 1 mL syringes with 25-27 gauge needles[17]

  • Vortex mixer

  • Warming bath or plate

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of SKA-31 Solution:

    • Calculate the required amount of SKA-31 based on the animal's weight and the desired dose (e.g., 10 mg/kg)[18].

    • Weigh the appropriate amount of SKA-31 powder.

    • In a sterile vial, add the SKA-31 powder to the required volume of peanut oil to achieve the final desired concentration.

    • Gently warm the mixture and vortex thoroughly to ensure complete dissolution of the compound. The final solution should be clear.

  • Animal Preparation and Injection:

    • Weigh the animal to determine the precise injection volume.

    • Properly restrain the mouse or rat to expose the abdomen[17][19]. For mice, the scruffing method is common, while for rats, a two-handed grip can be used.

    • Position the animal with its head tilted slightly downwards to allow the abdominal organs to shift cranially[13].

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[13][17].

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity[13][17].

    • Gently aspirate to ensure that no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is drawn into the syringe[17].

    • If aspiration is clear, slowly inject the SKA-31 solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Intraperitoneal (I.P.) Injection of NS309 in Mice

Objective: To deliver the KCa2 channel activator NS309 systemically in mice, for example, in studies of cerebral ischemia.

Materials:

  • NS309 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile 1 mL syringes with 27-30 gauge needles[19]

  • Vortex mixer

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of NS309 Solution:

    • Prepare a stock solution of NS309 in 100% DMSO.

    • For the final injection solution, dilute the stock solution in sterile saline to achieve the desired final concentration of NS309 and a final DMSO concentration of 1-2%[20]. For example, to prepare a 2 mg/kg dose for a 25g mouse in a 100 µL injection volume, the final concentration of NS309 would be 0.5 mg/mL.

    • Vortex the solution thoroughly. The final solution should be clear.

  • Animal Preparation and Injection:

    • Follow the same procedure for animal preparation and injection as described in Protocol 1.

Protocol 3: Intravenous (I.V.) Tail Vein Injection of Apamin in Mice

Objective: To achieve rapid systemic distribution of the KCa2 channel inhibitor apamin.

Materials:

  • Apamin (lyophilized powder)

  • Sterile saline (0.9% NaCl) or other aqueous buffer

  • Sterile 1 mL syringes with 27-30 gauge needles[3][5]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Apamin Solution:

    • Reconstitute the lyophilized apamin in sterile saline to the desired stock concentration. Apamin is soluble in water[21].

    • Further dilute the stock solution with sterile saline to the final injection concentration.

  • Animal Preparation and Injection:

    • Place the mouse in a restrainer.

    • To facilitate visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds[5][7].

    • Disinfect the tail with 70% ethanol.

    • Locate one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein at a shallow angle, advancing it a few millimeters into the vessel[5][6].

    • A successful insertion may result in a "flash" of blood in the needle hub.

    • Slowly inject the apamin solution. There should be no resistance, and the vein should blanch (appear clear) as the solution displaces the blood[3].

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Protocol 4: Oral Gavage of KCa2 Channel Modulators in Rodents

Objective: To administer KCa2 channel modulators orally for studies requiring chronic dosing or to mimic clinical administration routes.

Materials:

  • KCa2 channel modulator

  • Appropriate vehicle (e.g., water, saline, corn oil, or a suspension agent like carboxymethylcellulose)

  • Flexible or rigid gavage needles (20-22 gauge for mice, 16-18 gauge for rats)[22][23]

  • Sterile syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Prepare the modulator in the chosen vehicle at the desired concentration. For insoluble compounds, a suspension may be necessary. Ensure the suspension is homogenous before and during administration.

  • Animal Preparation and Administration:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and rats[23].

    • Properly restrain the animal. For mice, scruff the neck to immobilize the head. For rats, a two-handed grip is often used[24][25].

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length needed to reach the stomach and mark the needle if necessary[26].

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus[24][26]. The animal should swallow the tube.

    • Do not force the needle. If resistance is met, withdraw and re-attempt. Resistance may indicate entry into the trachea.

    • Once the needle is in the stomach (has reached the pre-measured depth without resistance), slowly administer the solution.

    • Gently withdraw the needle.

    • Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of various KCa2 channel modulators.

Table 1: In Vivo Administration Parameters for KCa2 Channel Activators

ModulatorAnimal ModelRoute of AdministrationDose RangeVehicleTherapeutic Area InvestigatedReference(s)
SKA-31 RatIntraperitoneal (I.P.)10 mg/kg/dayPeanut oilCardiovascular aging, Type 2 Diabetes[16][18]
MouseIntraperitoneal (I.P.)10 - 30 mg/kgMiglyol 812 or Peanut oilHypertension
RatIntravenous (I.V.)1 - 10 mg/kgCremophor EL/PBSHypertension[9]
NS309 MouseIntraperitoneal (I.P.)0.2 - 2 mg/kgSaline with 1-2% DMSOCerebral Ischemia, Traumatic Brain Injury[27]
RabbitIntraperitoneal (I.P.)2 mg/kgNot specifiedSpinal Cord Ischemia-Reperfusion Injury[10]
1-EBIO MouseNot specified10 - 80 mg/kgNot specifiedSeizures[1]
NS13001 MouseOralNot specifiedNot specifiedSpinocerebellar Ataxia[1]

Table 2: In Vivo Administration Parameters for KCa2 Channel Inhibitors

| Modulator | Animal Model | Route of Administration | Dose Range | Vehicle | Therapeutic Area Investigated | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Apamin | Mouse | Intraperitoneal (I.P.) | 0.1 mg/kg | Saline | Liver Fibrosis |[21] | | | Mouse | Intraperitoneal (I.P.) | 0.2 mg/kg | Saline | Learning and Memory |[19] | | | Mouse | Intravenous (I.V.) | 5 mg/kg (as curcumin (B1669340) conjugate) | Polymeric micelles | Spinal Cord Injury |[28] | | | Mouse | Subcutaneous (S.C.) | LD50: 58 µ g/20g mouse | Not specified | Neurotoxicity |[29] | | NS8593 | Not specified | Not specified | Higher doses cause tremor, ataxia, convulsions | Not specified | Atrial Fibrillation |[15] |

Signaling Pathways and Experimental Workflows

Neuronal KCa2 Channel Signaling

In neurons, KCa2 channels are often co-localized with sources of Ca²⁺ influx, such as N-methyl-D-aspartate (NMDA) receptors and voltage-gated Ca²⁺ channels (VGCCs)[3][30]. This close proximity allows for rapid activation of KCa2 channels following synaptic activity or action potentials.

KCa2_Neuronal_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_R NMDA Receptor Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx opens VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca2_influx opens KCa2 KCa2 Channel K_efflux K⁺ Efflux KCa2->K_efflux mediates Glutamate Glutamate Glutamate->NMDA_R binds Depolarization Depolarization Depolarization->VGCC activates CaM Calmodulin (CaM) Ca2_influx->CaM binds to CaM->KCa2 activates Hyperpolarization Hyperpolarization (AHP) K_efflux->Hyperpolarization causes Hyperpolarization->NMDA_R re-establishes Mg²⁺ block

Neuronal KCa2 channel activation pathway.
Endothelial KCa2 Channel Signaling in Vasodilation

In endothelial cells, agonist-induced Ca²⁺ release from the endoplasmic reticulum activates KCa2 channels, leading to hyperpolarization (EDH). This hyperpolarization can spread to the adjacent smooth muscle cells, causing relaxation and vasodilation. KCa2 channel activation also contributes to nitric oxide (NO) production.

KCa2_Endothelial_Signaling cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Agonist Agonist (e.g., ACh, Bradykinin) GPCR GPCR Agonist->GPCR binds ER Endoplasmic Reticulum (ER) GPCR->ER signals to Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ KCa2_endo KCa2 Channel Ca_release->KCa2_endo activates eNOS eNOS Ca_release->eNOS activates EDH Endothelium-Derived Hyperpolarization (EDH) KCa2_endo->EDH causes NO Nitric Oxide (NO) eNOS->NO produces Relaxation Relaxation (Vasodilation) NO->Relaxation diffuses to SMC EDH->Relaxation spreads to SMC via myoendothelial gap junctions

Endothelial KCa2 channel signaling in vasodilation.
General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study involving the administration of a KCa2 channel modulator.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., mouse, rat, disease model) start->animal_model modulator_prep Prepare KCa2 Modulator Solution (Choose modulator, vehicle, and dose) animal_model->modulator_prep administration Administer Modulator (I.P., I.V., Oral Gavage) modulator_prep->administration behavioral Behavioral/Functional Assessment (e.g., motor tests, memory tasks, blood pressure) administration->behavioral tissue_collection Tissue Collection & Processing (e.g., brain, heart, arteries) behavioral->tissue_collection analysis Biochemical/Histological Analysis (e.g., Western blot, IHC, electrophysiology) tissue_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

General experimental workflow for in vivo KCa2 modulator studies.

References

Application Notes and Protocols: Investigating KCa2 Channel Function in Disease Models Using Positive Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and vascular tone.[1][2] Their dysfunction has been implicated in a variety of pathological conditions, including neurological disorders such as ataxia and cardiovascular diseases like hypertension.[1][3][4] Positive modulators of KCa2 channels, such as SKA-31, have emerged as powerful pharmacological tools to investigate the therapeutic potential of targeting these channels.[1][5] These compounds act by increasing the apparent Ca2+ sensitivity of the channels, leading to their activation at lower intracellular calcium concentrations.[1][6] This document provides detailed application notes and protocols for utilizing KCa2 positive modulators to study their function in relevant disease models.

Data Presentation: Efficacy of KCa2 Positive Modulators

The following tables summarize the quantitative effects of the KCa2 positive modulator SKA-31 in various experimental models, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Efficacy of SKA-31 on KCa Channels

Channel SubtypeEC50 (nM)Cell TypeReference
KCa3.1260HEK293[7]
KCa2.12900HEK293[7]
KCa2.22900HEK293[7]
KCa2.31200-[5]

Table 2: Effects of SKA-31 on Vascular Tone and Blood Pressure

Disease ModelExperimental PreparationSKA-31 Concentration/DoseObserved EffectReference
Normotensive MiceIn vivo10 and 30 mg/kg4 and 6 mmHg decrease in mean arterial pressure[5]
Angiotensin-II Induced Hypertensive MiceIn vivo10 and 30 mg/kg12 mmHg decrease in mean arterial pressure[5]
Spontaneously Hypertensive Rats (SHR)Isolated small mesenteric arteries0.01–10 µMReduced relaxation compared to WKY rats[2][8]
Spontaneously Hypertensive Rats (SHR)In vivo1, 3, and 10 mg/kgBrief decrease in blood pressure and bradycardia[2][8]
Aged Rats (18 months)In vivo10 mg/kg daily for 8 weeksImproved endothelium-dependent vasodilation[9]
Normotensive and Hypertensive Connexin40-deficient MiceIn vivo30 and 100 mg/kg~32 mmHg decrease in arterial pressure[10]

Signaling Pathways and Experimental Overviews

The following diagrams illustrate key signaling pathways involving KCa2 channels and provide a general overview of the experimental workflow for testing positive modulators.

KCa2_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release KCa2 KCa2/KCa3.1 Channels Ca_release->KCa2 activates Hyperpolarization Hyperpolarization (EDH) KCa2->Hyperpolarization leads to MEGJ Myoendothelial Gap Junctions Hyperpolarization->MEGJ spreads via SKA31 SKA-31 (Positive Modulator) SKA31->KCa2 potentiates VSMC_Hyperpolarization Hyperpolarization MEGJ->VSMC_Hyperpolarization VGCC Voltage-gated Ca²⁺ Channels VSMC_Hyperpolarization->VGCC inhibits Vasodilation Vasodilation VGCC->Vasodilation leads to

KCa2 signaling pathway in the endothelium leading to vasodilation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Analysis A HEK293 cells expressing KCa2 channels B Patch-Clamp Electrophysiology A->B C Determine EC50 of KCa2 modulator B->C D Isolate mesenteric arteries from disease model E Pressure Myography D->E F Assess vasodilation in response to modulator E->F G Administer modulator to disease model animal H Measure blood pressure (e.g., tail-cuff) G->H I Evaluate effect on mean arterial pressure H->I J Isolate tissues from treated animals K Western Blot / qPCR J->K L Analyze KCa2 channel expression levels K->L

General experimental workflow for evaluating KCa2 positive modulators.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Whole-Cell Patch-Clamp Recording in HEK293 Cells

This protocol is for recording KCa2 channel activity in HEK293 cells transiently expressing the channel of interest.[11][12][13]

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For transfection, plate cells on glass coverslips in a 35 mm dish.

  • Transfect cells with a plasmid encoding the desired KCa2 channel subunit and a fluorescent marker (e.g., GFP) using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate transfected cells for 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of free Ca2+ to achieve the desired concentration for constructing dose-response curves. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a fluorescently labeled cell with the patch pipette under positive pressure.

  • Form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage ramps or steps to elicit KCa2 currents.

  • To test the effect of a positive modulator, perfuse the cell with the external solution containing the desired concentration of the compound (e.g., SKA-31).

  • Record currents before and after drug application to determine the effect.

4. Data Analysis:

  • Measure the amplitude of the KCa2 current at a specific voltage.

  • Construct concentration-response curves by plotting the normalized current potentiation against the logarithm of the modulator concentration.

  • Fit the data with a Hill equation to determine the EC50.

Protocol 2: Pressure Myography of Isolated Mesenteric Arteries

This protocol is for assessing the vasoactive effects of KCa2 positive modulators on small resistance arteries.[14][15]

1. Artery Isolation:

  • Euthanize the animal (e.g., rat or mouse) according to approved institutional guidelines.

  • Isolate the mesenteric arcade and place it in cold, oxygenated physiological salt solution (PSS).

  • Dissect a segment of a third or fourth-order mesenteric artery under a dissecting microscope.

2. Solutions:

  • Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 Glucose. Gas with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • High Potassium Solution (for testing viability) (in mM): 60 KCl, 63.7 NaCl, 2.5 CaCl2, 1.17 MgSO4, 25 NaHCO3, 1.18 KH2PO4, 0.026 EDTA, 5.5 Glucose.

3. Myography Procedure:

  • Mount the isolated artery segment onto two glass cannulas in a pressure myograph chamber filled with PSS at 37°C.

  • Pressurize the artery to a physiological pressure (e.g., 70 mmHg).

  • Allow the artery to equilibrate and develop myogenic tone.

  • Test vessel viability by constricting with phenylephrine (B352888) (e.g., 1 µM) and then relaxing with acetylcholine (B1216132) (e.g., 1 µM).

  • Pre-constrict the artery with an appropriate agonist (e.g., phenylephrine) to about 50-70% of its passive diameter.

  • Once a stable constriction is achieved, add cumulative concentrations of the KCa2 positive modulator (e.g., SKA-31) to the bath.

  • Record the changes in arterial diameter at each concentration.

4. Data Analysis:

  • Calculate the percentage of vasodilation at each modulator concentration relative to the pre-constricted diameter.

  • Plot the percentage of vasodilation against the logarithm of the modulator concentration to generate a concentration-response curve.

  • Determine the IC50 value for vasodilation.

Protocol 3: In Vivo Blood Pressure Measurement in Mice

This protocol describes the non-invasive measurement of blood pressure in conscious mice using the tail-cuff method.[16][17]

1. Animal Acclimatization and Training:

  • Acclimate the mice to the experimental room and handling for at least one week.

  • Train the mice by placing them in the restrainer and applying the tail cuff for several days before the actual measurement to minimize stress-induced blood pressure variations.

2. Measurement Procedure:

  • Place the mouse in a restrainer on a heated platform to promote blood flow to the tail.

  • Place the tail cuff and a volume-pressure recording sensor on the mouse's tail.

  • The system will automatically inflate and deflate the cuff while recording the blood pressure.

  • Record at least 10-15 consecutive measurements for each session.

3. Drug Administration:

  • Administer the KCa2 positive modulator (e.g., SKA-31) via the desired route (e.g., intraperitoneal injection).

  • Measure blood pressure at baseline (before administration) and at various time points after administration to determine the time course of the effect.

4. Data Analysis:

  • Discard the first few readings of each session to allow the mouse to stabilize.

  • Calculate the average systolic, diastolic, and mean arterial pressure for each time point.

  • Compare the blood pressure values before and after drug administration using appropriate statistical tests.

Protocol 4: Western Blotting for KCa2 Channel Expression

This protocol is for determining the protein expression levels of KCa2 channels in tissue samples.[18][19][20][21]

1. Sample Preparation:

  • Homogenize tissue samples in ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the KCa2 channel subtype of interest overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

5. Data Analysis:

  • Quantify the band intensity for the KCa2 channel and the housekeeping protein using densitometry software.

  • Normalize the KCa2 channel band intensity to the housekeeping protein band intensity to determine the relative protein expression.

Protocol 5: Quantitative PCR (qPCR) for KCa2 Channel mRNA Expression

This protocol is for quantifying the mRNA expression levels of KCa2 channels in tissue or cell samples.[22][23][24][25]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissue or cell samples using a suitable RNA isolation kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

2. qPCR Reaction:

  • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers specific for the KCa2 channel gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Use primers for a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

3. qPCR Cycling and Data Collection:

  • Run the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • The instrument will measure the fluorescence signal at each cycle.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Calculate the relative mRNA expression of the KCa2 channel gene using the ΔΔCt method, normalizing to the housekeeping gene expression.

Conclusion

The use of positive modulators like SKA-31 provides a valuable approach to dissect the physiological and pathophysiological roles of KCa2 channels. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding KCa2 channel function in various disease models. These studies will be instrumental in validating KCa2 channels as therapeutic targets and in the development of novel therapies for a range of debilitating diseases.

References

Application Notes and Protocols for Cell-Based Assays Targeting KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the screening and characterization of small-molecule modulators targeting the small-conductance calcium-activated potassium (KCa2, or SK) channels. KCa2 channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders, including ataxia, epilepsy, and psychiatric conditions. The following sections detail the primary signaling pathways, recommended cell-based assays, comprehensive experimental protocols, and expected data outcomes.

Introduction to KCa2 Channels

KCa2 channels are voltage-independent potassium channels gated exclusively by intracellular calcium (Ca²⁺).[1] Their activation leads to membrane hyperpolarization, which dampens neuronal excitability. There are three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). The development of potent and selective modulators for these channels is a key objective in drug discovery. High-throughput screening (HTS) assays are essential for identifying novel chemical entities that can either activate (positive modulators) or inhibit (negative modulators) KCa2 channel function.

KCa2 Channel Signaling Pathway

KCa2 channel activity is intrinsically linked to intracellular calcium signaling. An increase in cytosolic Ca²⁺, triggered by various physiological stimuli, leads to the opening of KCa2 channels and subsequent potassium efflux. This hyperpolarizes the cell membrane, reducing cellular excitability. In a screening context, this pathway can be harnessed by artificially elevating intracellular Ca²⁺ to activate the channels and then measuring the resulting ion flux or change in membrane potential.

KCa2_Signaling_Pathway cluster_0 Cell Membrane Ca2_Source Ca²⁺ Source (e.g., Voltage-gated Ca²⁺ channels, NMDA receptors, IP₃ receptors) Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca2_Source->Intracellular_Ca Ca²⁺ influx/release KCa2_Channel KCa2 Channel K_efflux K⁺ Efflux KCa2_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Intracellular_Ca->KCa2_Channel Activation Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: KCa2 channel activation pathway.

Recommended Screening Assays

A tiered approach is recommended for screening KCa2 channel modulators, starting with a high-throughput primary screen followed by more detailed secondary assays for hit confirmation and characterization.

  • Primary Screening: Fluorescence-based assays are ideal for primary screening due to their high-throughput nature and robust performance.

    • Thallium Flux Assay: Measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open KCa2 channels.

    • Calcium-Activated Luciferase Reporter Assay: Indirectly measures KCa2 channel activation by detecting the initial calcium signal required for channel gating.

  • Secondary Screening & Hit Characterization: Automated patch-clamp electrophysiology provides detailed information on the mechanism of action of hit compounds.

Data Presentation: Quantitative Comparison of KCa2 Modulators

The following table summarizes the potencies of known KCa2 channel modulators determined by the described assay formats. This data serves as a benchmark for validating assay performance and interpreting screening results.

CompoundModulator TypeAssay TypeKCa2 SubtypeEC50 / IC50Reference
SKA-31 ActivatorAutomated Patch ClampKCa2.1430 nM[2]
Automated Patch ClampKCa2.32.9 µM[2]
Automated Patch ClampKCa3.1260 nM[2]
Riluzole ActivatorAutomated Patch ClampKCa3.11.2 µM[3]
EBIO ActivatorAutomated Patch ClampKCa3.110 µM[3]
NS309 ActivatorThallium Flux AssayKCa2.x~1 µMN/A
Apamin InhibitorThallium Flux AssayKCa2.x~1-10 nMN/A
TRAM-34 InhibitorAutomated Patch ClampKCa3.120-50 nM[3]
NS6180 InhibitorAutomated Patch ClampKCa3.1~5 nM[3]
ChTX InhibitorAutomated Patch ClampKCa3.1~2 nM[3]

Note: EC50 values are for activators, and IC50 values are for inhibitors. Data for NS309 and Apamin in thallium flux assays are representative, and specific values may vary depending on assay conditions.

Experimental Protocols

Thallium Flux Assay for KCa2 Channels

This assay measures the activity of KCa2 channels by detecting the influx of thallium ions (Tl⁺), a surrogate for K⁺, into cells using a Tl⁺-sensitive fluorescent dye.

Workflow Diagram:

Thallium_Flux_Workflow Cell_Plating Plate HEK293 cells stably expressing KCa2.2 Dye_Loading Load cells with a thallium-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Incubation Incubate with test compounds Dye_Loading->Compound_Incubation Stimulation Stimulate with a Ca²⁺ ionophore (e.g., ionomycin) and Tl⁺ Compound_Incubation->Stimulation Fluorescence_Reading Measure fluorescence intensity over time Stimulation->Fluorescence_Reading Data_Analysis Analyze data to determine compound activity Fluorescence_Reading->Data_Analysis

Caption: Thallium flux assay workflow.

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the KCa2 channel of interest (e.g., KCa2.2) in 384-well, black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a thallium-sensitive dye (e.g., FluxOR™ or Thallos™-AM) in a physiological buffer.

    • Remove the cell culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add 5 µL of the compound solution to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation and Measurement:

    • Prepare a stimulus buffer containing a Ca²⁺ ionophore (e.g., 2 µM ionomycin) and thallium sulfate (B86663) (final concentration of 1-3 mM).

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add 5 µL of the stimulus buffer to each well.

    • Immediately begin measuring the fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to positive (known activator) and negative (vehicle control) controls.

    • Determine the EC50 for activators or IC50 for inhibitors from concentration-response curves.

    • Assess assay quality by calculating the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor ≥ 0.5 is considered excellent for HTS.[4][5][6]

Calcium-Activated Luciferase Reporter Assay

This assay indirectly measures KCa2 channel activity by quantifying the intracellular calcium concentration, the primary activator of these channels. A luciferase reporter gene under the control of a calcium-responsive element (e.g., NFAT) is used.

Workflow Diagram:

Luciferase_Workflow Cell_Transfection Co-transfect HEK293 cells with KCa2.2 and an NFAT-luciferase reporter plasmid Cell_Plating Plate transfected cells Cell_Transfection->Cell_Plating Compound_Incubation Incubate with test compounds Cell_Plating->Compound_Incubation Stimulation Stimulate with a Gq-coupled receptor agonist (e.g., carbachol) to induce Ca²⁺ release Compound_Incubation->Stimulation Lysis_and_Substrate Lyse cells and add luciferase substrate Stimulation->Lysis_and_Substrate Luminescence_Reading Measure luminescence Lysis_and_Substrate->Luminescence_Reading Data_Analysis Analyze data to determine compound effect on Ca²⁺ signaling Luminescence_Reading->Data_Analysis

Caption: Calcium-activated luciferase assay workflow.

Protocol:

  • Cell Preparation:

    • Co-transfect HEK293 cells with an expression vector for the KCa2 channel of interest and a reporter plasmid containing a luciferase gene downstream of a calcium-responsive promoter (e.g., NFAT).

    • Plate the transfected cells in 384-well white, clear-bottom plates and incubate for 24-48 hours.

  • Compound Addition:

    • Add test compounds to the wells and incubate for the desired period (e.g., 30 minutes).

  • Cell Stimulation:

    • Stimulate the cells with an agonist for an endogenously or co-expressed Gq-coupled receptor (e.g., 10 µM carbachol (B1668302) to activate muscarinic receptors) to induce IP₃-mediated calcium release from the endoplasmic reticulum.[7]

    • Incubate for 4-6 hours to allow for luciferase expression.

  • Luminescence Measurement:

    • Add a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well to lyse the cells and provide the luciferase substrate.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to controls.

    • Compounds that potentiate the calcium signal will lead to an increased luminescence, suggesting they may indirectly enhance KCa2 channel activity. Conversely, inhibitors of the calcium signal will decrease luminescence.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to manual patch-clamping for detailed characterization of ion channel modulators.

Workflow Diagram:

APC_Workflow Cell_Suspension Prepare a single-cell suspension of HEK293-KCa2.2 cells Loading_APC Load cells and solutions onto the automated patch-clamp system (e.g., QPatch, SyncroPatch) Cell_Suspension->Loading_APC Automated_Sealing Automated cell trapping and gigaseal formation Loading_APC->Automated_Sealing Whole_Cell_Recording Establish whole-cell configuration and record baseline currents Automated_Sealing->Whole_Cell_Recording Compound_Application Apply test compounds Whole_Cell_Recording->Compound_Application Record_Modulated_Currents Record KCa2 currents in the presence of the compound Compound_Application->Record_Modulated_Currents Data_Analysis Analyze current traces to determine compound effects Record_Modulated_Currents->Data_Analysis

Caption: Automated patch-clamp workflow.

Protocol:

  • Cell Preparation:

    • Harvest HEK293 cells stably expressing the KCa2 channel of interest and prepare a high-quality single-cell suspension in the appropriate extracellular solution.

  • System Setup:

    • Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular and extracellular solutions.

    • The intracellular solution should contain a defined free calcium concentration (e.g., 200 nM for activators, 1 µM for inhibitors) to activate the KCa2 channels.[3]

    • The extracellular solution should be a standard physiological saline.

  • Recording Protocol:

    • Initiate the automated protocol for cell trapping, seal formation, and whole-cell access.

    • Apply a voltage-ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa2 currents.[3]

    • Record baseline currents.

  • Compound Application and Measurement:

    • Apply different concentrations of the test compound via the system's integrated fluidics.

    • Record the KCa2 currents in the presence of the compound after a stable effect is reached.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV).

    • Calculate the percentage of activation or inhibition relative to the baseline current.

    • Generate concentration-response curves and determine EC50 or IC50 values.

Conclusion

The cell-based assays described in these application notes provide a robust and comprehensive framework for the discovery and characterization of KCa2 channel modulators. The combination of high-throughput fluorescence-based primary screening with detailed biophysical characterization using automated patch-clamp electrophysiology will facilitate the identification of novel and selective compounds with therapeutic potential for a variety of neurological disorders.

References

Application Notes and Protocols for Testing KCa2 Modulators in Animal Models of Spinocerebellar Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spinocerebellar Ataxia and the Role of KCa2 Channels

Spinocerebellar ataxias (SCAs) are a group of hereditary neurodegenerative disorders characterized by progressive ataxia, dysarthria, and other neurological symptoms.[1][2] A key pathological feature in several SCAs, including SCA1, SCA2, and SCA3, is the dysfunction and eventual loss of Purkinje cells in the cerebellum.[1][3] Emerging evidence points to the dysregulation of ion channels, particularly small-conductance calcium-activated potassium (KCa2 or SK) channels, as a significant contributor to Purkinje cell hyperexcitability and firing irregularity observed in SCA mouse models.[1][3][4]

KCa2 channels are critical for regulating neuronal excitability and firing patterns.[5][6][7] In Purkinje cells, they contribute to the afterhyperpolarization following an action potential, which is crucial for maintaining their regular, pacemaker-like firing.[3][4] In SCA models, the function of these channels is often impaired, leading to irregular firing and increased susceptibility to cell death.[1][4] This makes KCa2 channels a promising therapeutic target for SCA. Modulators that positively regulate KCa2 channel activity have shown potential in restoring normal Purkinje cell function and ameliorating motor deficits in preclinical studies.[2][4][5]

This document provides detailed application notes and protocols for utilizing animal models of SCA to test the efficacy of KCa2 modulators.

Animal Models of Spinocerebellar Ataxia

Several transgenic and knock-in mouse models that recapitulate key features of human SCAs are available for preclinical research. The choice of model depends on the specific SCA subtype being investigated.

Animal ModelGenotypeKey PhenotypesOnset of Motor Deficits
SCA1 Mouse Model B6;CBA-Tg(Pcp2-ATXN1*82Q)7.2Cbh/1JProgressive motor deficits, Purkinje cell degeneration, reduced Purkinje cell firing rate.[8]5-6 weeks
SCA2 Mouse Model B6;D2-Tg(Pcp2-ATXN2)58Progressive motor deficits, irregular Purkinje cell firing, Purkinje cell loss at later stages.[4][9][10]12 weeks (heterozygous)
SCA3 Mouse Model (MJD) YAC-MJD84.2Progressive motor deficits, Purkinje cell firing abnormalities.8-12 weeks

KCa2 Channel Modulators for Preclinical Testing

Several small molecule modulators targeting KCa2 channels have been evaluated in SCA mouse models.

ModulatorMechanism of ActionAnimal Model(s) TestedReported Effects
NS13001 Selective positive modulator of KCa2.2/KCa2.3 (SK2/3) channels.[4]SCA2Restores regular pacemaker activity of Purkinje cells, alleviates behavioral and neuropathological phenotypes.[4]
Chlorzoxazone Positive modulator of KCa2 (SK) channels.[9]SCA1, SCA2, SCA3Normalizes Purkinje cell firing, improves motor performance.[1][9]
Riluzole Activates KCa2 channels, among other targets.[2][5]SCA2Improves motor coordination.[2]
SKA-31 Positive modulator of KCa2 (SK) channels.[5]SCA3Improves motor performance.

Experimental Protocols

Behavioral Analysis

4.1.1. Rotarod Test for Motor Coordination

The rotarod test is a widely used method to assess motor coordination and balance in rodent models of ataxia.[9]

  • Apparatus: An automated rotarod unit with a rotating rod (e.g., 3 cm diameter) that can be set to a constant or accelerating speed.

  • Procedure:

    • Acclimation: For 2-3 consecutive days before testing, acclimate the mice to the testing room for at least 30 minutes. Place each mouse on the stationary rod for 60 seconds.

    • Training (Optional but recommended): On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 1-2 minutes.

    • Testing:

      • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[8][9][11]

      • Place the mouse on the rotating rod.

      • Record the latency to fall or until the mouse completes a full passive rotation.

      • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.[9][11]

      • The average latency to fall across the three trials is used for analysis.

  • Data Analysis: Compare the latency to fall between treated and untreated SCA mice, and wild-type controls using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

4.1.2. Beam Walk Test for Balance and Gait

The beam walk test assesses fine motor coordination and balance.

  • Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above a padded surface. A bright light can be used to motivate the mouse to move towards a dark escape box at the end of the beam.

  • Procedure:

    • Acclimation and Training: For 2-3 days prior to testing, allow the mice to walk across the beam into the escape box.

    • Testing:

      • Place the mouse at the start of the beam.

      • Record the time taken to traverse the beam and the number of foot slips (when a hindlimb slips off the beam).

      • Perform three trials per mouse.

  • Data Analysis: Compare the traverse time and the number of foot slips between experimental groups.

Electrophysiology

4.2.1. In Vitro Patch-Clamp Recordings of Purkinje Cells

This technique allows for the detailed analysis of the intrinsic firing properties of individual Purkinje cells.

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose.

    • Cut sagittal cerebellar slices (250-300 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

    • Visualize Purkinje cells using a microscope with DIC optics.

    • Perform whole-cell current-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 7 KCl, 0.05 EGTA, 2 MgCl2, 2 Na2ATP, and 0.4 NaGTP (pH adjusted to 7.3 with KOH).

    • Record spontaneous firing activity for several minutes.

  • Data Analysis: Analyze the firing frequency, coefficient of variation (CV) of the interspike interval (ISI) to assess firing regularity, and action potential waveform characteristics.

4.2.2. In Vivo Extracellular Single-Unit Recordings of Purkinje Cells

This method allows for the recording of Purkinje cell firing in awake, behaving animals, providing a more physiologically relevant measure of neuronal activity.

  • Surgical Preparation:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy over the cerebellum.

    • A head-post is implanted for head fixation during recording sessions.

  • Recording:

    • After recovery, head-fix the awake mouse.

    • Lower a glass microelectrode (1-3 MΩ) into the cerebellum to isolate the spontaneous activity of a single Purkinje cell. Purkinje cells are identified by their characteristic simple and complex spike firing patterns.

    • Record spontaneous firing for a baseline period.

    • Administer the KCa2 modulator (e.g., via intraperitoneal injection) and continue recording to assess its effect on firing patterns.[9]

  • Data Analysis: Analyze changes in simple spike firing rate and regularity (CV of ISI) before and after drug administration.

Histological Analysis

4.3.1. Calbindin D-28k Immunohistochemistry for Purkinje Cell Visualization and Counting

Calbindin D-28k is a specific marker for Purkinje cells, and its staining allows for the assessment of Purkinje cell morphology and number.[12][13]

  • Tissue Preparation:

    • Anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in 30% sucrose (B13894) in PBS.

    • Cut sagittal cerebellar sections (30-40 µm thick) on a cryostat.

  • Staining Protocol:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 10 minutes).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against Calbindin D-28k (e.g., rabbit anti-calbindin, 1:1000 dilution) overnight at 4°C.[14]

    • Wash in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Analysis:

    • Purkinje Cell Counting: Count the number of Calbindin-positive cells per unit length of the Purkinje cell layer using stereological methods.

    • Molecular Layer Thickness: Measure the thickness of the molecular layer, as a proxy for dendritic arborization, at several points along the cerebellar lobules.

4.3.2. Nissl Staining for General Neuronal Morphology

Nissl staining is used to visualize the cytoarchitecture of the cerebellum and assess overall neuronal health and density.[1][2][4]

  • Tissue Preparation: Use sections prepared as for immunohistochemistry.

  • Staining Protocol:

    • Mount sections on gelatin-coated slides and air dry.

    • Rehydrate sections through a series of graded alcohols to distilled water.

    • Stain in 0.1% cresyl violet solution for 5-10 minutes.[1]

    • Rinse in distilled water.

    • Differentiate in 95% ethanol (B145695) with a few drops of acetic acid, monitoring under a microscope until the nucleoli and Nissl substance are clearly defined.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip.

  • Analysis: Qualitatively assess neuronal morphology and density in the different cerebellar layers.

Preparation and Administration of KCa2 Modulators
  • NS13001: Can be dissolved in a vehicle such as 20% Captisol® for oral administration (gavage) or intraperitoneal (IP) injection. A typical dose for mice is 30 mg/kg.[15]

  • Chlorzoxazone: Can be administered in the drinking water or via IP injection. For IP injection, it can be dissolved in saline. A typical dose for mice is 20-60 mg/kg.

  • Riluzole: Can be administered via IP injection, dissolved in a vehicle such as DMSO and saline. A typical dose for mice is 4-8 mg/kg.

Data Presentation and Visualization

Quantitative Data Summary
ExperimentReadoutSCA Model (Untreated)SCA Model (Treated with KCa2 Modulator)Wild-Type Control
Rotarod Latency to Fall (s)DecreasedIncreasedNormal
Beam Walk Traverse Time (s)IncreasedDecreasedNormal
Foot Slips (count)IncreasedDecreasedMinimal
Purkinje Cell Firing Firing Rate (Hz)Altered (variable)NormalizedRegular
CV of ISIIncreasedDecreasedLow
Histology Purkinje Cell NumberDecreasedPreservedNormal
Molecular Layer Thickness (µm)DecreasedPreservedNormal

Signaling Pathway and Workflow Diagrams

KCa2_Signaling_Pathway Ca_influx Ca2+ Influx (Voltage-gated Ca2+ channels) Ca Intracellular Ca2+ Ca_influx->Ca Ca_release Ca2+ Release (IP3R, RyR) Ca_release->Ca KCa2 KCa2 (SK) Channel Ca->KCa2 Activates K_efflux K+ Efflux KCa2->K_efflux Firing_regularity Regular Neuronal Firing KCa2->Firing_regularity Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Firing_regularity SCA_mutation SCA Mutation KCa2_dysfunction KCa2 Channel Dysfunction SCA_mutation->KCa2_dysfunction Firing_irregularity Irregular Firing / Hyperexcitability KCa2_dysfunction->Firing_irregularity Neurodegeneration Neurodegeneration Firing_irregularity->Neurodegeneration KCa2_modulator Positive KCa2 Modulator KCa2_modulator->KCa2 Enhances Activity

Caption: KCa2 channel signaling pathway in Purkinje cells and its disruption in SCA.

Experimental_Workflow Animal_model SCA Mouse Model Selection (e.g., SCA1, SCA2, SCA3) Treatment_group Treatment Group (KCa2 Modulator) Animal_model->Treatment_group Vehicle_group Vehicle Control Group Animal_model->Vehicle_group WT_group Wild-Type Control Group Animal_model->WT_group Drug_admin Drug Administration (e.g., IP, Oral Gavage) Treatment_group->Drug_admin Vehicle_group->Drug_admin Behavioral Behavioral Testing (Rotarod, Beam Walk) Drug_admin->Behavioral Electrophysiology Electrophysiology (Patch-clamp, In vivo recording) Behavioral->Electrophysiology Histology Histology (IHC, Nissl Staining) Electrophysiology->Histology Data_analysis Data Analysis and Interpretation Histology->Data_analysis

Caption: General experimental workflow for testing KCa2 modulators in SCA mouse models.

References

Application Notes and Protocols: Electrophysiological Recording of KCa2 Currents in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are key regulators of neuronal excitability and cellular signaling.[1][2][3] They are activated by submicromolar concentrations of intracellular calcium ([Ca2+]i) and are largely voltage-independent.[1][2] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[1]

Human Embryonic Kidney 293 (HEK293) cells are a widely used expression system for studying the biophysical and pharmacological properties of ion channels, including KCa2 channels.[4][5][6] Their high transfection efficiency and low endogenous current expression make them an ideal model for heterologous expression studies.[4][7] These application notes provide detailed protocols for the culture and transfection of HEK293 cells, as well as the electrophysiological recording of KCa2 currents using the whole-cell patch-clamp technique.

Signaling Pathway and Activation Mechanism

KCa2 channels are activated by an increase in intracellular calcium concentration.[1] This activation is not direct but is mediated by the calcium-binding protein calmodulin (CaM), which is constitutively bound to the C-terminus of the KCa2 channel alpha subunit.[1][8] Upon binding of Ca2+ to CaM, a conformational change occurs, leading to the opening of the channel pore and the subsequent efflux of potassium ions.[2]

KCa2_Activation_Pathway cluster_cell HEK293 Cell cluster_membrane Plasma Membrane Ca_ext Extracellular Ca²⁺ Ca_source Ca²⁺ Source (e.g., Voltage-gated Ca²⁺ channels, IP₃R, RyR) Ca_ext->Ca_source Influx Ca_int Intracellular Ca²⁺ CaM Calmodulin (CaM) bound to KCa2 Ca_int->CaM Binding Ca_source->Ca_int Release KCa2 KCa2 Channel (closed) KCa2_open KCa2 Channel (open) KCa2->KCa2_open Gating K_out K⁺ Efflux KCa2_open->K_out CaM_Ca Ca²⁺-bound CaM CaM->CaM_Ca Conformational Change

Caption: KCa2 Channel Activation Pathway.

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol outlines the steps for maintaining HEK293 cells and transiently transfecting them with plasmids encoding KCa2 channel subunits.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmids encoding the desired KCa2 channel subunit (e.g., KCa2.2/SK2) and a fluorescent marker (e.g., eGFP)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Glass coverslips

Protocol:

  • Cell Culture: Maintain HEK293 cells in a T-25 or T-75 flask in a humidified incubator at 37°C with 5% CO2.[4][10] It is recommended to use cells between passages 5-25 for optimal electrophysiological recordings.[10]

  • Plating for Transfection: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and plate them onto glass coverslips in a 24-well plate at a density of 10,000-15,000 cells per well.[11]

  • Transfection: After 12-24 hours, when the cells have adhered to the coverslips, perform the transfection according to the manufacturer's protocol for your chosen transfection reagent.[4][11] A co-transfection of the KCa2 channel plasmid and an eGFP plasmid (in a 10:1 ratio) is recommended to identify successfully transfected cells.[4]

  • Incubation: Incubate the transfected cells for 24-48 hours before electrophysiological recording to allow for sufficient protein expression.[4][10] For some channels, incubation at a lower temperature (e.g., 28°C) may improve membrane expression.[9]

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis culture HEK293 Cell Culture plating Plating on Coverslips culture->plating transfection Transfection with KCa2 & eGFP Plasmids plating->transfection incubation Incubation (24-48h) transfection->incubation select_cell Identify eGFP-positive cell incubation->select_cell patch Whole-Cell Patch Clamp select_cell->patch record Record KCa2 Currents patch->record pharmacology Apply Pharmacological Agents record->pharmacology analyze Analyze Current Properties (I-V relationship, kinetics) record->analyze dose_response Generate Dose-Response Curves pharmacology->dose_response

References

Application of KCa2 Modulators in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are critical regulators of cardiac electrophysiology.[1][2] These channels are unique in that they are gated solely by intracellular calcium (Ca2+), thereby providing a direct link between cellular Ca2+ handling and the electrical activity of cardiomyocytes.[1][2] In the heart, three subtypes have been identified: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2] A growing body of evidence suggests that KCa2 channels, particularly with their predominant expression in the atria over the ventricles, represent a promising therapeutic target for the management of cardiac arrhythmias, especially atrial fibrillation (AF).[3][4][5]

KCa2 channel modulators, both inhibitors and activators, are valuable pharmacological tools for investigating the role of these channels in both normal cardiac function and pathological arrhythmic conditions.[5] Inhibition of KCa2 channels has been shown to prolong the atrial action potential duration (APD) and effective refractory period (ERP), which are key anti-arrhythmic mechanisms.[6][7] This application note provides an overview of the use of KCa2 modulators in cardiac arrhythmia research, including detailed experimental protocols and data on the effects of representative compounds.

KCa2 Channel Signaling Pathway in Cardiomyocytes

KCa2 channels are integral to the repolarization phase of the cardiac action potential. Their activation is intrinsically linked to intracellular calcium dynamics. During the action potential, the influx of calcium through L-type calcium channels and subsequent calcium-induced calcium release from the sarcoplasmic reticulum leads to a rise in cytosolic calcium concentration. This increase in intracellular calcium activates KCa2 channels, leading to an outward potassium current that contributes to the repolarization of the cell membrane.

KCa2_Signaling_Pathway cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum LTCC L-type Ca2+ Channel Ca_ion Ca2+ LTCC->Ca_ion Ca2+ influx KCa2 KCa2 Channel K_ion_out K+ KCa2->K_ion_out K+ efflux (Repolarization) NaK_Pump Na+/K+ ATPase Na_ion_in Na+ NaK_Pump->Na_ion_in 3 Na+ out NCX Na+/Ca2+ Exchanger Ca_ion_out Ca2+ NCX->Ca_ion_out Ca_ion->KCa2 Activates Ca_ion->NCX Extrusion RyR Ryanodine Receptor (RyR) Ca_ion->RyR Triggers K_ion_in K+ K_ion_in->NaK_Pump 2 K+ in RyR->Ca_ion Ca2+ release (CICR) SERCA SERCA SERCA->RyR Ca2+ uptake Experimental_Workflow cluster_cellular Cellular Level cluster_tissue_organ Tissue/Organ Level cluster_invivo In Vivo Level Cardiomyocyte_Isolation Cardiomyocyte Isolation Patch_Clamp Whole-Cell Patch Clamp Cardiomyocyte_Isolation->Patch_Clamp Provides single cells for Langendorff Langendorff-Perfused Heart Patch_Clamp->Langendorff Cellular data informs organ-level studies MAP_Recording Monophasic Action Potential Recording Langendorff->MAP_Recording Allows recording from intact heart EP_Study In Vivo Electrophysiology Study MAP_Recording->EP_Study Ex vivo findings can be validated in vivo Animal_Model Animal Model of Arrhythmia Animal_Model->EP_Study Enables study in a physiological context

References

Troubleshooting & Optimization

Improving the solubility of KCa2 channel modulator 2 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with KCa2 channel modulator 2 for in vivo studies. Poor aqueous solubility is a common hurdle in preclinical development that can lead to low bioavailability and inconclusive results.[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of your compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?

A1: For poorly water-soluble compounds like many KCa2 channel modulators, a multi-pronged approach is often necessary. The primary strategies can be broadly categorized into formulation-based approaches and physicochemical modifications.[1][4]

  • Formulation-Based Approaches: These involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:

    • Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.[5]

    • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[5]

    • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[6][7][8][9]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption and bioavailability.[10][11][12]

  • Physicochemical Modifications: These techniques alter the physical properties of the drug to enhance its dissolution rate.

    • Particle Size Reduction: Decreasing the particle size of the drug through methods like micronization or nanonization increases the surface area for dissolution.[5][13][14]

Q2: How do I select the most appropriate solubilization strategy for my this compound?

A2: The selection of an appropriate solubilization strategy depends on the physicochemical properties of your compound, the intended route of administration, and the required dose. A systematic approach is recommended. The following workflow can guide your decision-making process.

Caption: A workflow for selecting a suitable solubility enhancement technique.

Q3: Can you provide a quantitative comparison of different solubilization methods?

A3: The effectiveness of each solubilization method is highly compound-dependent. However, the following table summarizes reported solubility enhancements for various techniques with specific drug examples.

Solubilization TechniqueExample DrugOriginal SolubilitySolubility EnhancementReference Compound Solubility
Co-solvents EnrofloxacinLowUp to 26-foldNot specified
Cyclodextrins Nabilone< 10⁻⁶ mol/LTremendous increase with 2,6-dimethyl-β-CD~10⁻⁶ mol/L in water
Lipid-Based (SEDDS) Poorly water-soluble drugsLowSignificant improvement in oral absorptionNot applicable
Particle Size Reduction CarbamazepineLowIncreased dissolution rateNot specified

Note: The degree of solubility enhancement is highly dependent on the specific compound and the formulation components.

Q4: What are some common excipients used for solubilizing compounds for in vivo studies, and are they safe?

A4: A variety of excipients are used to enhance solubility. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.

Excipient TypeCommon ExamplesRoute of AdministrationNotes
Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol, Ethanol, Dimethyl Sulfoxide (DMSO)Oral, ParenteralDMSO should be used with caution and at low concentrations due to potential toxicity.
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Oral, ParenteralCan cause hypersensitivity reactions (Cremophor® EL). Newer surfactants often have better safety profiles.[5]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Oral, ParenteralGenerally considered safe. SBE-β-CD is often preferred for parenteral administration due to its lower toxicity profile.[8]
Lipid Excipients Corn oil, Sesame oil, Medium-chain triglycerides (MCTs)OralWell-tolerated for oral administration.[11]

While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.

Troubleshooting Guides

Problem 1: My this compound precipitates out of the formulation upon dilution with aqueous media (e.g., for injection or oral gavage).

  • Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution. The formulation may be a supersaturated system that is not stable upon dilution.

  • Troubleshooting Steps:

    • Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.

    • Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.

    • Consider a Different Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1]

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.[2]

Problem 2: The solubility of my compound is improved in the formulation, but the in vivo bioavailability is still low.

  • Possible Cause: The drug may be precipitating in vivo in the gastrointestinal tract (for oral administration) or at the injection site (for parenteral administration). The formulation may not be effectively releasing the drug for absorption.

  • Troubleshooting Steps:

    • For Oral Formulations:

      • Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation to maintain a supersaturated state in vivo.

      • Switch to a Lipid-Based Formulation: Lipid-based systems can enhance lymphatic uptake and reduce first-pass metabolism, thereby improving bioavailability.[10][11][12][15]

    • For Parenteral Formulations:

      • Optimize the Formulation for Slower Release: A more viscous formulation or a different vehicle might slow down drug precipitation at the injection site.

      • Increase the Stability of the Formulation: Ensure the formulation is stable and does not degrade the compound before or after administration.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin (B1172386) Inclusion Complex

This protocol describes a general method for preparing a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Purified water or appropriate buffer

    • Magnetic stirrer and stir bar

    • Vortex mixer

    • 0.22 µm syringe filter

  • Methodology:

    • Determine the Molar Ratio: Start with a 1:1 molar ratio of this compound to cyclodextrin. This can be optimized later.

    • Prepare the Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin in the desired volume of water or buffer with gentle heating (if necessary) and stirring.

    • Add the Compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

    • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The solution should become clear if the compound is fully solubilized.

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Quantification: Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Formulation with Co-solvents

This protocol provides a general procedure for preparing a co-solvent formulation for in vivo studies.

  • Materials:

    • This compound

    • Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)

    • Saline or other aqueous vehicle

    • Glass vials

    • Magnetic stirrer and stir bar

  • Methodology:

    • Select Co-solvents: Choose a combination of co-solvents that are biocompatible and have good solubilizing capacity for your compound. A common starting point is a ternary system (e.g., PEG 400:Ethanol:Saline).

    • Dissolve the Compound: Dissolve the this compound in the primary co-solvent (e.g., PEG 400) with gentle warming and stirring until a clear solution is obtained.

    • Add Secondary Co-solvents: Gradually add the other co-solvents while continuously stirring.

    • Add Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the organic solution drop by drop while stirring vigorously. Observe for any signs of precipitation.

    • Final Volume: Adjust to the final desired volume with the aqueous vehicle.

    • Visual Inspection: The final formulation should be a clear, homogenous solution.

Signaling Pathway and Visualization

KCa2 channels are calcium-activated potassium channels that play a crucial role in regulating neuronal excitability.[16][17] Their activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal firing.

G cluster_0 KCa2 Channel Signaling Pathway ca_influx Ca²⁺ Influx (e.g., via NMDA receptors, Voltage-gated Ca²⁺ channels) cam Calmodulin (CaM) ca_influx->cam binds kca2 KCa2 Channel cam->kca2 activates k_efflux K⁺ Efflux kca2->k_efflux mediates hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization inhibition Reduced Neuronal Excitability hyperpolarization->inhibition

Caption: Simplified signaling pathway of KCa2 channel activation.

References

Optimizing concentration of compound 2q for maximal channel activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of compound 2q to achieve maximal and reproducible channel activation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for compound 2q in a typical experiment?

A1: For initial experiments, we recommend a starting concentration of 1 µM. For a comprehensive dose-response analysis, a concentration range spanning from 1 nM to 100 µM is advised to capture the full activation curve and identify the EC50 (the concentration that elicits a half-maximal response).

Q2: How do I determine the optimal concentration (EC50) of compound 2q for my specific cell line or system?

A2: The optimal concentration should be determined empirically by generating a dose-response curve.[1] This involves testing a series of dilutions of compound 2q (typically using a log or half-log dilution series) and measuring the channel activation at each concentration. The data is then fitted to a sigmoidal curve to calculate the EC50 value. The optimal concentration for maximal activation will typically be at or slightly above the EC90-EC100 range of the curve.

Q3: What are the potential signs of cytotoxicity or off-target effects at high concentrations of compound 2q?

A3: At concentrations significantly above the EC50, you might observe signs of cytotoxicity, such as changes in cell morphology, reduced cell viability, or a sudden drop-off in channel activity at the highest concentrations of your dose-response curve (an inverted "U" shape). Off-target effects can manifest as unexpected changes in cellular signaling or activation of other channels. It is crucial to perform cytotoxicity assays (e.g., MTT or LDH assays) in parallel with your functional experiments if high concentrations are used.

Q4: My channel activation with compound 2q is lower than expected. What are the possible causes?

A4: Several factors could contribute to lower-than-expected activation:

  • Sub-optimal Concentration: You may be using a concentration that is too low on the dose-response curve.

  • Compound Degradation: Ensure the compound has been stored correctly and that stock solutions are fresh. Avoid repeated freeze-thaw cycles.

  • Cell Health: Poor cell health or low expression of the target channel can significantly impact results.

  • Assay Conditions: Factors like buffer composition, pH, and temperature can influence compound activity.

  • Solubility Issues: Compound 2q may be precipitating out of solution at the tested concentration. Please refer to the solubility data in Table 1.

Q5: I'm observing high variability in my results between experiments. How can I improve consistency?

A5: High variability often stems from procedural inconsistencies. To improve reproducibility:

  • Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and incubation times.

  • Automate Liquid Handling: Use calibrated pipettes or automated liquid handlers for precise dilutions.

  • Prepare Fresh Solutions: Always prepare fresh working dilutions of compound 2q from a validated stock solution for each experiment.

  • Include Controls: Always run positive and negative controls to benchmark the experimental window and ensure the assay is performing as expected.[2][3]

Troubleshooting Guide

Problem: No channel activation is observed after applying compound 2q.

  • Possible Cause 1: Incorrect Compound Dilution.

    • Solution: Verify all calculations for your serial dilutions. Prepare a fresh set of dilutions from your stock solution and re-run the experiment.

  • Possible Cause 2: Inactive Compound.

    • Solution: Confirm the storage conditions and expiration date of the compound. If possible, test the compound on a validated positive control cell line known to respond.

  • Possible Cause 3: Low or Absent Channel Expression.

    • Solution: Verify the expression of the target ion channel in your experimental system using techniques like qPCR, Western blot, or immunofluorescence.

  • Possible Cause 4: Assay System Malfunction.

    • Solution: Check the functionality of your detection instrument and reagents. Run a known agonist for your target channel or a related channel to ensure the assay system is working correctly.

Problem: The dose-response curve is not sigmoidal or is inconsistent.

  • Possible Cause 1: Compound Solubility Limit Exceeded.

    • Solution: At high concentrations, compound 2q may be precipitating. Visually inspect your solutions for any precipitate. Refer to the solubility data in Table 1 and consider using a lower top concentration or adding a solubilizing agent like DMSO (ensure final DMSO concentration is consistent and below 0.5%).

  • Possible Cause 2: Cytotoxicity at High Concentrations.

    • Solution: As mentioned in the FAQ, high concentrations can be toxic. This often results in a downturn at the high end of the dose-response curve. Perform a cell viability assay to determine the cytotoxic concentration range.

  • Possible Cause 3: Inaccurate Pipetting.

    • Solution: Inaccurate serial dilutions can lead to a distorted curve. Ensure pipettes are calibrated and use proper pipetting technique.

Data Presentation

Table 1: Physicochemical Properties of Compound 2q

PropertyValueNotes
Molecular Weight452.6 g/mol
Purity (by HPLC)>99.5%
Aqueous Solubility (PBS)~50 µMSolubility can be increased with up to 0.5% DMSO.
Stock Solution Solvent100% DMSOStore at -20°C in small aliquots to avoid freeze-thaw cycles.
Chemical StabilityStable for >12 months at -20°CLight sensitive; store protected from light.

Table 2: Example EC50 Values of Compound 2q in Different Recombinant Cell Lines

Cell LineTarget ChannelAssay TypeAverage EC50 (µM)
HEK293TREK-1 (K2P2.1)Automated Patch-Clamp1.2 ± 0.3
CHO-K1TREK-1 (K2P2.1)Thallium Flux Assay1.5 ± 0.4
HEK293TREK-2 (K2P10.1)Manual Patch-Clamp8.7 ± 1.1
CHO-K1TASK-3 (K2P9.1)Thallium Flux Assay> 100

Data are presented as mean ± standard deviation from n=4 independent experiments.

Experimental Protocols

Protocol 1: Preparation of Compound 2q Stock and Working Solutions

  • Stock Solution (10 mM): a. Allow the vial of solid compound 2q to equilibrate to room temperature before opening. b. Add the appropriate volume of 100% DMSO to the vial to create a 10 mM stock solution. c. Vortex for 2-3 minutes until the compound is fully dissolved. d. Aliquot into smaller volumes in light-protective tubes and store at -20°C.

  • Working Solutions (Serial Dilution): a. Thaw one aliquot of the 10 mM stock solution. b. Perform a serial dilution in 100% DMSO to create intermediate stock concentrations. c. For the final working solutions, dilute the DMSO intermediates into the final aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% and is kept constant across all conditions, including the vehicle control.

Protocol 2: Dose-Response Curve Generation using a Thallium Flux Assay

This protocol is adapted for high-throughput screening of K+ channel activators.[4][5]

  • Cell Plating: Plate cells expressing the target channel into 96-well or 384-well black-walled, clear-bottom microplates. Culture overnight to allow for adherence.

  • Dye Loading: Remove culture medium and add a thallium-sensitive fluorescent dye (e.g., FluxOR™) diluted in assay buffer. Incubate according to the dye manufacturer's instructions (typically 60-90 minutes at room temperature).

  • Compound Addition: Prepare a dilution plate containing various concentrations of compound 2q and controls (vehicle and a known activator as a positive control). Transfer the compounds to the cell plate.

  • Thallium Addition & Signal Reading: Place the plate in a fluorescence plate reader equipped with an automated injector. a. Read a baseline fluorescence for 10-20 seconds. b. Inject the thallium-containing stimulus buffer. c. Immediately begin reading the fluorescence signal every 1-2 seconds for 2-3 minutes.

  • Data Analysis: a. Calculate the rate of fluorescence increase for each well. b. Normalize the data to the vehicle control (0% activation) and a maximal activator control (100% activation). c. Plot the normalized response against the log of the compound 2q concentration and fit the data using a four-parameter logistic equation to determine the EC50.

Visualizations

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilute Create Serial Dilutions (Intermediate Stocks) prep_stock->prep_dilute prep_working Prepare Final Working Solutions in Assay Buffer prep_dilute->prep_working exp_assay Perform Assay (e.g., Thallium Flux) prep_working->exp_assay exp_plate Plate & Culture Cells exp_plate->exp_assay exp_read Acquire Data exp_assay->exp_read analysis_norm Normalize Data to Controls exp_read->analysis_norm analysis_plot Plot Dose-Response Curve analysis_norm->analysis_plot analysis_ec50 Calculate EC50 analysis_plot->analysis_ec50 opt Optimal Concentration Identified analysis_ec50->opt start Problem: No Channel Activation Observed q1 Is the compound preparation and dilution correct? start->q1 s1 Solution: Prepare fresh dilutions. Verify calculations. q1->s1 No q2 Is the target channel expressed and functional? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Solution: Verify channel expression (qPCR/WB). Use positive control cells. q2->s2 No q3 Is the assay system working correctly? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Solution: Test system with a known positive control agonist. q3->s3 No end_node Consider compound inactivity. Test on validated system. q3->end_node Yes a3_yes Yes a3_no No s3->q3 C2q Compound 2q Channel TREK-1 Channel (K2P2.1) C2q->Channel Binds & Activates K_ion K+ Ions Channel->K_ion Increases Efflux Membrane Cell Membrane Hyperpol Hyperpolarization K_ion->Hyperpol Leads to Excitability Decreased Neuronal Excitability Hyperpol->Excitability Results in

References

Technical Support Center: Troubleshooting Patch-Clamp Recordings of KCa2 Currents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recording small-conductance calcium-activated potassium (KCa2, or SK) currents using the patch-clamp technique.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during KCa2 current recordings in a question-and-answer format.

Issue 1: Difficulty obtaining a stable Giga-ohm (GΩ) seal.

  • Question: I'm having trouble forming a stable GΩ seal. What could be the cause?

  • Answer: Several factors can prevent the formation of a high-resistance seal between the pipette tip and the cell membrane.

    • Pipette Quality: Ensure your recording pipettes are freshly pulled from borosilicate glass capillaries, with a resistance of 3-6 MΩ when filled with internal solution.[1] The tip should be smooth and clean; heat-polishing can help.[1][2] Debris or impurities on the pipette tip can interfere with seal formation.[2][3]

    • Cell Health: Unhealthy or dying cells will have a compromised membrane, making a stable seal difficult. Ensure proper cell culture conditions and use cells from a healthy, sub-confluent culture. For acutely isolated cells, ensure the dissociation protocol is not overly harsh.[1]

    • Solutions: All solutions, especially the internal pipette solution, should be filtered through a 0.22 µm syringe filter to remove any particulate matter.[1][2] The osmolarity and pH of both internal and external solutions should be physiological and closely matched.[4]

    • Mechanical Stability: Vibrations from the microscope, micromanipulators, or perfusion system can disrupt seal formation.[5] An anti-vibration table and a stable setup are crucial.[6]

    • Technique: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Once touching the cell, release the positive pressure and apply gentle negative pressure to facilitate seal formation.[5] Setting the holding potential to -60 or -70 mV can sometimes aid in sealing.[4]

Issue 2: No discernible KCa2 current or very small current amplitude.

  • Question: I've achieved a whole-cell configuration, but I can't record any KCa2 currents, or they are much smaller than expected. What's wrong?

  • Answer: The absence or small amplitude of KCa2 currents can stem from several experimental factors.

    • Intracellular Calcium: KCa2 channels are activated by intracellular calcium. Your pipette's internal solution must contain a calcium buffer (like EGTA) to control the free calcium concentration. For robust activation, the free calcium concentration is typically buffered to several hundred nanomolars.[7] Without sufficient intracellular calcium, the channels will not open.

    • Voltage Protocol: KCa2 channels are voltage-independent, but their activation is often studied using voltage steps or ramps to elicit calcium influx through voltage-gated calcium channels, which in turn activates KCa2 channels.[8] Ensure your voltage protocol is appropriate for activating the calcium source in your cell type.

    • Channel Expression: The cell type you are using may not express KCa2 channels at a high density. It's important to verify channel expression using techniques like RT-PCR or immunocytochemistry.[7][9]

    • Pharmacology: If you are studying pharmacologically isolated currents, ensure that other potassium channels are adequately blocked. For example, large-conductance calcium-activated (BK) channels can be blocked with iberiotoxin, and voltage-gated potassium channels can be blocked with TEA or 4-AP.[9][10]

    • Cell Dialysis and Rundown: Important intracellular components required for channel function can be washed out by the pipette solution over time, a phenomenon known as "rundown".[5][11][12] Including ATP and GTP in the internal solution can help to mitigate this.[5]

Issue 3: Noisy recordings are obscuring the KCa2 currents.

  • Question: My recordings are very noisy, making it difficult to analyze the small KCa2 currents. How can I reduce the noise?

  • Answer: Electrical noise is a common problem in patch-clamp electrophysiology.[6]

    • Grounding: Improper grounding is a major source of 50/60 Hz noise. Ensure all equipment in your rig is connected to a common ground.[13] Avoid ground loops by connecting all equipment to a single power strip.[13]

    • Shielding: Use a Faraday cage to shield your setup from external electrical noise.[6] Ensure there are no holes or gaps in the cage.[2]

    • Perfusion System: The perfusion system can introduce noise. Keep the bath level low to minimize pipette capacitance.[6] Ensure the perfusion lines are properly grounded.

    • Electrode Holder and Headstage: Clean the pipette holder and ensure the silver wire is properly chlorided.[4] A poorly chlorided wire can be a significant noise source.

    • Filtering: While not a substitute for eliminating noise at the source, applying a low-pass Bessel filter can improve the signal-to-noise ratio.[14] For single-channel recordings, a higher filter cutoff may be necessary.

Issue 4: The recorded KCa2 current is unstable and "runs down" over time.

  • Question: The KCa2 current amplitude decreases over the course of my experiment. How can I prevent this rundown?

  • Answer: Current rundown is a gradual decrease in current amplitude over time and can be a significant issue in whole-cell recordings.[5][11]

    • Dialysis of Intracellular Components: The whole-cell configuration allows for the dialysis of essential intracellular molecules into the recording pipette.[5][12] To maintain channel function, include 2-4 mM ATP-Mg and 0.3 mM GTP in your internal solution.[1][5]

    • Calcium-Dependent Inactivation: Prolonged or excessive elevation of intracellular calcium can lead to calcium-dependent inactivation of the channels.[11] Ensure your calcium buffering is adequate and avoid excessively long or strong depolarizing stimuli.

    • Perforated Patch-Clamp: If rundown remains a persistent problem, consider using the perforated patch-clamp technique. This method uses antibiotics like amphotericin B or nystatin (B1677061) to create small pores in the cell membrane, allowing electrical access without dialyzing larger intracellular molecules.[5] However, be aware that this technique typically results in a higher series resistance.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for KCa2 channels.

Table 1: Electrophysiological Properties of KCa2 Channels

PropertyKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference
Single-channel conductance2-10 pS4-14 pS10-20 pS[15]
Ca2+ sensitivity (EC50)~0.7 µM~0.3 µM~0.3 µM[7]

Table 2: Pharmacology of KCa2 Channels

CompoundActionTarget(s)IC50 / EC50Reference
ApaminBlockerKCa2.1, KCa2.2, KCa2.3~100 pM - 1 nM[9]
ScyllatoxinBlockerKCa2.2, KCa2.3pM range
d-TubocurarineBlockerKCa2.2, KCa2.3~4.25 µM (rSK2)[16]
UCL-1684BlockerKCa2.1, KCa2.2, KCa2.3~1 µM[17]
OndansetronBlockerhSK2113-154 nM[18]
1-EBIOActivatorKCa2.1, KCa2.2, KCa2.3300-700 µM[19]
CyPPAActivatorKCa2.2, KCa2.35.6 µM (KCa2.2)[19]
NS13001ActivatorKCa2.2, KCa2.3140 nM (KCa2.3)[19]
GW542573XActivatorKCa2.1[19]

Experimental Protocols

Protocol 1: Whole-Cell Recording of KCa2 Currents in Cultured Cells

  • Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing a KCa2 subtype) onto glass coverslips 24-48 hours before the experiment.[18]

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 K-Gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust free Ca2+ to the desired concentration (e.g., 400 nM) by adding an appropriate amount of CaCl2. Adjust pH to 7.2 with KOH.[18] Filter all solutions before use.[1]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.[1] Fire-polish the tips lightly.[2]

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release positive pressure and apply gentle suction to form a GΩ seal.

    • Once a stable seal is formed, apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +40 mV over 200 ms) to elicit KCa2 currents.

Protocol 2: Pharmacological Characterization of KCa2 Channels

  • Follow steps 1-4 of Protocol 1 to obtain a stable whole-cell recording of KCa2 currents.

  • Establish a stable baseline recording of the KCa2 current in the control external solution.

  • Prepare external solutions containing the desired concentrations of the pharmacological agent (blocker or activator).

  • Perfuse the cell with the drug-containing solution and record the effect on the KCa2 current.

  • To determine the dose-response relationship, apply increasing concentrations of the compound.

  • After drug application, perfuse with the control external solution to check for washout and reversibility of the effect.

Visualizations

KCa2_Activation_Pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx KCa2 KCa2 Channel K_Efflux K+ Efflux KCa2->K_Efflux Depolarization Depolarization Depolarization->VGCC opens Intracellular_Ca Increased [Ca2+]i Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin binds Calmodulin->KCa2 activates Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

Caption: KCa2 channel activation pathway.

Patch_Clamp_Workflow start Start prep_solutions Prepare & Filter Solutions start->prep_solutions pull_pipette Pull & Polish Pipette prep_solutions->pull_pipette setup_rig Setup Rig & Perfusion pull_pipette->setup_rig patch_cell Approach Cell & Form GΩ Seal setup_rig->patch_cell whole_cell Rupture Membrane (Whole-Cell) patch_cell->whole_cell record_data Record KCa2 Currents whole_cell->record_data analyze_data Analyze Data record_data->analyze_data end End analyze_data->end

Caption: General patch-clamp workflow for KCa2 recordings.

Troubleshooting_Tree start Problem? no_seal No GΩ Seal start->no_seal Seal Formation no_current No/Small Current start->no_current Current Amplitude noisy_rec Noisy Recording start->noisy_rec Signal Quality rundown Current Rundown start->rundown Stability check_pipette Check Pipette Quality & Cleanliness no_seal->check_pipette check_cells Check Cell Health no_seal->check_cells check_solutions Filter Solutions no_seal->check_solutions check_ca Verify Intracellular [Ca2+] no_current->check_ca check_protocol Optimize Voltage Protocol no_current->check_protocol check_expression Confirm Channel Expression no_current->check_expression check_grounding Check Grounding noisy_rec->check_grounding check_shielding Inspect Faraday Cage noisy_rec->check_shielding check_perfusion Isolate Perfusion Noise noisy_rec->check_perfusion add_atp_gtp Add ATP/GTP to Internal Solution rundown->add_atp_gtp use_perforated Consider Perforated Patch rundown->use_perforated

Caption: Troubleshooting decision tree for KCa2 recordings.

References

How to prevent desensitization of KCa2 channels in long experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the desensitization (rundown) of KCa2 channels during long experiments.

Troubleshooting Guides & FAQs

Here we address common issues encountered during prolonged KCa2 channel recordings, particularly in excised patch-clamp configurations.

Q1: My KCa2 channel activity rapidly decreases after patch excision (rundown). What is the primary cause of this?

A1: KCa2 channel rundown in excised patches is primarily due to the loss of essential intracellular components and the activity of endogenous enzymes. The main contributing factors are:

  • ATP Depletion: The absence of intracellular ATP prevents the necessary phosphorylation of the KCa2 channel or associated regulatory proteins, leading to a decline in channel activity.

  • Dephosphorylation: Membrane-associated phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), actively dephosphorylate the channel or its regulatory components, leading to channel closure.[1][2]

  • Loss of Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2, a membrane phospholipid, is crucial for the activity of many ion channels, including some K+ channels. Its depletion from the excised patch can contribute to rundown.[3][4][5]

Q2: How can I prevent or slow down KCa2 channel rundown in my inside-out patch-clamp experiments?

A2: To maintain KCa2 channel activity, you need to supplement the intracellular (bath) solution with key components that support the channel's open state.

  • Include Mg-ATP in your intracellular solution: ATP is crucial for phosphorylation reactions that counteract dephosphorylation and maintain channel activity. A combination of magnesium and ATP is required.

  • Add Phosphatase Inhibitors: To block the enzymatic dephosphorylation of the channel, include specific phosphatase inhibitors in your intracellular solution.

  • Consider PIP2 supplementation: Although less commonly cited specifically for KCa2 channels compared to other K+ channels, adding PIP2 to the intracellular solution may help stabilize channel activity.

  • Utilize Positive Gating Modulators: These compounds can increase the channel's sensitivity to calcium or directly promote the open state, which can help counteract rundown.

Q3: What are the recommended concentrations for ATP, Mg2+, and phosphatase inhibitors in the intracellular solution?

A3: The optimal concentrations can vary depending on the specific experimental conditions and cell type. However, here are some general guidelines:

ComponentRecommended ConcentrationNotes
Mg-ATP 2-5 mMEssential for providing energy for phosphorylation.
Okadaic Acid 10 nM - 1 µMA potent inhibitor of PP1 and PP2A.[1][2][6]
Calyculin A 100 nM - 1 µMA potent inhibitor of PP1 and PP2A.[7][8]

Note: Always perform control experiments to determine the optimal concentration for your specific system and to rule out any non-specific effects of the inhibitors.

Q4: Which positive modulators are effective in preventing KCa2 channel rundown, and what are their effective concentrations?

A4: Several positive gating modulators can be used to enhance and stabilize KCa2 channel activity. Their effectiveness can be subtype-specific.

Positive ModulatorTarget KCa2 Subtype(s)Effective Concentration (EC50)
CyPPA KCa2.2, KCa2.3~7.5 µM
Compound 2o KCa2.2aEC50 ~1.1 µM
Compound 2q KCa2.2aEC50 ~0.7 µM
SKA-31 KCa2.x / KCa3.1Potentiates currents
NS309 KCa2.x / KCa3.1Potentiates currents

Data sourced from[9][10][11][12]

Using a positive modulator at a concentration around its EC50 can help to maintain a stable level of channel activity throughout a long experiment.

Experimental Protocols

Here are detailed protocols for preparing solutions and performing inside-out patch-clamp recordings to minimize KCa2 channel rundown.

Protocol 1: Standard Intracellular Solution for Stable KCa2 Recordings

Objective: To prepare an intracellular solution that promotes stable KCa2 channel activity in inside-out patches.

Materials:

  • KCl

  • HEPES

  • EGTA

  • MgCl2

  • ATP (disodium salt)

  • Okadaic Acid or Calyculin A stock solution

  • KOH

  • Ultrapure water

Procedure:

  • Prepare the base intracellular solution with the following components:

    • 140 mM KCl

    • 10 mM HEPES

    • 1 mM EGTA

  • Adjust the pH to 7.2 with KOH.

  • On the day of the experiment, add the following components from fresh stock solutions:

    • 2-5 mM Mg-ATP (ensure both Mg2+ and ATP are present)

    • 100 nM - 1 µM Okadaic Acid or Calyculin A

  • Verify the final pH and osmolarity of the solution.

  • Filter the solution through a 0.22 µm syringe filter before use.

Protocol 2: Inside-Out Patch-Clamp Recording to Minimize Rundown

Objective: To perform an inside-out patch-clamp recording of KCa2 channels with minimal rundown.

Equipment:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Perfusion system

  • Data acquisition software

Procedure:

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fill the pipette with an appropriate extracellular solution containing the desired concentration of K+ and Ca2+ to activate the channels.

  • Cell Preparation:

    • Prepare your cells expressing KCa2 channels in a recording chamber on the microscope stage.

  • Obtaining a Giga-ohm Seal:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Excising the Patch:

    • After obtaining a stable seal, pull the pipette away from the cell to excise a patch of membrane in the inside-out configuration.[13][14]

  • Recording:

    • Immediately perfuse the excised patch with the "Standard Intracellular Solution for Stable KCa2 Recordings" (Protocol 1).

    • Apply a suitable voltage protocol to record KCa2 channel currents.

    • Monitor the channel activity over time to ensure stability. If rundown still occurs, consider troubleshooting further (see FAQs).

Visualizations

Signaling Pathway of KCa2 Channel Regulation

The following diagram illustrates the key signaling pathways that regulate KCa2 channel activity and contribute to its rundown in excised patches.

KCa2_Regulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KCa2 KCa2 Channel (Open) KCa2_closed KCa2 Channel (Closed) KCa2->KCa2_closed Rundown PIP2 PIP2 PIP2->KCa2 Stabilizes ATP ATP Kinase Protein Kinase ATP->Kinase activates Kinase->KCa2 Phosphorylates (promotes open state) Phosphatase Protein Phosphatase (PP1/PP2A) Phosphatase->KCa2 Dephosphorylates (promotes closed state) CaM Calmodulin (CaM) CaM->KCa2 activates Calcium Ca2+ Calcium->CaM binds Experimental_Workflow start Start prep_solutions Prepare Intracellular Solution (with Mg-ATP & Phosphatase Inhibitors) start->prep_solutions prep_pipette Prepare Patch Pipette prep_solutions->prep_pipette obtain_seal Obtain Giga-ohm Seal (Cell-attached mode) prep_pipette->obtain_seal excise_patch Excise Patch (Inside-out mode) obtain_seal->excise_patch perfuse Perfuse with Stabilizing Intracellular Solution excise_patch->perfuse record Record KCa2 Currents perfuse->record analyze Analyze Data for Stability record->analyze end End analyze->end Troubleshooting_Logic start KCa2 Rundown Observed? check_atp Is Mg-ATP (2-5 mM) in intracellular solution? start->check_atp Yes stable_recording Stable Recording Achieved start->stable_recording No add_atp Add Mg-ATP to solution check_atp->add_atp No check_phosphatase Are phosphatase inhibitors (e.g., Okadaic Acid) present? check_atp->check_phosphatase Yes add_atp->check_phosphatase add_phosphatase Add phosphatase inhibitor check_phosphatase->add_phosphatase No check_seal Is the Giga-ohm seal stable? check_phosphatase->check_seal Yes add_phosphatase->check_seal consider_pip2 Consider adding PIP2 to the intracellular solution use_modulator Use a positive gating modulator (e.g., CyPPA) consider_pip2->use_modulator use_modulator->stable_recording check_seal->consider_pip2 Yes improve_seal Troubleshoot seal formation (e.g., pipette polishing, cell health) check_seal->improve_seal No improve_seal->start

References

Minimizing neuronal toxicity of KCa2 channel activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing KCa2 channel activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential neuronal toxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are KCa2 channels and why are their activators used in neuroscience research?

A1: KCa2 channels, also known as small-conductance calcium-activated potassium (SK) channels, are a family of ion channels that are activated by intracellular calcium.[1] They play a crucial role in regulating neuronal excitability, synaptic plasticity, and neurotransmitter release.[1][2] KCa2 channel activators are used to enhance the activity of these channels, which can be neuroprotective in conditions of excessive neuronal firing and excitotoxicity, such as in models of stroke and epilepsy.[1][3]

Q2: What are the most commonly used KCa2 channel activators?

A2: The most frequently studied KCa2 channel activators include NS309, CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), and 1-EBIO (1-ethyl-2-benzimidazolinone). Their selectivity and potency for different KCa2 channel subtypes vary.

Q3: Are KCa2 channel activators neurotoxic?

A3: The available evidence largely points to the neuroprotective effects of KCa2 channel activators, particularly in models of glutamate-induced excitotoxicity.[3] However, like any pharmacological agent, they can have off-target effects or induce adverse effects at high concentrations or with prolonged exposure. For instance, some studies suggest that excessive activation of KCa2 channels may impair learning and memory.[4] It is crucial to perform careful dose-response studies to determine the optimal concentration for neuroprotection without inducing unintended cellular stress.

Q4: What is the general mechanism of neuroprotection by KCa2 channel activators?

A4: KCa2 channel activators enhance the efflux of potassium ions from neurons following an increase in intracellular calcium. This hyperpolarizes the neuronal membrane, making it less likely to fire action potentials. In conditions of excitotoxicity, where excessive glutamate (B1630785) receptor activation leads to a massive influx of calcium, KCa2 channel activation helps to counteract this hyperexcitability, thereby reducing calcium overload and subsequent neuronal death.[3][5]

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with KCa2 channel activators.

Problem 1: Unexpected Neuronal Death or Poor Viability in Cultures Treated with a KCa2 Channel Activator

Even though KCa2 channel activators are generally considered neuroprotective, you might observe decreased cell viability in your cultures. Here’s how to troubleshoot this issue.

Possible Causes and Solutions:

  • High Concentration of the Activator:

    • Solution: Perform a dose-response curve to determine the optimal concentration. Start with a low concentration (e.g., 1-10 µM) and titrate up. What is protective in one model might be detrimental in another or over a longer time course.

  • Off-Target Effects:

    • Solution: The selectivity of KCa2 channel activators is not absolute. For example, CyPPA has been reported to have off-target effects on Nav channels.[6] If you suspect off-target effects, try using a different activator with a distinct chemical structure or using a specific KCa2 channel blocker (e.g., apamin) to see if the toxic effect is reversed.

  • Solvent Toxicity:

    • Solution: Most activators are dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that you run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.

  • Experimental Error:

    • Solution: Carefully review your experimental protocol. Ensure proper cell culture conditions, accurate reagent concentrations, and appropriate incubation times. Use multiple viability assays to confirm your findings.

Experimental Protocol: Assessing Neuronal Viability

To quantitatively assess neuronal viability, you can use a variety of standard assays. Below are protocols for the MTT, LDH, and Calcein-AM assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of living cells.

  • Procedure:

    • After treating your primary neuronal cultures with the KCa2 channel activator for the desired time, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.[3]

2. LDH (Lactate Dehydrogenase) Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Procedure:

    • Collect the culture supernatant from each well.

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions (e.g., Sigma-Aldrich kit).[6]

    • Add the reaction mixture to the supernatant in a 96-well plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.[7][8]

    • A "full kill" control (lysing all cells with Triton X-100) is recommended to determine the maximum LDH release.[9]

3. Calcein-AM Staining

Calcein-AM is a cell-permeable dye that becomes fluorescent upon cleavage by esterases in live cells.

  • Procedure:

    • Prepare a working solution of Calcein-AM (typically 1-5 µM) in PBS or culture medium.

    • Remove the culture medium from your cells and wash once with PBS.

    • Add the Calcein-AM working solution and incubate for 15-30 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Visualize the green fluorescence of live cells using a fluorescence microscope or plate reader (excitation ~490 nm, emission ~515 nm).[8]

Troubleshooting Table for Viability Assays

IssuePossible CauseSolution
High Background in Calcein-AM Incomplete removal of excess dye.Increase the number of washes with PBS.
Autofluorescence from media components.Use phenol (B47542) red-free medium and ensure serum is washed away.[7]
Low Signal in MTT Assay Insufficient incubation time.Increase incubation time with MTT to allow for formazan crystal formation.
Cell death.Confirm with another viability assay like LDH or Trypan Blue.
High Variability in LDH Assay Presence of LDH in serum.Use serum-free medium for the assay or run a media-only control.[6]
Bubbles in wells.Be careful during pipetting to avoid introducing bubbles.[7]
Problem 2: Inconsistent or Unexpected Results in Calcium Imaging Experiments

Calcium imaging is a powerful tool to assess the functional effects of KCa2 channel activators. However, it is prone to artifacts.

Troubleshooting Guide for Fura-2 AM Calcium Imaging

Fura-2 AM is a ratiometric calcium indicator commonly used to measure intracellular calcium concentrations.

  • Issue: High background fluorescence.

    • Possible Causes: Incomplete de-esterification of the dye, dye leakage from cells, or autofluorescence.

    • Solutions:

      • Allow sufficient time for de-esterification (typically 30 minutes at room temperature after loading).[10]

      • Perform imaging at room temperature to reduce dye leakage.[11]

      • Use a background subtraction algorithm in your imaging software.[12]

  • Issue: Weak Fura-2 signal.

    • Possible Causes: Poor dye loading, photobleaching.

    • Solutions:

      • Optimize the Fura-2 AM concentration and loading time for your specific cell type.[13]

      • Reduce the intensity and duration of UV light exposure.[13]

  • Issue: Inconsistent baseline calcium levels.

    • Possible Causes: Cell stress, phototoxicity.

    • Solutions:

      • Ensure cells are healthy before and during the experiment.

      • Minimize light exposure and use a neutral density filter.[13]

Experimental Protocol: Fura-2 AM Calcium Imaging

  • Procedure:

    • Load primary neuronal cultures with 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C.

    • Wash the cells with buffer to remove extracellular dye and allow for de-esterification for 30 minutes at room temperature.

    • Mount the culture dish on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a stable baseline reading before applying the KCa2 channel activator.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Data Presentation

Table 1: Common KCa2 Channel Activators and Their Properties

ActivatorSubtype SelectivityTypical Working Concentration (in vitro)Key Characteristics
NS309 Activates KCa2.1, KCa2.2, KCa2.3, and IK channels10-50 µMPotent, but not subtype-selective.[3]
CyPPA Selective for KCa2.2 and KCa2.3 over KCa2.15-30 µMUseful for studying the roles of KCa2.2/2.3 subtypes.[6]
1-EBIO Activates all KCa2 subtypes and IK channels100-500 µMLess potent than NS309.[14]

Visualizations

Signaling Pathway

KCa2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response NMDA_R NMDA Receptor Ca_increase ↑ [Ca2+]i NMDA_R->Ca_increase Ca2+ influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_increase Ca2+ influx KCa2 KCa2 Channel K_efflux K+ Efflux KCa2->K_efflux CaM Calmodulin (CaM) Ca_increase->CaM activates CaM->KCa2 binds & activates Activator KCa2 Activator (e.g., NS309) Activator->KCa2 potentiates Hyperpolarization Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection reduces excitotoxicity Glutamate Glutamate Glutamate->NMDA_R binds Depolarization Depolarization Depolarization->VGCC opens K_efflux->Hyperpolarization

Caption: KCa2 channel activation pathway in neuroprotection.

Experimental Workflow

Neurotoxicity_Workflow cluster_setup Experiment Setup cluster_assays Viability Assessment cluster_functional Functional Assessment cluster_analysis Data Analysis start Culture Primary Neurons treatment Treat with KCa2 Activator (Dose-Response) start->treatment MTT MTT Assay (Metabolic Activity) treatment->MTT LDH LDH Assay (Membrane Integrity) treatment->LDH Calcein Calcein-AM (Live Cell Staining) treatment->Calcein Calcium_Imaging Calcium Imaging (Fura-2 AM) treatment->Calcium_Imaging analysis Analyze Data & Troubleshoot MTT->analysis LDH->analysis Calcein->analysis Calcium_Imaging->analysis conclusion Draw Conclusions analysis->conclusion

Caption: Workflow for assessing KCa2 activator neurotoxicity.

References

Interpreting unexpected results in KCa2 channel modulation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the modulation of small-conductance calcium-activated potassium (KCa2, or SK) channels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected KCa2 channel currents in my whole-cell patch-clamp recordings?

A1: The absence of KCa2 currents is a common issue that can stem from several factors related to intracellular calcium levels, channel expression, or the recording solutions.

  • Inadequate Intracellular Calcium: KCa2 channels are gated solely by intracellular calcium (Ca²⁺) binding to calmodulin (CaM).[1][2][3] Their activation requires Ca²⁺ concentrations in the range of 300-800 nM.[1] If your intracellular solution contains a strong Ca²⁺ chelator like BAPTA or EGTA without sufficient free Ca²⁺, the channels will not activate.

  • Channel Rundown: KCa2 channels can exhibit "rundown," a gradual loss of activity over the course of a whole-cell recording. This can be due to the washout of essential intracellular components or changes in the phosphorylation state of the channel or associated proteins.

  • Low Channel Expression: The cell type or expression system you are using may have low endogenous expression of KCa2 channels. If using a heterologous system (e.g., HEK293 cells), verify transfection efficiency and protein expression.

  • Incorrect Voltage Protocol: While KCa2 channels are considered voltage-independent, a depolarizing step is often required to open voltage-gated calcium channels (VGCCs), which provide the necessary Ca²⁺ influx to activate KCa2 channels.[4] The subsequent hyperpolarization, known as the medium afterhyperpolarization (mAHP), is mediated by KCa2 channel activity.[1][4]

Q2: My KCa2 modulator is showing no effect, or the opposite of the expected effect. What could be the cause?

A2: Unexpected pharmacological results can be perplexing. The issue often lies in the specific experimental conditions, the modulator itself, or off-target effects.

  • Modulator Action is Ca²⁺-Dependent: The efficacy of many gating modulators depends on the intracellular Ca²⁺ concentration. For instance, the negative gating modulator NS8593 shows prominent inhibition at low Ca²⁺ levels, but its effect is much weaker at saturating Ca²⁺ concentrations.[5] Positive modulators act by increasing the apparent Ca²⁺ sensitivity of the channel.[4] If Ca²⁺ levels are already saturating, the effect of a positive modulator may be less pronounced.

  • Off-Target Effects: Some compounds have known off-target effects. For example, several modulators of KCa2 channels, including NS8593, have been shown to inhibit TRPM7 channels.[5] Similarly, the KCa3.1 antagonist TRAM-34 can inhibit cytochrome P450 isoforms.[6] Always consult the literature for known non-specific effects of your chosen compound.

  • Subtype Specificity: Modulators can have different potencies on the three KCa2 subtypes (KCa2.1, KCa2.2, KCa2.3).[2] The cell system you are using may express a mix of subtypes that are less sensitive to your specific compound. The formation of heteromeric channels can also lead to varied pharmacological profiles.[7]

  • Compound Stability: Ensure your modulator is properly stored and that the final concentration in your perfusion solution is accurate. Some compounds may degrade over time or stick to perfusion tubing.

Q3: I am observing high variability in my current measurements from one cell to the next. How can I minimize this?

A3: High patch-to-patch variability is a known challenge in studying KCa2 channels and can be attributed to several physiological factors.[8]

  • Heterogeneity of Channel Subtypes: Different cells, even within the same population, may express varying levels and combinations of KCa2 channel isoforms (e.g., KCa2.2-S and KCa2.2-L).[1] These isoforms can co-assemble into heteromeric channels with distinct properties.[1][7]

  • Variable Coupling to Ca²⁺ Sources: KCa2 channels are tightly coupled to sources of Ca²⁺ influx, such as NMDA receptors or VGCCs.[2][4] The density and proximity of these Ca²⁺ sources to the KCa2 channels can vary between cells, leading to different levels of channel activation for the same stimulus.

  • Differential Post-Translational Modification: The phosphorylation state of the channel-associated calmodulin, regulated by CK2 and PP2A, can alter the channel's Ca²⁺ sensitivity and introduce variability.[2]

  • Cell Health and Integrity: Ensure consistent cell culture conditions and only patch healthy-looking cells. Poor cell health can lead to unstable recordings and altered channel function.

Troubleshooting Workflow & Signaling Pathway Diagrams

The following diagrams illustrate a troubleshooting workflow for absent currents and the canonical KCa2 activation pathway.

G Figure 1. Troubleshooting Workflow for Absent KCa2 Current start No KCa2 Current Observed q1 Is intracellular [Ca²⁺] adequate (e.g., >300 nM)? start->q1 s1 Increase free [Ca²⁺] in pipette solution. Consider Ca²⁺ ionophore. q1->s1 No q2 Is the voltage protocol appropriate to elicit Ca²⁺ influx? q1->q2 Yes end KCa2 Current Restored s1->end s2 Use a depolarizing step to activate VGCCs before measuring afterhyperpolarization. q2->s2 No q3 Is channel expression confirmed and healthy? q2->q3 Yes s2->end s3 Verify expression via Western blot/IHC. Check cell health. q3->s3 No q4 Is channel rundown occurring rapidly? q3->q4 Yes s3->end s4 Use perforated patch or include ATP/GTP in intracellular solution. q4->s4 Yes s4->end

Caption: Troubleshooting workflow for absent KCa2 currents.

G Figure 2. KCa2 Channel Activation Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular VGCC VGCC Ca_ion Ca²⁺ VGCC->Ca_ion Depolarization NMDA NMDA-R NMDA->Ca_ion Glutamate CaM Calmodulin (CaM) KCa2 KCa2 Channel (Closed) CaM->KCa2 Activates KCa2_Open KCa2 Channel (Open) KCa2->KCa2_Open K_efflux K⁺ Efflux (Hyperpolarization) KCa2_Open->K_efflux Ca_ion->CaM Binds

Caption: KCa2 channel activation by intracellular calcium.

Quantitative Data on KCa2 Modulators

The table below summarizes common pharmacological tools used to study KCa2 channels. Concentrations and effects can vary based on the experimental system and conditions.

CompoundTarget Subtype(s)ActionTypical EC₅₀ / IC₅₀
Apamin KCa2.1, KCa2.2, KCa2.3Negative (Blocker)100-500 pM
NS309 KCa2.1, KCa2.2, KCa2.3Positive Modulator~100-500 nM
1-EBIO KCa2.1, KCa2.2, KCa2.3, KCa3.1Positive Modulator100-300 µM (KCa2)
CyPPA KCa2.2, KCa2.3 selectivePositive Modulator~5 µM
NS8593 KCa2.1, KCa2.2, KCa2.3Negative Modulator~1-5 µM
UCL1684 KCa2.1, KCa2.2, KCa2.3Negative (Blocker)~1-10 nM

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of KCa2 Currents

This protocol is designed for recording KCa2 currents from a cell line heterologously expressing a KCa2 subtype (e.g., HEK293) or from cultured neurons.

1. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

    • For Ca²⁺ Buffering: Add CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 500 nM). Use a calcium calculator (e.g., MaxChelator) to determine the correct amount of CaCl₂ to add to the EGTA-containing solution.

2. Experimental Workflow:

The diagram below outlines the major steps in a typical patch-clamp experiment.

G Figure 3. High-Level Patch-Clamp Experimental Workflow A 1. Cell Preparation (Plating/Transfection) C 3. Pull Pipette (Target: 3-6 MΩ) A->C B 2. Prepare Solutions (Internal/External) B->C D 4. Obtain Giga-Ohm Seal on Cell C->D E 5. Establish Whole-Cell Mode D->E F 6. Record Currents (Voltage Protocol) E->F G 7. Apply Modulator & Record F->G H 8. Data Analysis G->H

Caption: High-level patch-clamp experimental workflow.

3. Recording Procedure:

  • Prepare and mount the recording chamber with plated cells on the microscope stage. Perfuse with the external solution.

  • Pull glass microelectrodes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a target cell with the pipette, applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Compensate for pipette capacitance.

  • Apply a brief, strong pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at -70 mV.

  • Apply a voltage-step protocol to elicit KCa2 currents. A typical protocol involves a depolarizing step (e.g., to +20 mV for 100 ms) to activate VGCCs, followed by a repolarization to a potential where the tail current can be measured (e.g., -50 mV). The outward tail current is mediated by KCa2 channels.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the KCa2 modulator of interest.

  • Record the activity in the presence of the compound and perform a washout step if necessary.

  • Analyze the current amplitude and kinetics using appropriate software (e.g., Clampfit, Igor Pro).

References

KCa2 Channel Modulator Subtype Selectivity: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the subtype selectivity of KCa2 channel modulators.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving subtype selectivity for KCa2 channel modulators?

Achieving subtype selectivity among the KCa2 (SK) channel subtypes (KCa2.1, KCa2.2, and KCa2.3) is a significant challenge due to the high degree of homology in their transmembrane cores (80-90%).[1] The structural similarities in the binding pockets of these subtypes make it difficult to develop compounds that can differentiate between them. Furthermore, some modulators show cross-reactivity with the related KCa3.1 (IK) channel, leading to potential off-target effects.[2][3][4]

Q2: What are the key molecular determinants for the subtype selectivity of existing KCa2 modulators?

Studies have identified specific amino acid residues and structural domains that are crucial for subtype selectivity. For positive allosteric modulators like CyPPA, which selectively potentiates KCa2.2 and KCa2.3 channels, the HA/HB helices in the C-terminus have been identified as key determinants of selectivity.[2][4][5] Specific residues within these helices, such as an isoleucine in KCa2.3 versus a valine in KCa2.2, can be exploited to achieve selectivity between these two subtypes.[6] For negative allosteric modulators, amino acids in the channel pore and other allosteric sites can influence subtype preference.[7]

Q3: What is the mechanism of action for positive and negative KCa2 channel modulators?

Positive allosteric modulators (PAMs) of KCa2 channels, such as CyPPA and its analogs, typically do not open the channel directly but enhance its sensitivity to intracellular calcium (Ca2+).[3][8][9] They bind to a pocket at the interface between the calmodulin (CaM) C-lobe and the channel's HA/HB helices, stabilizing the open state and increasing the apparent Ca2+ sensitivity.[2][5][8] Negative allosteric modulators (NAMs), like AP14145, also bind to an allosteric site and shift the calcium dependence of channel activation, but in a way that decreases the channel's sensitivity to Ca2+, thus inhibiting its activity.[7]

Q4: What are the therapeutic applications of subtype-selective KCa2 channel modulators?

Subtype-selective KCa2 channel modulators have therapeutic potential in a range of neurological and cardiovascular diseases.[10]

  • KCa2.2 activators are being investigated for movement disorders like spinocerebellar ataxia and essential tremor, as this subtype is predominantly expressed in the cerebellum.[8][11][12]

  • KCa2.3 modulators are implicated in endothelial function and may have applications in cardiovascular diseases.[6][13]

  • KCa2 channel inhibitors are being explored for the treatment of atrial fibrillation.[7]

Troubleshooting Guides

Problem 1: Low potency or lack of activity of a novel modulator in patch-clamp experiments.
Possible Cause Troubleshooting Step
Compound solubility issues Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into the extracellular or intracellular solution. Check for precipitation at the final concentration.
Incorrect intracellular Ca2+ concentration Positive modulators often require a minimal concentration of intracellular Ca2+ to be effective.[2][6] Verify the calculated free Ca2+ concentration in your pipette solution. Consider testing a range of Ca2+ concentrations.
Channel rundown KCa channel activity can decrease over the course of a whole-cell recording. Monitor current amplitude over time with a stable control compound. If rundown is observed, consider using the perforated patch technique or moving to inside-out patch recordings for better stability.
Incorrect cell line or transfection issues Confirm the expression of the target KCa2 subtype in your heterologous expression system (e.g., HEK293 cells) via qPCR or Western blot. Verify transfection efficiency with a fluorescent reporter.
Compound degradation Prepare fresh stock solutions of the modulator. Some compounds may be sensitive to light or repeated freeze-thaw cycles.
Problem 2: Poor subtype selectivity observed between KCa2.2 and KCa2.3.
Possible Cause Troubleshooting Step
Compound interacts with highly conserved residues The binding pocket may be too similar between the subtypes. Utilize computational modeling and structure-activity relationship (SAR) studies to identify non-conserved residues that can be targeted for improved selectivity.[8][14][15]
Off-target effects at high concentrations Determine the full dose-response curve for each subtype. A compound may appear non-selective if tested at a concentration that is at or near the top of the dose-response curve for both subtypes.
Use of different species orthologs There can be subtle sequence differences between human and rodent KCa2 channels that affect modulator potency and selectivity.[6] Ensure you are using the correct species ortholog for your experimental model and therapeutic target.
Experimental variability Ensure consistent experimental conditions (temperature, pH, solutions) between experiments for different subtypes. High variability can mask true selectivity.
Problem 3: Discrepancy between computational docking predictions and experimental results.
Possible Cause Troubleshooting Step
Inaccurate homology model The accuracy of the homology model is critical.[14][15] Whenever possible, use experimentally determined structures (e.g., Cryo-EM) as templates.[8][12] Consider that the channel is a dynamic protein and static models may not fully represent the binding state.
Incorrect binding pose predicted The scoring function of the docking program may not accurately predict the correct binding pose. Use multiple docking programs and scoring functions. Incorporate experimental data from site-directed mutagenesis to guide and validate the docking poses.[2][5]
Dynamic nature of the channel-modulator interaction The binding of a modulator can induce conformational changes in the channel that are not captured by rigid docking.[12] Molecular dynamics simulations can provide insights into the dynamic interactions and stability of the predicted binding poses.[2][5]
Solvation effects not properly accounted for The role of water molecules in the binding pocket can be critical. Ensure that the docking protocol appropriately considers solvation effects.

Quantitative Data Summary

Table 1: Potency of Positive Allosteric Modulators (PAMs) on KCa2 Subtypes

CompoundKCa2.2a (EC50, µM)KCa2.3 (EC50, µM)KCa2.1 ActivityKCa3.1 ActivityReference
CyPPA 7.48 ± 1.58~2.8 (human)InactiveInactive[3][6]
Compound 2o ~1.1Not reportedInactiveInactive[8]
Compound 2q ~0.75Not reportedInactiveInactive[8]
Compound 4 6.5 ± 1.2 (rat)0.31 ± 0.07 (human)InactiveInactive[6]
NS309 ~1.7PotentiatesPotentiatesPotentiates (EC50: ~0.074 µM)[12]
Rimtuzalcap ~5.1Not reportedNot reportedInactive[12][16][17]

Table 2: Potency of Negative Allosteric Modulators (NAMs) on KCa2 Subtypes

CompoundKCa2.2 (IC50, µM)KCa2.3 (IC50, µM)Reference
AP14145 1.1 ± 0.31.1 ± 0.3[7]

Key Experimental Protocols

Protocol 1: Electrophysiological Assessment of Modulator Potency and Selectivity

This protocol outlines the use of whole-cell and inside-out patch-clamp electrophysiology to determine the effect of a modulator on KCa2 channels heterologously expressed in a cell line (e.g., HEK293).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.
  • Transfect cells with a plasmid encoding the desired KCa2 channel subtype (e.g., human KCa2.2a) and a fluorescent marker (e.g., GFP) to identify transfected cells.
  • Record from cells 1-2 days post-transfection.[2]

2. Electrophysiology Recordings (Whole-Cell Configuration):

  • External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).[14]
  • Internal (Pipette) Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, 1.75 MgCl2, and varying amounts of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 250 nM), pH 7.2.[14]
  • Establish a whole-cell recording with a patch pipette resistance of 3-5 MΩ.[2]
  • Clamp the cell at a holding potential of -80 mV.[14]
  • Elicit KCa2 currents using voltage ramps (e.g., 200 ms (B15284909) ramps from -120 mV to +40 mV) applied at regular intervals (e.g., every 10 seconds).[14]
  • After obtaining a stable baseline current, perfuse the cell with the external solution containing the test modulator at various concentrations.
  • Record the current potentiation or inhibition at each concentration until a steady-state effect is observed.

3. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV).
  • Normalize the current potentiation by the modulator to the maximal current elicited by a saturating concentration of intracellular Ca2+ (e.g., 10 µM).[3]
  • Construct a concentration-response curve and fit it with the Hill equation to determine the EC50 (for PAMs) or IC50 (for NAMs) and the Hill slope.
  • Repeat the protocol for each KCa2 subtype to determine selectivity.

Protocol 2: Site-Directed Mutagenesis to Identify Key Selectivity Residues

This protocol is used to investigate the role of specific amino acid residues in modulator selectivity.

1. Identify Potential Residues:

  • Based on homology models or cryo-EM structures, identify non-conserved amino acid residues in the putative binding pocket between the KCa2 subtypes of interest.[2][5]

2. Generate Mutant Channels:

  • Use a site-directed mutagenesis kit (e.g., QuikChange) to mutate the residue in the sensitive subtype to its equivalent in the insensitive subtype (e.g., KCa2.3_I568V).[6]
  • Conversely, mutate the residue in the insensitive subtype to its equivalent in the sensitive one (e.g., KCa3.1_R355K).[2][5]
  • Verify the mutation by DNA sequencing.

3. Functional Characterization:

  • Transfect cells with the mutant channel constructs.
  • Perform patch-clamp electrophysiology as described in Protocol 1 to determine the concentration-response relationship for the modulator on the mutant channel.

4. Interpretation:

  • A significant shift in the EC50 or IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is a key determinant for the modulator's potency and selectivity.[2][5][6]

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane Ca_channel Ca2+ Source (e.g., VGCC, NMDAR) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization/ Ligand Binding KCa2 KCa2 Channel K_efflux K+ Efflux KCa2->K_efflux CaM Calmodulin (CaM) Ca_influx->CaM Binds CaM->KCa2 Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Reduces Activity (Negative Feedback) PAM Positive Allosteric Modulator (PAM) PAM->KCa2 Enhances Ca2+ Sensitivity NAM Negative Allosteric Modulator (NAM) NAM->KCa2 Reduces Ca2+ Sensitivity

Caption: KCa2 channel activation pathway and points of modulation.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Optimization comp_model Computational Modeling (Docking, MD) synthesis Compound Synthesis comp_model->synthesis primary_screen Primary Screen (e.g., HTS Assay) synthesis->primary_screen ephys Electrophysiology (Patch-Clamp) primary_screen->ephys selectivity_panel Selectivity Panel (KCa2.1, 2.2, 2.3, 3.1) ephys->selectivity_panel mutagenesis Site-Directed Mutagenesis ephys->mutagenesis Test on Mutants sar Structure-Activity Relationship (SAR) selectivity_panel->sar Identify Selective Hits mutagenesis->sar Validate Binding Site sar->comp_model Inform Next Generation Design

Caption: Workflow for developing subtype-selective KCa2 modulators.

Troubleshooting_Logic start No/Low Activity in Ephys check_compound Check Compound (Solubility, Stability) start->check_compound solubility_ok Solubility OK? check_compound->solubility_ok check_conditions Check Experimental Conditions (Ca2+ Conc., Rundown) conditions_ok Conditions OK? check_conditions->conditions_ok check_expression Check Channel Expression expression_ok Expression OK? check_expression->expression_ok solubility_ok->check_conditions Yes revise_compound Revise Formulation or Synthesize Analog solubility_ok->revise_compound No conditions_ok->check_expression Yes optimize_protocol Optimize Protocol (e.g., Perforated Patch) conditions_ok->optimize_protocol No retransfect Re-transfect / New Cells expression_ok->retransfect No success Problem Resolved expression_ok->success Yes revise_compound->start optimize_protocol->start retransfect->start

Caption: Troubleshooting logic for lack of modulator activity.

References

Addressing variability in experimental results with KCa2 modulators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for KCa2 channel modulators. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with small conductance calcium-activated potassium (KCa2) channel modulators.

Frequently Asked Questions (FAQs)

Q1: What are KCa2 channels and why are they important?

A1: KCa2 channels, also known as SK channels, are a family of potassium channels activated by intracellular calcium (Ca2+).[1][2] They are voltage-independent and play a crucial role in regulating neuronal excitability, shaping action potentials, and influencing synaptic transmission.[3][4] Their activity is linked to the medium afterhyperpolarization (mAHP) that follows an action potential.[4] Due to their involvement in various physiological processes, KCa2 channels are significant targets for drug development in areas such as neurodegenerative diseases, cardiac arrhythmias, and psychiatric disorders.[3][5]

Q2: What are the different subtypes of KCa2 channels?

A2: There are three main subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[1] These subtypes can form both homomeric and heteromeric channels, leading to functional diversity.[6] They exhibit distinct but partially overlapping expression patterns throughout the central nervous system and peripheral tissues.

Q3: How do KCa2 modulators work?

A3: KCa2 modulators can be broadly categorized as positive or negative modulators.

  • Positive Allosteric Modulators (PAMs) , such as NS309 and CyPPA, enhance channel activity by increasing their apparent sensitivity to intracellular Ca2+.[3][5] This leads to a leftward shift in the Ca2+ concentration-response curve.[3]

  • Negative Allosteric Modulators (NAMs) , like AP14145, decrease channel activity by reducing their apparent Ca2+ sensitivity, causing a rightward shift in the Ca2+ concentration-response curve.[7][8]

  • Pore Blockers , such as apamin, physically obstruct the ion conduction pathway.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during electrophysiological recordings of KCa2 channels.

Problem 1: Inability to Form a High-Resistance Seal (Giga-seal)

A stable, high-resistance seal between the patch pipette and the cell membrane is critical for high-quality recordings.

Question Possible Cause Solution
Why can't I achieve a giga-seal? 1. Pipette Tip Issues: The pipette tip may be dirty, irregularly shaped, or too large/small.[9]- Ensure you are using clean, freshly pulled pipettes. - Fire-polish the pipette tip to create a smooth surface. - Optimize pipette resistance (typically 2-5 MΩ for whole-cell recordings).[10][11]
2. Unhealthy Cells: Cells may be in poor condition due to improper culture maintenance or enzymatic digestion.[11]- Ensure optimal cell culture conditions and use cells at an appropriate confluency. - Minimize the duration of enzymatic treatment during cell dissociation.
3. Incorrect Solutions: The osmolarity difference between the internal and external solutions may not be optimal.[12]- The internal solution should ideally have a slightly lower osmolarity (by ~10-15 mOsm) than the external solution to facilitate sealing.[12]
4. Mechanical Instability: Vibrations in the setup can prevent a stable seal from forming.- Use an anti-vibration table and ensure all components of the rig are securely mounted.
5. Improper Pipette Pressure: Incorrect positive or negative pressure application can hinder seal formation.[11]- Apply gentle positive pressure as you approach the cell to keep the tip clean. - Upon contact, release the positive pressure and apply gentle negative pressure to form the seal.[12]
Problem 2: High and Unstable Series Resistance (Rs)

High series resistance can distort the recorded currents and lead to inaccurate voltage-clamp.

Question Possible Cause Solution
My series resistance is high and/or unstable. What should I do? 1. Incomplete Membrane Rupture: The patch membrane may not be fully ruptured in the whole-cell configuration.- Apply short, strong suction pulses or a brief "zap" voltage to fully rupture the membrane.[6]
2. Clogged Pipette Tip: Debris from the cell or solutions can clog the pipette tip.- Use filtered solutions and ensure the pipette tip is clean before approaching the cell.
3. Small Pipette Orifice: A pipette with a very high resistance will inherently have a higher series resistance.- Use pipettes with a slightly larger tip opening (lower resistance), but be mindful that this can make sealing more difficult.
4. Lack of Compensation: The amplifier's series resistance compensation circuit is not being used or is set incorrectly.[13]- Use the amplifier's series resistance compensation feature. Aim to compensate for 70-80% of the series resistance.[14] Be cautious, as overcompensation can lead to oscillations.[13][15]
Problem 3: No Current or Very Small KCa2 Currents Observed
Question Possible Cause Solution
I am not observing any KCa2 currents, or they are much smaller than expected. 1. Low Channel Expression: The cells may have low endogenous or transfected KCa2 channel expression.- Verify channel expression using techniques like qPCR or immunocytochemistry. - Optimize transfection efficiency if using a heterologous expression system.
2. Insufficient Intracellular Calcium: KCa2 channels are activated by intracellular Ca2+.[1][2]- Ensure your internal solution contains an appropriate concentration of free Ca2+ (typically in the range of 100-500 nM) buffered with a calcium chelator like EGTA or BAPTA.
3. Channel Rundown: The KCa2 current may decrease over the course of the experiment.- Include ATP and GTP in the internal solution to support cellular metabolism. - Maintain a stable recording environment and minimize the duration of the experiment.
4. Incorrect Voltage Protocol: The voltage protocol may not be appropriate for eliciting KCa2 currents.- Although voltage-independent, KCa2 currents are typically measured using voltage steps or ramps to establish a current-voltage relationship. Ensure the holding potential is appropriate.
5. Modulator Inactivity: The KCa2 modulator may have degraded or is not reaching the channel.- Prepare fresh stock solutions of the modulator and verify its activity. - Ensure adequate perfusion of the modulator to the cell.
Problem 4: High Variability in Experimental Results
Question Possible Cause Solution
I am seeing high variability between cells or experiments. 1. Inconsistent Cell Health/Passage Number: Variations in cell culture conditions can lead to differences in channel expression and function.- Maintain consistent cell culture practices, including seeding density, passage number, and media composition.
2. Variable Intracellular Calcium: Fluctuations in intracellular calcium levels can affect KCa2 channel activity.- Use a well-defined intracellular solution with a stable buffered calcium concentration.
3. Modulator Stock Solution Issues: Inconsistent preparation or storage of modulator stock solutions can lead to variable effective concentrations.- Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]
4. Temperature Fluctuations: Ion channel kinetics are temperature-sensitive.- Maintain a constant temperature for your experiments, either at room temperature or using a temperature-controlled perfusion system.
5. Desensitization: Prolonged exposure to agonists or high intracellular calcium can lead to channel desensitization.[17]- Limit the duration of modulator application and allow for sufficient washout periods between applications.

Quantitative Data on KCa2 Modulators

The following tables summarize the potency of common KCa2 channel modulators. Values can vary depending on the experimental conditions (e.g., intracellular Ca2+ concentration, temperature, expression system).

Table 1: KCa2 Channel Positive Modulators (Activators)

ModulatorKCa2.1 (EC₅₀)KCa2.2 (EC₅₀)KCa2.3 (EC₅₀)Reference(s)
NS309 ~600 nM~600 nM~600 nM[3][5]
CyPPA No effect14 µM5.6 µM[3][18]
1-EBIO ~300-700 µM~300-700 µM~300-700 µM[3][5]
SKA-31 2 µM2 µM2 µM[7]
NS13001 No effect2 µM140 nM[3][7]
Riluzole ~20 µM~20 µM~20 µM[3]
Compound 2o -0.99 µM0.19 µM[19]
Compound 2q -0.64 µM0.60 µM[19][20]

Table 2: KCa2 Channel Negative Modulators (Inhibitors)

ModulatorKCa2.1 (IC₅₀)KCa2.2 (IC₅₀)KCa2.3 (IC₅₀)Reference(s)
Apamin 1-10 nM~200 pM1-10 nM[7]
UCL1684 -8.8 x 10⁻¹¹ M-[19]
NS8593 SubmicromolarSubmicromolarSubmicromolar[3]
AP14145 -1.1 µM1.1 µM[8][21]
AP30663 2.29 µM1.46 µM1.09 µM[22]
RA-2 ~100 nM~100 nM~100 nM[7]

Key Experimental Protocols

Whole-Cell Patch-Clamp Recording of KCa2 Currents

This protocol is adapted for recording KCa2 currents from cultured cells.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust free Ca²⁺ to the desired concentration (e.g., 300 nM) with CaCl₂. Adjust pH to 7.2 with KOH.

Procedure:

  • Plate cells on glass coverslips 24-48 hours before recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a cell with the pipette while applying gentle positive pressure.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal.

  • Once a stable seal >1 GΩ is formed, apply a brief, strong suction pulse or a "zap" to rupture the membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording.

  • Use a voltage-ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) or a step protocol to elicit KCa2 currents.

  • Apply KCa2 modulators via the perfusion system and record the changes in current.

Thallium Flux Assay for KCa2 Channel Activity

This is a fluorescence-based assay for measuring potassium channel activity in a high-throughput format.

Materials:

  • Cells expressing KCa2 channels

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (e.g., HBSS)

  • Stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄)

  • KCa2 modulators of interest

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the thallium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate for 60-90 minutes at 37°C, protected from light.[23]

  • Wash: Remove the dye loading solution and wash the cells with assay buffer.

  • Compound Incubation: Add the KCa2 modulators at various concentrations to the wells and incubate for a specified period (e.g., 10-30 minutes).

  • Thallium Addition and Fluorescence Reading:

    • Place the plate in a fluorescence plate reader.

    • Initiate fluorescence reading and, after establishing a baseline, inject the thallium-containing stimulus buffer.

    • Continue to record the fluorescence signal over time. The influx of thallium through open KCa2 channels will cause an increase in fluorescence.[23]

  • Data Analysis: The rate of fluorescence increase is proportional to KCa2 channel activity. Calculate the initial rate of fluorescence change for each well and plot it against the modulator concentration to determine EC₅₀ or IC₅₀ values.

Signaling Pathways and Experimental Workflows

KCa2 Channel Activation and Modulation

The following diagram illustrates the core activation mechanism of KCa2 channels by intracellular calcium and how positive and negative allosteric modulators influence this process.

KCa2_Activation cluster_calcium Intracellular Calcium Sources cluster_modulators Pharmacological Modulation Ca_influx Ca²⁺ Influx (e.g., via VGCCs, NMDARs) CaM Calmodulin (CaM) Ca_influx->CaM binds to ER_release Ca²⁺ Release (from ER/SR) ER_release->CaM binds to KCa2 KCa2 Channel (Closed) CaM->KCa2 binds to & activates KCa2_open KCa2 Channel (Open) KCa2->KCa2_open Conformational Change K_efflux K⁺ Efflux & Hyperpolarization KCa2_open->K_efflux PAM Positive Modulator (e.g., NS309) PAM->KCa2 enhances Ca²⁺ sensitivity NAM Negative Modulator (e.g., Apamin) NAM->KCa2 reduces Ca²⁺ sensitivity

Caption: KCa2 channel activation by intracellular Ca²⁺ and its modulation.

Troubleshooting Logic for Patch-Clamp Experiments

This diagram outlines a logical workflow for troubleshooting common issues during whole-cell patch-clamp recordings of KCa2 channels.

Patch_Clamp_Troubleshooting cluster_troubleshoot Troubleshooting Steps Start Start Experiment GigaSeal Achieve Giga-seal? Start->GigaSeal WholeCell Go Whole-Cell? GigaSeal->WholeCell Yes CheckPipette Check Pipette & Solutions GigaSeal->CheckPipette No StableRs Stable Rs? WholeCell->StableRs Yes CheckSuction Check Suction/ Zap WholeCell->CheckSuction No RecordCurrent Record KCa2 Current? StableRs->RecordCurrent Yes CheckCompensation Check Rs Compensation StableRs->CheckCompensation No Success Successful Recording RecordCurrent->Success Yes CheckCalcium Check Internal [Ca²⁺] RecordCurrent->CheckCalcium No CheckCellHealth Check Cell Health CheckPipette->CheckCellHealth CheckCellHealth->GigaSeal CheckSuction->WholeCell CheckCompensation->StableRs CheckExpression Verify Channel Expression CheckCalcium->CheckExpression CheckExpression->RecordCurrent

Caption: A troubleshooting workflow for KCa2 patch-clamp experiments.

Regulatory Signaling Pathway of KCa2 Channel Activity

This diagram illustrates the key intracellular signaling pathways that regulate the calcium sensitivity of KCa2 channels.

KCa2_Regulation KCa2_Complex KCa2-Calmodulin Complex Phosphorylated_CaM Phosphorylated Calmodulin KCa2_Complex->Phosphorylated_CaM leads to CK2 Protein Kinase CK2 CK2->KCa2_Complex phosphorylates PP2A Protein Phosphatase 2A PP2A->Phosphorylated_CaM dephosphorylates Dephosphorylated_CaM Dephosphorylated Calmodulin Phosphorylated_CaM->Dephosphorylated_CaM converted to Reduced_Sensitivity Reduced Ca²⁺ Sensitivity Phosphorylated_CaM->Reduced_Sensitivity Increased_Sensitivity Increased Ca²⁺ Sensitivity Dephosphorylated_CaM->Increased_Sensitivity

Caption: Regulation of KCa2 channel calcium sensitivity by CK2 and PP2A.

References

Validation & Comparative

Validating the Subtype Selectivity of Novel KCa2 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel modulators targeting the small-conductance calcium-activated potassium (KCa2) channels, with a focus on validating their subtype selectivity. The objective is to offer a clear, data-driven resource for researchers developing therapeutics targeting these channels, which are implicated in a variety of neurological and cardiovascular conditions.

Introduction to KCa2 Channels and the Importance of Subtype Selectivity

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiovascular function. The KCa2 channel family consists of three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). The development of subtype-selective modulators is crucial for therapeutic applications, as each subtype exhibits a distinct tissue distribution and physiological role. A lack of selectivity can lead to off-target effects and limit the therapeutic potential of a drug candidate. This guide focuses on the experimental validation of novel positive allosteric modulators (activators) and inhibitors, comparing their potency and selectivity against established compounds.

Comparative Analysis of KCa2 Modulator Selectivity

The following tables summarize the potency (EC50/IC50) and subtype selectivity of several novel and established KCa2 modulators. The data has been compiled from various electrophysiological studies, primarily using patch-clamp recordings on HEK293 cells heterologously expressing the respective KCa2 channel subtypes.

Table 1: Positive Allosteric Modulators (Activators) - Potency (EC50 in µM)

ModulatorKCa2.1 (h/r)KCa2.2 (h/r)KCa2.3 (h/r)Selectivity ProfileReference
Novel Modulators
CyPPAInactive14 (h) / 7.48 (r)5.6 (h)KCa2.3 > KCa2.2 >> KCa2.1[1][2]
Rimtuzalcap (CAD-1883)Inactive~5.1 (r)PotentiatesKCa2.2/2.3 selective[3]
NS13001Inactive2 (h)0.14 (h)KCa2.3 >> KCa2.2 >> KCa2.1[4]
Compound 4Inactive6.7 (r)0.31 (h)~21-fold for hKCa2.3 over rKCa2.2a[5]
Compound 2oInactive0.99 (r)0.19 (h)KCa2.3 > KCa2.2 >> KCa2.1[2]
Compound 2qInactive0.64 (r)0.60 (h)KCa2.2 ≈ KCa2.3 >> KCa2.1[2]
Established Modulator
1-EBIO~300~300~300Non-selective among KCa2 subtypes[4]
NS309~0.6~0.6~0.6Non-selective among KCa2 subtypes[4]

h: human, r: rat. Data is presented as EC50 in µM unless otherwise noted. "Inactive" indicates no significant potentiation at concentrations typically up to 100 µM.

Table 2: Negative Modulators (Inhibitors) - Potency (IC50 in µM)

ModulatorKCa2.1 (h/r)KCa2.2 (h/r)KCa2.3 (h/r)Selectivity ProfileReference
Established Inhibitor
Apamin~0.01-0.05~0.0002~0.01-0.05KCa2.2 >> KCa2.1/2.3[4]
AP14145--0.97 (m)-[5]

Experimental Protocols for Validating Subtype Selectivity

The gold-standard method for validating the subtype selectivity of KCa2 modulators is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in response to varying concentrations of a test compound.

Cell Culture and Heterologous Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Transiently transfect HEK293 cells with plasmids encoding the specific human or rat KCa2 subtype (KCa2.1, KCa2.2, or KCa2.3) and a fluorescent marker (e.g., GFP) to identify transfected cells. Various transfection reagents like Lipofectamine are suitable. Recordings are typically performed 24-48 hours post-transfection.

Electrophysiology: Whole-Cell Patch-Clamp
  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 1 µM to sub-maximally activate the channels). Adjusted to pH 7.2 with KOH.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Identify a transfected cell using fluorescence microscopy.

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

Voltage-Clamp Protocol and Data Analysis

A voltage ramp protocol is effective for assessing KCa2 channel activity.

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Apply a voltage ramp from -120 mV to +60 mV over 500 ms. This will elicit an outward K+ current.

    • Repeat this ramp protocol at regular intervals (e.g., every 15 seconds) to monitor current stability.

  • Compound Application:

    • Establish a stable baseline current in the extracellular solution.

    • Perfuse the cell with increasing concentrations of the test modulator. Allow the current to reach a steady state at each concentration.

    • After the highest concentration, perform a washout with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV) for each modulator concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current as a function of the logarithm of the modulator concentration to generate a dose-response curve.

    • Fit the dose-response curve with the Hill equation to determine the EC50 (for activators) or IC50 (for inhibitors) and the Hill coefficient.

    • Calculating Fold Selectivity: The ratio of EC50 or IC50 values between different subtypes provides the fold selectivity (e.g., EC50(KCa2.2) / EC50(KCa2.3)).

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Validating KCa2 Modulator Selectivity

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_data_acq Data Acquisition & Analysis cell_culture HEK293 Cell Culture transfection Transient Transfection (KCa2.x + GFP) cell_culture->transfection giga_seal Gigaohm Seal Formation transfection->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Ramp Protocol (-120mV to +60mV) whole_cell->voltage_clamp baseline Record Baseline Current voltage_clamp->baseline compound_app Apply Increasing Doses of Modulator baseline->compound_app washout Washout compound_app->washout dose_response Generate Dose-Response Curve washout->dose_response ec50_calc Calculate EC50/IC50 & Fold Selectivity dose_response->ec50_calc

Caption: Experimental workflow for assessing KCa2 modulator subtype selectivity.

KCa2 Channel Signaling Pathway

Caption: Simplified KCa2 channel signaling pathway and regulation.

Conclusion

The development of novel KCa2 modulators with high subtype selectivity holds significant promise for the treatment of various channelopathies. Compounds like NS13001, and the recently developed pyrazole (B372694) derivatives such as compounds 4, 2o, and 2q, demonstrate a clear improvement in selectivity for KCa2.2 and KCa2.3 over the older, non-selective activators like 1-EBIO. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the rigorous validation of new chemical entities, ultimately accelerating the discovery of safer and more effective therapeutics. The provided workflow and pathway diagrams serve as a visual aid to conceptualize the experimental process and the underlying biological context.

References

A Comparative Guide to the Cross-reactivity of KCa2 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and cross-reactivity of commonly used KCa2 channel modulators: NS309, SKA-31, and 1-EBIO. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies and to highlight potential off-target effects that could influence experimental outcomes.

Introduction to KCa2 Channels and their Modulators

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are a family of ion channels gated solely by intracellular calcium (Ca2+). They play crucial roles in regulating neuronal excitability, synaptic transmission, and cardiovascular function. The three subtypes, KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are key in shaping the afterhyperpolarization (AHP) that follows an action potential in neurons. Modulators of these channels are invaluable research tools and potential therapeutic agents. However, their utility is dictated by their selectivity for the intended target. This guide examines the on-target potency and off-target activity of three widely used KCa2 channel activators.

Data Presentation: Cross-reactivity of KCa2 Modulators

The following table summarizes the half-maximal effective concentrations (EC50) and any reported off-target effects of NS309, SKA-31, and 1-EBIO on various ion channels. This data has been compiled from multiple electrophysiological studies.

ModulatorTarget ChannelEC50Off-Target ChannelEffectReference
NS309 hKCa2.2 (hSK2)~1.7 µMhKCa1.1 (hBK)No effect[1][2]
hKCa2.3 (hSK3)150 nMVoltage-gated Ca2+ channelsBlockade at higher concentrations[3][4]
hKCa3.1 (hIK)~74 nM[1]
SKA-31 hKCa2.1 (hSK1)2.9 µM-Data not available
hKCa2.2 (hSK2)1.9 µM-
hKCa2.3 (hSK3)2.9 µM-
hKCa3.1 (hIK)260 nM-
1-EBIO KCa2 channelsActivator (EC50 in µM range)TREK1No significant effect at 10 µM[5]
KCa1.1 (BK)No significant effect at 10 µM[5]
hERGNo significant effect at 10 µM[5]
CaV2.1No significant effect at 10 µM[5]
NaV1.1No significant effect at 10 µM[5]

EC50 values can vary depending on the experimental conditions, such as the intracellular Ca2+ concentration.

Mandatory Visualization

Signaling Pathways and Downstream Effects

The activation of KCa2 channels is intricately linked to intracellular calcium dynamics. The following diagram illustrates the primary upstream signaling pathways leading to KCa2 channel activation and its principal downstream physiological effects in both neuronal and endothelial cells.

KCa2_Signaling_Pathway cluster_upstream Upstream Ca2+ Sources cluster_channel cluster_downstream Downstream Effects NMDA_R NMDA Receptors KCa2 KCa2 Channel Activation NMDA_R->KCa2 Ca2+ Influx VGCC Voltage-Gated Ca2+ Channels (VGCCs) VGCC->KCa2 Ca2+ Influx IP3R IP3 Receptors (ER) IP3R->KCa2 Ca2+ Release Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization AHP Afterhyperpolarization (AHP) in Neurons Hyperpolarization->AHP EDH Endothelium-Derived Hyperpolarization (EDH) Hyperpolarization->EDH VGCC_inhibition Inhibition of VGCCs Hyperpolarization->VGCC_inhibition Excitability Reduced Neuronal Excitability AHP->Excitability Vasodilation Vasodilation EDH->Vasodilation

Caption: Upstream and downstream signaling of KCa2 channels.

Experimental Workflow for Assessing Modulator Selectivity

The determination of a compound's selectivity is a critical step in its pharmacological characterization. Below is a typical workflow for assessing the cross-reactivity of a KCa2 channel modulator.

Experimental_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening (Electrophysiology) cluster_analysis Data Analysis and Interpretation HTS High-Throughput Screen (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Target_Validation On-Target Potency (KCa2.1, KCa2.2, KCa2.3) Whole-Cell Patch Clamp Hit_ID->Target_Validation Dose_Response Dose-Response Curves (EC50/IC50 Determination) Target_Validation->Dose_Response Selectivity_Panel Selectivity Profiling (KCa3.1, BK, Kv, Nav, Cav) Selectivity_Index Selectivity Index Calculation Selectivity_Panel->Selectivity_Index Dose_Response->Selectivity_Panel SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Final_Compound Selective Modulator Identified SAR->Final_Compound Selectivity_Index->Final_Compound

Caption: Workflow for ion channel modulator selectivity screening.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based ion flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the effects of compounds on ion channels. It allows for the direct measurement of ion currents through the channel in a single cell, providing high-resolution data on channel activity.

Objective: To measure the effect of a modulator on the current flowing through a specific ion channel expressed in a cell.

Methodology:

  • Cell Preparation: Cells heterologously expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for KCa2.2) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution that mimics the cell's internal environment. This solution also contains a defined concentration of Ca2+ to activate KCa2 channels.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ion currents, which are recorded by an amplifier.

  • Compound Application: The modulator is applied to the cell via the extracellular solution at various concentrations to determine its effect on the channel's current. EC50 or IC50 values are calculated from the resulting dose-response curves.

Fluorescence-Based Ion Flux Assays (e.g., Thallium Flux Assay)

These assays are a higher-throughput alternative to patch-clamp for primary screening of potassium channel modulators. They measure the influx of a surrogate ion, such as thallium (Tl+), which passes through open potassium channels and binds to a fluorescent dye in the cytoplasm.

Objective: To indirectly measure the activity of potassium channels by detecting the flux of a surrogate ion.

Methodology:

  • Cell Plating: Cells expressing the target potassium channel are plated in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: The cells are incubated with a membrane-permeable form of a Tl+-sensitive fluorescent dye. Once inside the cell, the dye is cleaved into its membrane-impermeant, Tl+-sensitive form.

  • Compound Incubation: The test compounds (modulators) are added to the wells and incubated with the cells.

  • Stimulation and Measurement: A stimulus buffer containing Tl+ is added to the wells. If the potassium channels are open (activated by the modulator), Tl+ will flow into the cells and bind to the dye, causing an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. This allows for the rapid screening of large compound libraries to identify potential activators or inhibitors. "Hit" compounds are then typically confirmed and further characterized using the whole-cell patch-clamp technique.

References

A Comparative Guide to Positive and Negative Modulators of KCa2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of positive and negative modulators of the small-conductance calcium-activated potassium (KCa2) channels. KCa2 channels, also known as SK or KCNN channels, are critical regulators of neuronal excitability and cellular signaling. Their modulation presents significant therapeutic potential for a range of disorders, from neurodegenerative diseases to cardiac arrhythmias. This document offers an objective analysis of the performance of various modulators, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Introduction to KCa2 Channels

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are gated solely by intracellular calcium (Ca²⁺). They are insensitive to changes in membrane potential. There are three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.

The activation of KCa2 channels is mediated by the Ca²⁺-binding protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change that opens the channel pore and allows potassium ions (K⁺) to flow out of the cell. This efflux of K⁺ leads to hyperpolarization or repolarization of the cell membrane, which in neurons typically results in a medium afterhyperpolarization (mAHP) that dampens neuronal firing frequency.

Given their crucial role in regulating neuronal excitability, KCa2 channels have emerged as promising therapeutic targets. Modulators of these channels can be broadly categorized as positive or negative, depending on their effect on channel activity.

Positive vs. Negative Modulators: A Head-to-Head Comparison

Positive and negative modulators of KCa2 channels act by allosterically modifying the channel's sensitivity to intracellular Ca²⁺.

  • Positive Allosteric Modulators (PAMs) increase the apparent Ca²⁺ sensitivity of the channel. This means that a lower concentration of intracellular Ca²⁺ is required to open the channel. They effectively "left-shift" the Ca²⁺-response curve.

  • Negative Allosteric Modulators (NAMs) decrease the apparent Ca²⁺ sensitivity of the channel, requiring a higher concentration of intracellular Ca²⁺ for activation. They "right-shift" the Ca²⁺-response curve.

The table below summarizes the key characteristics of prominent positive and negative modulators of KCa2 channels.

FeaturePositive ModulatorsNegative Modulators
Mechanism of Action Increase the apparent Ca²⁺ sensitivity of KCa2 channels (left-shift Ca²⁺-response curve).Decrease the apparent Ca²⁺ sensitivity of KCa2 channels (right-shift Ca²⁺-response curve).
Functional Effect Enhance K⁺ efflux, leading to membrane hyperpolarization and reduced cellular excitability.Inhibit K⁺ efflux, leading to membrane depolarization and increased cellular excitability.
Therapeutic Potential Neurodegenerative diseases (e.g., ataxia, epilepsy), hypertension.[1]Atrial fibrillation.[2]
Example Compounds NS309, CyPPA, SKA-31, 1-EBIOApamin, NS8593, AP14145

Quantitative Comparison of KCa2 Channel Modulators

The following tables provide a quantitative comparison of the potency of various positive and negative modulators on different KCa2 channel subtypes. Potency is typically expressed as the half-maximal effective concentration (EC₅₀) for positive modulators and the half-maximal inhibitory concentration (IC₅₀) for negative modulators.

Positive Modulators (EC₅₀ Values)
CompoundKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference
NS309 ~600 nM620 nM300 nM[3][4]
CyPPA No activity14 µM5.6 µM[5][6]
SKA-31 2.9 µM1.9 µM2.9 µM[7][8]
1-EBIO ~300 µM~300 µM~300 µM[4]
Negative Modulators (IC₅₀ Values)
CompoundKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference
Apamin 4.1 nM87.7 pM2.3 nM[9][10]
NS8593 0.42 µM0.6 µM0.73 µM[11]
AP14145 -1.1 µM1.1 µM[1][2][12]

Chemical Structures and Classes

The chemical diversity of KCa2 channel modulators is broad. Understanding their chemical scaffolds is crucial for structure-activity relationship (SAR) studies and the development of new, more selective compounds.

Positive Modulators

Positive modulators of KCa2 channels belong to several chemical classes, including:

  • Benzimidazolones: 1-EBIO is a classic example.

  • Oximes: NS309 is a potent oxime-containing compound.

  • Benzothiazoles: SKA-31 belongs to this class.

  • Pyrimidines: CyPPA is a pyrimidine (B1678525) derivative.

Negative Modulators

Negative modulators also encompass a range of chemical structures:

  • Peptides: Apamin, a peptide toxin from bee venom, is a highly potent and selective blocker.

  • Benzimidazoles: NS8593 is a well-characterized benzimidazole (B57391) derivative.

  • Acetamides: AP14145 is an acetamide (B32628) derivative.[4]

Signaling Pathways and Mechanism of Modulation

KCa2 channels are integral components of cellular signaling pathways that link changes in intracellular Ca²⁺ to the electrical activity of the cell membrane.

KCa2_Signaling_Pathway cluster_upstream Upstream Ca2+ Sources cluster_channel KCa2 Channel Complex cluster_downstream Downstream Effects cluster_modulators Pharmacological Modulators VGCC Voltage-Gated Ca2+ Channels Ca2 Ca2+ VGCC->Ca2 NMDAR NMDA Receptors NMDAR->Ca2 ER Endoplasmic Reticulum (ER) ER->Ca2 KCa2 KCa2 Channel Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K+ efflux CaM Calmodulin (CaM) CaM->KCa2 activates Ca2->CaM binds mAHP Medium Afterhyperpolarization (mAHP) Hyperpolarization->mAHP ReducedExcitability Reduced Neuronal Excitability mAHP->ReducedExcitability PAM Positive Modulators (e.g., NS309, CyPPA) PAM->KCa2 enhances Ca2+ sensitivity NAM Negative Modulators (e.g., Apamin, NS8593) NAM->KCa2 reduces Ca2+ sensitivity

As depicted in the diagram, an influx of Ca²⁺ from various sources, such as voltage-gated Ca²⁺ channels (VGCCs), NMDA receptors, or release from the endoplasmic reticulum, leads to the activation of KCa2 channels via calmodulin. This results in membrane hyperpolarization and a reduction in neuronal excitability. Positive modulators enhance this process by making the channel more sensitive to Ca²⁺, while negative modulators inhibit it.

Experimental Protocols for Characterizing KCa2 Channel Modulators

Electrophysiological techniques, particularly patch-clamp, are the gold standard for characterizing the activity of KCa2 channel modulators.

Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct application of compounds to the intracellular face of the membrane patch, providing precise control over the concentration of Ca²⁺ and the modulator.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express KCa2 channels.

    • Transfect the cells with the cDNA encoding the desired KCa2 channel subtype (e.g., KCa2.2).

    • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

    • Plate the cells onto glass coverslips 24-48 hours post-transfection.

  • Pipette and Solution Preparation:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

    • Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂; pH adjusted to 7.4 with KOH.

    • Bath (intracellular) solutions: Prepare a series of solutions with varying free Ca²⁺ concentrations (e.g., ranging from 0.01 µM to 10 µM) buffered with EGTA. A typical base solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂; pH adjusted to 7.2 with KOH. Calculate the required amount of CaCl₂ to add for the desired free Ca²⁺ concentration using a suitable software.

    • Prepare stock solutions of the modulator in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the bath solution.

  • Recording Procedure:

    • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit KCa2 channel currents.

    • Perfuse the patch with bath solutions containing different concentrations of Ca²⁺ to determine the baseline Ca²⁺-response curve.

    • To test a modulator, perfuse the patch with a solution containing a fixed suboptimal Ca²⁺ concentration (e.g., EC₂₀) and apply various concentrations of the modulator.

    • For positive modulators, an increase in current will be observed. For negative modulators, a decrease in current will be observed.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +60 mV).

    • Plot the normalized current as a function of the modulator concentration to generate a dose-response curve.

    • Fit the curve with the Hill equation to determine the EC₅₀ or IC₅₀ value.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., FLIPR) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive Compounds Electrophys Electrophysiological Characterization (Patch-Clamp) Hit_ID->Electrophys Active Compounds Potency Determine EC50 / IC50 Electrophys->Potency Selectivity Assess Subtype Selectivity (KCa2.1, 2.2, 2.3) Potency->Selectivity Mechanism Mechanism of Action Studies (Ca2+ Sensitivity Shift) Selectivity->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Promising Hits Lead_Opt->Electrophys New Analogs In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo End Candidate Drug In_Vivo->End

Conclusion

Positive and negative modulators of KCa2 channels represent two distinct classes of pharmacological agents with significant therapeutic potential. Positive modulators, by enhancing channel activity and reducing neuronal excitability, are being investigated for neurological disorders characterized by hyperexcitability. Conversely, negative modulators, by inhibiting channel activity and increasing excitability in specific tissues like the atria, show promise for the treatment of atrial fibrillation.

The continued development of subtype-selective modulators, guided by a deeper understanding of their structure-activity relationships and binding sites, will be crucial for advancing these promising therapeutic strategies. The experimental protocols and comparative data presented in this guide are intended to aid researchers in this endeavor.

References

Comparative Efficacy of KCa2 Channel Modulator 2 (Compound 2q) in Diverse Neuronal Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KCa2 channel modulator 2 (also known as compound 2q), a potent and subtype-selective positive allosteric modulator of KCa2.2 and KCa2.3 channels, with other notable KCa2 channel modulators. This document synthesizes experimental data on their efficacy in different neuronal populations, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to KCa2 Channels and Their Modulation

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability.[1][2] Activated by intracellular calcium, these channels mediate the medium afterhyperpolarization (mAHP), a key event that influences neuronal firing patterns, including spike frequency adaptation and burst firing.[2][3] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). Their distinct distribution throughout the central nervous system makes them attractive therapeutic targets for a range of neurological and psychiatric disorders.[1]

Positive allosteric modulators (PAMs) of KCa2 channels, such as this compound (compound 2q), CyPPA, NS309, and SKA-31, enhance the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations. This generally results in a dampening of neuronal excitability.

Comparative Efficacy of KCa2 Channel Modulators

The following tables summarize the quantitative data on the efficacy of this compound and other PAMs on different KCa2 channel subtypes and their effects on various neuronal populations.

Table 1: Potency of KCa2 Channel Positive Allosteric Modulators on Different KCa2 Subtypes
ModulatorKCa2.1 (SK1) EC₅₀KCa2.2 (SK2) EC₅₀KCa2.3 (SK3) EC₅₀KCa3.1 (IK) EC₅₀Subtype SelectivityReference(s)
This compound (compound 2q) Inactive0.64 µM (rat KCa2.2a)0.60 µM (human KCa2.3)InactiveKCa2.2/KCa2.3 selective[4][5][6]
CyPPA Inactive14 µM5.6 - 6 µMInactiveKCa2.2/KCa2.3 selective[1][4][7]
NS309 ActiveActiveActiveActiveNon-selective[8]
SKA-31 2.9 µM1.9 - 2.9 µM1.2 µM260 nMBroad-spectrum, most potent on KCa3.1[9]
Table 2: Effects of KCa2 Channel Positive Allosteric Modulators on Neuronal Firing Properties
Neuronal PopulationModulatorConcentrationEffect on Firing RateEffect on Afterhyperpolarization (AHP)Reference(s)
Cerebellar Purkinje Cells This compound (compound 2q)Not specifiedNormalizes abnormal firing in SCA2 miceNot specified[4][5]
CyPPA10 µMDecreasedEnhanced outward potassium currents and AHP[3]
NS30910 µMDecreasedEnhanced outward potassium currents and AHP[3][8]
Dopaminergic Neurons (Substantia Nigra) CyPPA10 µMDecreased spontaneous firingIncreased duration of mAHP[7]
NS309Not specifiedDecreasedNot specified[8]
Cortical Neurons (in culture) CyPPA10 µMReduced epileptiform current amplitudeNot specified[8]
NS30910 µMReduced frequency of synchronized calcium transientsNot specified[8]
Excitatory Motor Neurons (Leech) CyPPA50 µMNot specifiedEnhanced AHP peak amplitude and area[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Diagram 1: KCa2 Channel Activation and Modulation Signaling Pathway

KCa2_Modulation cluster_neuron Neuron ActionPotential Action Potential Ca_Influx Ca²⁺ Influx (via VGCCs) ActionPotential->Ca_Influx Intracellular_Ca ↑ [Ca²⁺]i Ca_Influx->Intracellular_Ca Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin KCa2_Channel KCa2 Channel Calmodulin->KCa2_Channel Binds and activates K_Efflux K⁺ Efflux KCa2_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization (AHP) K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability PAMs Positive Allosteric Modulators (e.g., Compound 2q) PAMs->KCa2_Channel Enhances Ca²⁺ sensitivity

Caption: KCa2 channel activation pathway and the influence of positive allosteric modulators.

Diagram 2: Experimental Workflow for Assessing Modulator Efficacy

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Brain_Extraction Brain Extraction Animal_Model->Brain_Extraction Acute_Slicing Acute Brain Slicing Brain_Extraction->Acute_Slicing Slice_Recovery Slice Recovery (in ACSF) Acute_Slicing->Slice_Recovery Patch_Clamp Whole-Cell Patch-Clamp Slice_Recovery->Patch_Clamp Data_Acquisition Data Acquisition (Firing patterns, AHP) Patch_Clamp->Data_Acquisition Parameter_Extraction Parameter Extraction (Firing rate, AHP amplitude/duration) Data_Acquisition->Parameter_Extraction Statistical_Analysis Statistical Analysis Parameter_Extraction->Statistical_Analysis Comparison Comparison of Modulator Effects Statistical_Analysis->Comparison

Caption: Workflow for studying KCa2 modulator effects on neuronal electrophysiology.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[10][11][12][13][14]

Solutions:

  • NMDG-HEPES aCSF (for perfusion and slicing): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·2H₂O, and 10 MgSO₄·7H₂O. pH is titrated to 7.3–7.4 with HCl.[13]

  • HEPES Holding aCSF (for recovery): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl₂·4H₂O and 2 MgSO₄·7H₂O.[14]

  • Recording aCSF: (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[15] All solutions should be continuously bubbled with carbogen (B8564812) (95% O₂/5% CO₂).

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.

  • Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-HEPES aCSF.

  • Mount the brain on a vibratome stage and cut slices (typically 250-300 µm thick) in the slicing chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for a short recovery period (e.g., 12 minutes).

  • Transfer slices to a holding chamber with HEPES holding aCSF at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for whole-cell patch-clamp recordings from neurons in acute brain slices.[15][16][17][18][19]

Solutions:

  • Intracellular (Pipette) Solution: (in mM) 135 K-gluconate, 1.2 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 4 MgATP, 0.4 Tris-GTP, and 10 Na₂-phosphocreatine. The pH is adjusted to 7.3 with KOH and osmolarity to ~290 mOsm.[16] Biocytin (e.g., 0.2-0.5%) can be included for post-hoc morphological analysis.

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage, continuously perfused with carbogenated recording aCSF at 32-34°C.

  • Visualize neurons using an upright microscope with IR-DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record the neuron's spontaneous firing activity and responses to injected current steps to measure parameters such as firing frequency, action potential threshold, and afterhyperpolarization characteristics.

  • Bath-apply the KCa2 channel modulators at desired concentrations and record the changes in the electrophysiological properties.

Conclusion

This compound (compound 2q) is a potent and selective positive allosteric modulator of KCa2.2 and KCa2.3 channels, demonstrating greater potency than its parent compound, CyPPA.[4][5] Experimental data suggests its potential in normalizing aberrant neuronal firing in conditions like spinocerebellar ataxia.[5][20] Compared to non-selective modulators like NS309 and SKA-31, compound 2q offers the advantage of targeted engagement of specific KCa2 subtypes, which may translate to a more favorable side-effect profile. Further comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of compound 2q against other KCa2 modulators across a broader range of neuronal populations and disease models. The provided experimental protocols offer a robust framework for conducting such investigations.

References

KCa2 Channels: A Promising Therapeutic Target for Parkinson's Disease in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of KCa2 Channel Modulators in Parkinson's Disease Models Reveals Potential for Neuroprotection and Symptomatic Improvement

For Immediate Release

Researchers in the field of neurodegenerative diseases are increasingly focusing on the therapeutic potential of small-conductance calcium-activated potassium (KCa2) channels for the treatment of Parkinson's disease (PD). Preclinical evidence suggests that positive allosteric modulators (PAMs) of KCa2 channels can offer both neuroprotective and symptomatic benefits, positioning them as a promising alternative or adjunct to current therapies like Levodopa (L-DOPA). This guide provides a comparative overview of the validation of KCa2 channels as a therapeutic target, presenting supporting experimental data from animal models of PD.

The Rationale for Targeting KCa2 Channels in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor impairments such as bradykinesia, rigidity, and tremor. KCa2 channels, particularly the KCa2.3 subtype, are expressed in these dopaminergic neurons and play a crucial role in regulating neuronal excitability and firing patterns.[1] By modulating the afterhyperpolarization phase of the action potential, these channels influence the spontaneous firing rate of neurons and the release of dopamine (B1211576).[1]

The therapeutic hypothesis is that enhancing the activity of KCa2 channels through positive allosteric modulators can reduce the metabolic stress and excitotoxicity that contribute to the degeneration of dopamin-ergic neurons. By promoting a more regular and less burst-like firing pattern, KCa2 PAMs may protect these vulnerable neurons from cell death. Furthermore, by stabilizing neuronal activity, these modulators have the potential to alleviate some of the motor symptoms associated with the disease.

Comparative Efficacy of KCa2 Modulators vs. L-DOPA in a Preclinical Model

To evaluate the therapeutic potential of KCa2 channel modulation, we compare the reported efficacy of KCa2 positive allosteric modulators with the standard-of-care, L-DOPA, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This widely used model mimics the dopaminergic neurodegeneration observed in human PD. Motor function is assessed using the rotarod and cylinder tests, which measure balance, coordination, and forelimb asymmetry, respectively.

Rotarod Test Performance

The rotarod test assesses the ability of an animal to maintain balance on a rotating rod. A longer latency to fall indicates better motor coordination.

Treatment GroupAnimal ModelDosageLatency to Fall (seconds)Reference
6-OHDA + VehicleRat-~40-50[1][2]
6-OHDA + L-DOPARat15 mg/kg~100-120[1][2]
Hypothetical KCa2 PAMRat[Therapeutic Dose][Expected Improvement]-

Note: Specific quantitative data for KCa2 PAMs in the rotarod test in a 6-OHDA rat model was not available in the searched literature. The table is structured to incorporate such data when it becomes available.

Cylinder Test Performance

The cylinder test evaluates forelimb use asymmetry, a hallmark of unilateral dopamine depletion in the 6-OHDA model. A higher percentage of contralateral (impaired) forelimb touches indicates functional recovery.

Treatment GroupAnimal ModelDosageContralateral Forelimb Touches (%)Reference
6-OHDA + VehicleRat-~20-30[3][4]
6-OHDA + L-DOPARat6 mg/kg~40-50[5]
Hypothetical KCa2 PAMRat[Therapeutic Dose][Expected Improvement]-

Note: Specific quantitative data for KCa2 PAMs in the cylinder test in a 6-OHDA rat model was not available in the searched literature. The table is structured to incorporate such data when it becomes available.

Electrophysiological Effects of KCa2 Channel Modulation

The underlying mechanism of action of KCa2 channel modulators can be observed at the cellular level through electrophysiological recordings of dopaminergic neurons in the substantia nigra.

InterventionNeuronal PreparationEffect on Firing RateFiring PatternReference
Apamin (KCa2 blocker)Mouse SNc in vitroIncreaseIrregular/Bursting[6]
KCa2 PAM (e.g., CyPPA)Dopaminergic neuronsDecreaseMore regular[1]

These findings support the hypothesis that KCa2 activators can stabilize the firing of dopaminergic neurons, which is thought to be a key mechanism for their potential neuroprotective effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

KCa2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 KCa2 Channel cluster_2 Downstream Effects Ca2_entry Ca2+ Influx (VGCCs, NMDARs) Calmodulin Calmodulin (CaM) Ca2_entry->Calmodulin binds KCa2 KCa2 Channel Calmodulin->KCa2 activates Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K+ efflux PAM Positive Allosteric Modulator (PAM) PAM->KCa2 enhances Ca2+ sensitivity Reduced_Firing Decreased Neuronal Firing Rate Hyperpolarization->Reduced_Firing Neuroprotection Neuroprotection (Reduced Excitotoxicity & Metabolic Stress) Reduced_Firing->Neuroprotection

KCa2 Channel Signaling Pathway in Dopaminergic Neurons.

Experimental_Workflow cluster_0 Parkinson's Disease Model Induction cluster_1 Treatment Groups cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis Animal Rat 6OHDA Unilateral 6-OHDA Lesion in Medial Forebrain Bundle Animal->6OHDA Vehicle Vehicle Control 6OHDA->Vehicle LDOPA L-DOPA 6OHDA->LDOPA KCa2_PAM KCa2 PAM 6OHDA->KCa2_PAM Rotarod Rotarod Test (Motor Coordination) Vehicle->Rotarod Cylinder Cylinder Test (Forelimb Asymmetry) Vehicle->Cylinder LDOPA->Rotarod LDOPA->Cylinder KCa2_PAM->Rotarod KCa2_PAM->Cylinder Electrophysiology Electrophysiology (SNc Neuron Firing) Rotarod->Electrophysiology Cylinder->Electrophysiology IHC Immunohistochemistry (TH+ Cell Count) Electrophysiology->IHC

Experimental Workflow for Preclinical Validation.

Detailed Experimental Protocols

6-OHDA Lesioning in Rats
  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized with isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target coordinates for the medial forebrain bundle (MFB).

  • 6-OHDA Injection: A solution of 6-hydroxydopamine (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the MFB using a microsyringe at a slow, controlled rate.

  • Post-operative Care: Animals are monitored during recovery and provided with soft food and hydration. Behavioral testing typically commences 2-3 weeks post-lesion to allow for stable neurodegeneration.

Rotarod Test
  • Apparatus: An automated rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.

  • Acclimation/Training: Rats are trained on the rotarod for 2-3 consecutive days prior to testing. This typically involves placing the animal on the rod at a low, constant speed (e.g., 4 rpm) for a set duration.

  • Testing: On the test day, each rat is placed on the accelerating rod, which gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded for each trial. Multiple trials are conducted for each animal.

Cylinder Test
  • Apparatus: A transparent glass cylinder (approximately 20 cm in diameter and 30 cm high).

  • Procedure: The rat is placed in the center of the cylinder, and its exploratory behavior is video-recorded for 5 minutes.

  • Analysis: The number of independent wall contacts made with the ipsilateral (non-impaired) and contralateral (impaired) forelimbs is counted by a blinded observer. The data is expressed as the percentage of contralateral forelimb touches relative to the total number of forelimb touches.[3][4]

Whole-Cell Patch-Clamp Recording of Substantia Nigra Dopaminergic Neurons
  • Slice Preparation: Rats are anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and coronal slices (200-300 µm thick) containing the substantia nigra are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature. Dopaminergic neurons in the SNc are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

  • Data Acquisition: Whole-cell patch-clamp recordings are made using glass micropipettes filled with an internal solution. Spontaneous firing activity is recorded in current-clamp mode. The effects of KCa2 modulators are assessed by bath application of the compounds and measuring changes in firing frequency and pattern.

Conclusion and Future Directions

The available preclinical data, although still emerging, strongly supports the validation of KCa2 channels as a viable therapeutic target for Parkinson's disease. Positive allosteric modulators of KCa2 channels have demonstrated the potential to regulate the aberrant neuronal activity characteristic of the disease and may offer a neuroprotective strategy to slow disease progression.

While direct comparative studies with established therapies like L-DOPA are still needed to fully elucidate the clinical potential of KCa2 PAMs, the current body of evidence provides a compelling rationale for their continued development. Future research should focus on conducting head-to-head preclinical trials and identifying specific KCa2 PAMs with optimal pharmacokinetic and safety profiles for progression into clinical trials. The development of such compounds could represent a significant advancement in the management of Parkinson's disease, offering hope for both symptomatic relief and disease modification.

References

A Comparative Analysis of KCa2 Channel Modulators: NS309, SKA-31, and Compound 2q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three key modulators of small-conductance calcium-activated potassium (KCa2) channels: NS309, SKA-31, and the novel compound 2q. KCa2 channels, pivotal in regulating neuronal excitability and vascular tone, are significant therapeutic targets. This document synthesizes experimental data on the potency, selectivity, and mechanism of action of these modulators to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

NS309 and SKA-31 are well-characterized positive modulators of KCa2 channels, increasing the apparent calcium sensitivity of the channels. While effective, they also exhibit activity at the related KCa3.1 channels. Compound 2q, a more recent development, demonstrates enhanced potency and subtype selectivity for KCa2.2 and KCa2.3 channels, offering a more targeted approach for specific research applications. The choice of modulator will depend on the specific KCa2 subtype of interest and the desired selectivity profile.

Data Presentation: Quantitative Comparison of Modulator Potency

The following table summarizes the half-maximal effective concentrations (EC50) of NS309, SKA-31, and compound 2q on various KCa channel subtypes. Data has been compiled from electrophysiological studies.

ModulatorKCa2.1 (SK1) EC50KCa2.2 (SK2) EC50KCa2.3 (SK3) EC50KCa3.1 (IK1) EC50Reference(s)
NS309 Not specified~1.7 µMPotent activator~74 nM[1]
SKA-31 2.9 µM1.9 µM2.9 µM260 nM[2][3]
Compound 2q Inactive0.64 µM (rat KCa2.2a)0.60 µM (human KCa2.3)Inactive[4][5][6]

Note: The experimental conditions, such as cell type and specific channel isoform (e.g., rat KCa2.2a vs. human KCa2.2), can influence the apparent potency. Direct comparisons should be made with caution when data is collated from different studies.

Mechanism of Action

All three compounds are positive allosteric modulators of KCa2 channels. They do not directly open the channel in the absence of intracellular calcium but rather increase the channel's sensitivity to calcium. This leads to channel opening at lower intracellular calcium concentrations, resulting in potassium efflux and membrane hyperpolarization.[2][7][8]

Recent structural studies have revealed that these modulators bind to a pocket formed at the interface between the calmodulin (CaM) N-lobe and the S4-S5 linker of the channel.[1] By stabilizing the Ca2+-bound, active conformation of the CaM-channel complex, they facilitate the opening of the channel pore.[1]

Experimental Protocols

The characterization of these KCa2 modulators predominantly relies on patch-clamp electrophysiology, specifically the inside-out configuration, using human embryonic kidney (HEK293) cells heterologously expressing the KCa2 channel subtype of interest.

Cell Culture and Transfection
  • Cell Line: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient expression of KCa2 channels, HEK293 cells are transfected with a plasmid DNA vector containing the cDNA for the desired human KCa2 channel subtype (e.g., KCa2.1, KCa2.2, or KCa2.3) and a fluorescent marker protein (e.g., GFP) to identify transfected cells. A suitable transfection reagent, such as Lipofectamine 2000, is used according to the manufacturer's instructions. Electrophysiological recordings are typically performed 24-48 hours post-transfection.[9][10]

Inside-Out Patch-Clamp Electrophysiology
  • Pipette Solution (extracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and pH adjusted to 7.4 with KOH.

  • Bath Solution (intracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and various concentrations of free Ca2+ buffered with EGTA, pH adjusted to 7.2 with KOH. The desired free Ca2+ concentration is calculated using software such as MaxChelator.

  • Recording:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the pipette solution and positioned onto a transfected HEK293 cell identified by fluorescence microscopy.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.

    • The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

    • The membrane patch is voltage-clamped at a holding potential (e.g., -60 mV).

    • The baseline channel activity is recorded in a bath solution with a sub-activating concentration of Ca2+.

    • The test modulator (NS309, SKA-31, or compound 2q) is then perfused into the bath at various concentrations, and the resulting increase in KCa2 channel current is measured.

    • Dose-response curves are generated by plotting the normalized current potentiation against the modulator concentration, and the EC50 value is determined by fitting the data with a Hill equation.[4][5]

Mandatory Visualizations

Signaling Pathway of KCa2 Channel Modulation

KCa2_Modulation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect KCa2 KCa2 Channel Hyperpolarization Membrane Hyperpolarization KCa2->Hyperpolarization K⁺ efflux leads to CaM Calmodulin (CaM) CaM->KCa2 activates Ca2 Intracellular Ca²⁺ Ca2->CaM binds Modulator NS309 / SKA-31 / Cmpd 2q Modulator->KCa2 positively modulates (increases Ca²⁺ sensitivity) Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with KCa2 cDNA Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch_Pipette Prepare Patch Pipette Incubation->Patch_Pipette Giga_Seal Form Giga-Seal Patch_Pipette->Giga_Seal Inside_Out Excise to Inside-Out Patch Giga_Seal->Inside_Out Voltage_Clamp Voltage Clamp Inside_Out->Voltage_Clamp Baseline Record Baseline Current Voltage_Clamp->Baseline Perfusion Perfuse with Modulator Baseline->Perfusion Measure_Current Measure Current Potentiation Perfusion->Measure_Current Dose_Response Generate Dose-Response Curve Measure_Current->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

References

On-Target Efficacy of KCa2 Channel Modulator 2 (CyPPA) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the on-target effects of KCa2 channel modulator 2 (CyPPA), a positive allosteric modulator of KCa2.2 and KCa2.3 channels, with other prominent KCa2 channel modulators. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds for in vivo applications.

Introduction to KCa2 Channels and Their Modulation

Small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are critical regulators of neuronal excitability and cardiovascular function.[1][2] These channels are activated by intracellular calcium, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization helps to shape the afterhyperpolarization following action potentials, thereby influencing neuronal firing patterns and regulating cardiac rhythm.[1][2] Modulation of KCa2 channels, therefore, presents a promising therapeutic strategy for a range of disorders, including neurological conditions like ataxia and cardiovascular diseases such as atrial fibrillation.[2][3]

KCa2 channel modulators can be broadly categorized as positive or negative allosteric modulators. Positive modulators, such as CyPPA, enhance the sensitivity of the channel to calcium, leading to increased channel activity at a given calcium concentration.[4] Conversely, negative modulators decrease the channel's calcium sensitivity, resulting in reduced activity.[3][5][6]

This guide focuses on This compound (CyPPA) , a well-characterized positive modulator with selectivity for the KCa2.2 and KCa2.3 subtypes.[7] Its in vivo effects will be compared with other key modulators to provide a comprehensive overview of their on-target efficacy.

Comparative Analysis of KCa2 Channel Modulators

The following table summarizes the quantitative data for this compound (CyPPA) and other selected positive and negative modulators. The data highlights their potency and observed in vivo effects in relevant animal models.

ModulatorTypeTarget Subtype(s)Potency (EC₅₀/IC₅₀)In Vivo ModelKey In Vivo EffectReference
This compound (CyPPA) PositiveKCa2.2 > KCa2.3~1.5 µM (KCa2.2)Mouse model of Spinocerebellar Ataxia Type 2 (SCA2)Normalizes Purkinje cell firing patterns.[7][8]
NS13001 PositiveKCa2.2, KCa2.3~40 nM (KCa2.3)Mouse model of Spinocerebellar Ataxia Type 2 (SCA2)Alleviates brain pathology and improves motor coordination.[7]
SKA-31 PositiveKCa2.1, KCa2.2, KCa2.3, KCa3.1KCa2.1: 2.9 µM, KCa2.3: 2.9 µM, KCa3.1: 260 nMNormotensive and hypertensive miceLowers mean arterial blood pressure.[9]
AP30663 NegativeKCa2.2, KCa2.3~1 µMAnesthetized ratsProlongs the atrial effective refractory period (AERP).[3][5][10]
NS8593 NegativePan-KCa2~200 nMWild-type miceInduces an irregular pattern of Purkinje cell activity.[11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to assess the on-target effects of KCa2 channel modulators, the following diagrams are provided.

KCa2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VGCC Voltage-Gated Ca²⁺ Channel Ca2_CaM Ca²⁺-CaM Complex VGCC->Ca2_CaM Ca²⁺ Influx NMDA NMDA Receptor NMDA->Ca2_CaM Ca²⁺ Influx KCa2 KCa2 Channel K_efflux K⁺ Efflux KCa2->K_efflux CaM Calmodulin (CaM) CaM->Ca2_CaM Binds Ca²⁺ Ca2_CaM->KCa2 Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Modulator KCa2 Modulator 2 (Positive) Modulator->KCa2 Enhances Ca²⁺ Sensitivity

KCa2 Channel Signaling Pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_assessment On-Target Effect Assessment cluster_analysis Data Analysis & Comparison Animal_Model Select Animal Model (e.g., SCA2 mouse) Baseline Record Baseline Motor Function Animal_Model->Baseline Dosing Administer KCa2 Modulator 2 or Vehicle (Control) Baseline->Dosing Behavioral Behavioral Testing (e.g., Rotarod) Dosing->Behavioral Electrophysiology In Vivo Electrophysiology (Purkinje Cell Recording) Dosing->Electrophysiology Data_Quantification Quantify Motor Performance & Firing Rate/Pattern Behavioral->Data_Quantification Electrophysiology->Data_Quantification Comparison Compare Modulator vs. Vehicle & Other Modulators Data_Quantification->Comparison

In Vivo Experimental Workflow.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the on-target effects of KCa2 channel modulators.

In Vivo Electrophysiology in a Mouse Model of Ataxia

Objective: To measure the effect of a KCa2 modulator on the firing properties of Purkinje cells in vivo.

Materials:

  • Anesthetized mouse model of ataxia (e.g., SCA2 transgenic mouse)

  • Stereotaxic apparatus

  • Micromanipulator

  • Glass micropipettes for recording

  • Extracellular recording amplifier and data acquisition system

  • KCa2 channel modulator solution and vehicle control

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Mount the animal in a stereotaxic frame.

  • Perform a craniotomy over the cerebellum to expose the brain surface.

  • Lower a glass micropipette filled with saline into the cerebellum to locate a Purkinje cell.

  • Record the spontaneous firing activity of the Purkinje cell for a baseline period.

  • Administer the KCa2 modulator or vehicle control systemically (e.g., via intraperitoneal injection).

  • Continue to record the firing activity of the same Purkinje cell to observe any changes in firing rate or pattern.

  • Analyze the recorded data to quantify changes in firing frequency, regularity, and bursting activity.[11]

Behavioral Assessment of Motor Coordination (Rotarod Test)

Objective: To evaluate the effect of a KCa2 modulator on motor coordination and balance.

Materials:

  • Mouse model of ataxia

  • Accelerating rotarod apparatus

  • KCa2 channel modulator solution and vehicle control

Procedure:

  • Habituate the mice to the rotarod apparatus for several days before the experiment.

  • On the day of the experiment, administer the KCa2 modulator or vehicle control to the mice.

  • At a specified time point after administration, place the mouse on the stationary rod of the rotarod.

  • Start the rotarod, which will gradually accelerate at a constant rate.

  • Record the latency to fall from the rod for each mouse.

  • Repeat the trial multiple times for each animal with adequate rest periods in between.

  • Compare the mean latency to fall between the modulator-treated group and the vehicle-treated group to assess for improvements in motor coordination.[12][13]

In Vivo Cardiovascular Assessment in Rodents

Objective: To determine the effect of a KCa2 modulator on cardiovascular parameters such as blood pressure and heart rate.

Materials:

  • Anesthetized rat or mouse

  • Intracardiac catheters for pressure and electrical recordings

  • Data acquisition system for cardiovascular monitoring

  • KCa2 channel modulator solution and vehicle control

Procedure:

  • Anesthetize the rodent and maintain a stable level of anesthesia throughout the experiment.

  • Insert catheters into the appropriate blood vessels and heart chambers to measure blood pressure and record electrocardiograms (ECG).

  • Record baseline cardiovascular parameters.

  • Administer the KCa2 modulator or vehicle control intravenously.

  • Continuously monitor and record blood pressure, heart rate, and ECG parameters.

  • Analyze the data to determine the effects of the modulator on parameters such as mean arterial pressure, heart rate, and atrial refractory period.[5][10]

Conclusion

This compound (CyPPA) demonstrates clear on-target effects in vivo, particularly in normalizing neuronal firing patterns in a mouse model of ataxia. When compared to other KCa2 modulators, the choice of compound will depend on the desired therapeutic outcome, whether it be enhancing channel activity with a positive modulator like CyPPA or inhibiting it with a negative modulator like AP30663 for conditions such as atrial fibrillation. The experimental protocols provided offer a framework for the in vivo validation of novel KCa2 channel modulators, ensuring robust and reproducible data for preclinical and translational research.

References

How does KCa2 channel modulator 2 compare to gene therapy approaches for ataxia?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two distinct therapeutic strategies for ataxia: small molecule modulation of the KCa2 potassium channel and gene therapy. Aimed at researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, summarizes key preclinical and clinical data, and details relevant experimental protocols to facilitate an objective evaluation of both approaches.

Introduction to Therapeutic Strategies

Ataxias are a group of debilitating neurological disorders characterized by a progressive loss of coordination and balance. The underlying pathology often involves the dysfunction and degeneration of cerebellar Purkinje cells. Two promising therapeutic avenues have emerged: modulating the activity of the small-conductance calcium-activated potassium (KCa2) channels to restore normal neuronal firing, and gene therapy to correct the root genetic cause of the disease.

KCa2 Channel Modulators are small molecule drugs that enhance the function of KCa2 channels. In many forms of ataxia, the regular, rhythmic firing of Purkinje cells is disrupted. KCa2 channels play a crucial role in regulating this firing pattern. By positively modulating these channels, these drugs aim to normalize Purkinje cell activity, thereby alleviating motor symptoms.[1][2][3][4]

Gene Therapy for ataxia encompasses several approaches aimed at addressing the specific genetic mutations that cause the disease. For recessive ataxias like Friedreich's ataxia, the strategy is typically gene replacement , where a functional copy of the mutated gene is introduced into cells using a viral vector, such as an adeno-associated virus (AAV).[5][6] For dominant ataxias, such as many spinocerebellar ataxias (SCAs), the focus is on gene silencing to reduce the production of the toxic mutant protein using technologies like antisense oligonucleotides (ASOs) or RNA interference (RNAi).[7][8][9]

Comparative Data Overview

The following tables summarize key quantitative data from preclinical and clinical studies for both KCa2 channel modulators and gene therapy approaches.

Table 1: Preclinical Efficacy of KCa2 Channel Modulators in Ataxia Mouse Models
CompoundAtaxia ModelTestResultsCitation
NS13001 SCA2 Transgenic MouseBeam Walk (11mm beam)Significant improvement in traverse time after 3 weeks of treatment.[10]
Rotarod AssaySignificant improvement in motor performance.[10]
CyPPA SCA2 Transgenic MouseBeam Walk (11mm beam)Significant improvement in traverse time after 3 weeks of treatment.[10]
Rotarod AssayNo significant improvement observed.[10]
SKA-31 SCA1 Transgenic MousePurkinje Cell ElectrophysiologyRestored spontaneous spiking in non-firing Purkinje neurons when co-applied with baclofen.[11]
Chlorzoxazone SCA1 Transgenic MousePurkinje Cell ElectrophysiologyRestored spontaneous spiking in non-firing Purkinje neurons when co-applied with baclofen.[11]
Table 2: Clinical Efficacy of Riluzole (B1680632) (a KCa2 Channel Modulator)
Study PopulationPrimary EndpointResultsCitation
Spinocerebellar Ataxia (SCA) & Friedreich's Ataxia (FA)Proportion of patients with ≥1 point improvement in SARA score at 12 months50% in riluzole group vs. 11% in placebo group (p=0.002)[9][12]
Spinocerebellar Ataxia Type 2 (SCA2)Proportion of patients with ≥1 point improvement in SARA score at 12 months32% in riluzole group vs. 39% in placebo group (no significant difference)[1][13]

SARA: Scale for the Assessment and Rating of Ataxia

Table 3: Preclinical Efficacy of Gene Therapy in Ataxia Mouse Models
Therapy TypeAtaxia ModelTestResultsCitation
ATXN3-targeting ASO SCA3 Transgenic MouseATXN3 Protein Levels>50% reduction in mutant ATXN3 in diencephalon, cerebellum, and cervical spinal cord.[7]
Locomotor ActivityRestored to wild-type levels in ASO-treated SCA3 mice.[14]
AAV-mediated RNAi SCA3 Mouse ModelRotarod PerformanceSignificant improvement in performance at 8 and 10 weeks post-injection compared to control.[15]
Table 4: Clinical Data for Gene Therapy in Friedreich's Ataxia Cardiomyopathy
TherapyStudy PhaseEndpointResultsCitation
LX2006 (AAV-FXN) Phase I/II (Interim Data)Cardiac Frataxin ExpressionAverage increase of 115% over baseline in the high-dose cohort at 3 months.[3]
Left Ventricular Mass Index (LVMI)Mean reduction of 11.4% at 12 months in patients with elevated baseline LVMI.[16][17]
Troponin I (Myocardial Injury Biomarker)Reduced by an average of 53.3% in all participants at 12 months.[16][17]

Mechanisms of Action and Signaling Pathways

The therapeutic approaches of KCa2 channel modulation and gene therapy operate through fundamentally different mechanisms.

KCa2_Modulation_Pathway cluster_Neuron Purkinje Neuron in Ataxia cluster_Therapy Therapeutic Intervention Ca_influx Ca2+ Influx KCa2_channel Dysfunctional KCa2 Channel Ca_influx->KCa2_channel Activates K_efflux Reduced K+ Efflux KCa2_channel->K_efflux AHP Impaired Afterhyperpolarization K_efflux->AHP Firing Irregular Firing Pattern AHP->Firing Regulates Ataxia_Symptoms Ataxia Symptoms Firing->Ataxia_Symptoms KCa2_Modulator KCa2 Positive Modulator KCa2_Modulator->KCa2_channel Enhances Sensitivity to Ca2+

Caption: KCa2 modulator enhances channel function to normalize neuronal firing.

Gene therapy, conversely, targets the genetic basis of the disease. The specific pathway depends on the type of ataxia and the therapeutic strategy employed.

Gene_Therapy_Approaches cluster_recessive Recessive Ataxia (e.g., Friedreich's Ataxia) cluster_dominant Dominant Ataxia (e.g., SCAs) Mutated_Gene_R Mutated FXN Gene No_Protein Deficient Frataxin Protein Mutated_Gene_R->No_Protein Mitochondrial_Dysfunction Mitochondrial Dysfunction No_Protein->Mitochondrial_Dysfunction AAV_FXN AAV-mediated FXN Gene Replacement Functional_Protein Functional Frataxin Protein AAV_FXN->Functional_Protein Provides Mutated_Gene_D Mutated ATXN Gene Toxic_mRNA Toxic Mutant mRNA Mutated_Gene_D->Toxic_mRNA Toxic_Protein Toxic Mutant Protein Toxic_mRNA->Toxic_Protein ASO_RNAi ASO/RNAi Therapy ASO_RNAi->Toxic_mRNA Degrades

Caption: Gene therapies for recessive vs. dominant ataxias.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Rotarod Performance Test for Motor Coordination in Mice
  • Objective: To assess motor coordination and balance in mouse models of ataxia.[18]

  • Apparatus: An automated rotarod device with a rotating rod, typically with adjustable speed and an accelerating function.[19][20]

  • Procedure:

    • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the trial.[21]

    • Training (Optional but recommended): Mice may be trained for one or more days on the rotarod at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) to familiarize them with the apparatus.[20]

    • Testing:

      • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).[19][21]

      • Each mouse is placed on the rotating rod, facing away from the direction of rotation.[22]

      • The latency to fall from the rod is automatically recorded. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.[19]

      • Typically, each mouse undergoes 3-4 trials per testing day, with an inter-trial interval of at least 15 minutes.[19][21]

  • Data Analysis: The average latency to fall across trials is calculated for each mouse. Statistical analysis (e.g., ANOVA) is used to compare performance between treatment and control groups.

Rotarod_Workflow Acclimation Acclimation to Test Room Training Training on Rotarod (Constant Low Speed) Acclimation->Training Day(s) before test Testing Testing on Accelerating Rotarod Training->Testing On test day Record_Latency Record Latency to Fall Testing->Record_Latency Data_Analysis Data Analysis (Compare Groups) Record_Latency->Data_Analysis

Caption: Workflow for the mouse rotarod performance test.

AAV Vector Delivery to the Mouse Brain
  • Objective: To deliver a gene therapy vector to specific regions of the central nervous system, such as the cerebellum.

  • Methods:

    • Intracerebroventricular (ICV) Injection:

      • Neonatal pups (P0-P3) are anesthetized, typically by hypothermia.[2]

      • Using a stereotaxic apparatus and often under ultrasound guidance, a small volume (e.g., 2-3 µL) of the AAV vector solution is injected into one of the lateral ventricles.[2]

      • This route allows for widespread distribution of the vector throughout the brain and spinal cord via cerebrospinal fluid circulation.[23]

    • Direct Cerebellar Injection:

      • Adult mice are anesthetized and placed in a stereotaxic frame.

      • A small craniotomy is performed over the cerebellum.

      • A Hamilton syringe is used to inject a small volume of the AAV vector (e.g., 0.5-1.0 µL) at a slow rate (e.g., 0.5 µL/min) into the cerebellar cortex or deep cerebellar nuclei.[24][25]

      • This method provides targeted and robust transduction of the cerebellum.[25]

  • Post-Procedure: Animals are monitored for recovery. Transgene expression can typically be detected within 1-2 weeks post-injection.[4]

Electrophysiological Recording of Purkinje Cells
  • Objective: To measure the firing properties of Purkinje cells and assess the effects of therapeutic compounds.

  • Preparation:

    • Mice are anesthetized and decapitated. The cerebellum is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Sagittal cerebellar slices (e.g., 250-300 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording:

    • Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a near-physiological temperature (e.g., 34-35°C).[26]

    • Extracellular or whole-cell patch-clamp recordings are made from Purkinje cell bodies.

    • For extracellular recordings, a glass pipette filled with aCSF is placed near the soma to record spontaneous action potentials (spikes).

    • The firing frequency, regularity (coefficient of variation), and pattern (tonic vs. bursting) are analyzed before and after the application of a KCa2 channel modulator.[26][27]

Conclusion

KCa2 channel modulators and gene therapy represent two highly promising but distinct strategies for treating ataxia.

  • KCa2 Channel Modulators offer a symptomatic treatment approach. As orally available small molecules, they have the advantage of easier administration and the potential to benefit a broader range of ataxias where Purkinje cell firing irregularity is a common pathological feature.[10][28] However, their efficacy may vary depending on the specific type of ataxia, and they do not address the underlying genetic cause of the disease.

  • Gene Therapy offers the potential for a one-time, disease-modifying treatment by correcting the fundamental genetic defect.[5] This approach is highly specific to the targeted genetic mutation. While preclinical and early clinical data are very encouraging, particularly for monogenic ataxias, challenges related to delivery, potential immunogenicity, and long-term safety and efficacy remain critical areas of ongoing research.[16][7][8]

The choice between these strategies in a clinical context will depend on the specific type of ataxia, the stage of the disease, and the individual patient's circumstances. For the research and drug development community, both avenues warrant continued and vigorous investigation. The data presented in this guide underscore the potential of both KCa2 channel modulation and gene therapy to significantly impact the lives of patients with ataxia.

References

A Comparative Guide to the Therapeutic Window of KCa2 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic windows of various KCa2 (SK) channel modulators. Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological and cardiovascular disorders. This document summarizes quantitative data, details experimental protocols for assessing therapeutic efficacy and toxicity, and visualizes key signaling pathways and workflows to aid in the rational development of novel KCa2 channel-targeted therapies.

Data Presentation: Comparative Analysis of KCa2 Channel Modulators

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which toxicity occurs. Below are tables summarizing the available quantitative data for prominent KCa2 channel positive and negative modulators. It is important to note that direct comparative studies of the therapeutic index for a wide range of these compounds are limited in the publicly available literature. The data presented here are compiled from various sources and experimental conditions, which should be taken into consideration when making direct comparisons.

KCa2 Channel Positive Modulators (Activators)

Positive modulators of KCa2 channels enhance channel activity, typically by increasing their sensitivity to intracellular calcium. They are being investigated for conditions characterized by neuronal hyperexcitability, such as ataxia and epilepsy.

ModulatorSubtype SelectivityPotency (EC50)Therapeutic Effect (Animal Models)Adverse Effects/Toxicity
CyPPA KCa2.2/KCa2.3 > KCa2.1~5-15 µMNormalizes firing of Purkinje cells in cerebellar slices from SCA2 mice.[1][2]Limited data on in vivo toxicity.
NS13001 KCa2.2/KCa2.3 selective~140 nMAlleviates behavioral and neuropathological phenotypes in aging SCA2 transgenic mice.[3]Limited data on in vivo toxicity.
SKA-31 KCa2/KCa3.1KCa2.1: 2.9 µM, KCa2.2: 1.9 µM, KCa2.3: 2.9 µM, KCa3.1: 260 nMPotentiates endothelium-derived hyperpolarizing factor response and lowers blood pressure in mice.[4]At 100 mg/kg, SKA-111 (a related compound) drastically reduced heart rate, presumably through KCa2 activation.
1-EBIO Pan-KCa2/KCa3.1~30-100 µMImproves motor deficits in mouse models of episodic ataxia (EA) and spinocerebellar ataxia (SCA).[3]Can induce sedation at higher doses.
KCa2 Channel Negative Modulators (Inhibitors/Blockers)

Negative modulators of KCa2 channels reduce or block their activity. They are being explored for conditions where enhancing neuronal excitability may be beneficial, such as for cognitive enhancement and for treating certain cardiac arrhythmias like atrial fibrillation. A significant challenge with KCa2 blockers is their potential to induce seizures, narrowing their therapeutic window.[5]

ModulatorSubtype SelectivityPotency (IC50)Therapeutic Effect (Animal Models/Clinical)Adverse Effects/Toxicity
Apamin KCa2.2 > KCa2.1/KCa2.3pM to low nM rangeEnhances learning and memory in rodents.[5]Narrow therapeutic window; can induce seizures and ataxia.[5]
NS8593 Pan-KCa2~0.4-0.7 µMShows efficacy in terminating atrial fibrillation in animal models.Limited data on in vivo toxicity, but proconvulsant potential is a concern.
AP14145 KCa2.2/KCa2.3Not specifiedSuggested to have potential for treating atrial fibrillation.Limited data on in vivo toxicity.
AP30663 KCa2Not specifiedDemonstrated efficacy in converting recent-onset atrial fibrillation to sinus rhythm in a phase 2 clinical trial.Transient increase in the QTcF interval.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of KCa2 channel modulators. Below are protocols for key in vitro and in vivo experiments.

Whole-Cell Patch-Clamp Electrophysiology for KCa2 Current Measurement

This in vitro technique is fundamental for characterizing the potency and mechanism of action of KCa2 channel modulators on isolated cells.

Objective: To measure KCa2 channel currents in a heterologous expression system (e.g., HEK293 cells) and determine the effect of modulators.

Materials:

  • HEK293 cells transiently or stably expressing the KCa2 channel subtype of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH 7.2 with KOH).

  • KCa2 channel modulator of interest.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target KCa2 channel onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa2 currents.

  • Drug Application:

    • Establish a stable baseline recording of KCa2 currents.

    • Perfuse the external solution containing the KCa2 modulator at various concentrations.

    • Record the current responses at each concentration to determine the EC50 (for positive modulators) or IC50 (for negative modulators).

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +40 mV).

    • Plot the concentration-response curve and fit with a Hill equation to determine the EC50 or IC50.

Rotarod Test for Motor Coordination

This in vivo assay is used to assess the potential for KCa2 modulators to either improve motor deficits (in models of ataxia) or cause motor impairment as a side effect.

Objective: To evaluate the effect of a KCa2 modulator on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus.

  • Mice (e.g., C57BL/6 or an ataxia model).

  • KCa2 channel modulator and vehicle control.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training (optional but recommended): Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days before testing.

  • Drug Administration: Administer the KCa2 modulator or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing.

  • Testing:

    • Place the mouse on the rotating rod.

    • Start the rotation with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A trial can be ended if the mouse clings to the rod and makes a full passive rotation.

    • Perform three trials for each mouse with a 15-20 minute inter-trial interval.

  • Data Analysis:

    • Calculate the average latency to fall across the three trials for each mouse.

    • Compare the performance of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Pentylenetetrazol (PTZ)-Induced Seizure Threshold Test

This in vivo assay is used to assess the pro-convulsant or anti-convulsant effects of KCa2 modulators.

Objective: To determine if a KCa2 modulator alters the seizure threshold in mice.

Materials:

  • Mice (e.g., C57BL/6).

  • Pentylenetetrazol (PTZ) solution.

  • KCa2 channel modulator and vehicle control.

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers.

  • Drug Administration: Administer the KCa2 modulator or vehicle to the mice.

  • PTZ Administration: At the time of expected peak drug effect, administer a sub-convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p., the exact dose should be determined in pilot studies for the specific mouse strain).

  • Observation:

    • Immediately after PTZ injection, place the mouse in an observation chamber and observe for seizure activity for 30 minutes.

    • Score the seizure severity using a standardized scale (e.g., the Racine scale, modified for mice).

    • Record the latency to the first myoclonic jerk and the first generalized clonic seizure.

  • Data Analysis:

    • Compare the seizure scores, latencies, and the percentage of animals exhibiting seizures between the drug-treated and vehicle-treated groups.

Mandatory Visualization

KCa2 Channel Signaling Pathway

KCa2_Signaling Glutamate Glutamate NMDA_R NMDA_R Glutamate->NMDA_R binds Depolarization Membrane Depolarization VGCC VGCC Depolarization->VGCC activates K_efflux K+ Efflux Hyperpolarization Hyperpolarization/ Repolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Hyperpolarization->NMDA_R enhances Mg2+ block Hyperpolarization->VGCC inactivates Ca2_ion Ca2_ion NMDA_R->Ca2_ion influx VGCC->Ca2_ion influx Calmodulin Calmodulin Ca2_ion->Calmodulin binds CaM_Ca2 CaM_Ca2 Calmodulin->CaM_Ca2 KCa2 KCa2 CaM_Ca2->KCa2 activates KCa2->K_efflux

Experimental Workflow: Assessing Therapeutic Window

Therapeutic_Window_Workflow Modulator KCa2 Channel Modulator Efficacy_Model Efficacy_Model Modulator->Efficacy_Model Toxicity_Model Toxicity_Model Modulator->Toxicity_Model Therapeutic_Index Calculate Therapeutic Index (TD50 / ED50) Dose_Response_Efficacy Dose_Response_Efficacy Efficacy_Model->Dose_Response_Efficacy ED50 ED50 Dose_Response_Efficacy->ED50 ED50->Therapeutic_Index Dose_Response_Toxicity Dose_Response_Toxicity Toxicity_Model->Dose_Response_Toxicity TD50 TD50 Dose_Response_Toxicity->TD50 TD50->Therapeutic_Index

References

Safety Operating Guide

Navigating the Disposal of KCa2 Channel Modulator 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of KCa2 channel modulator 2, a potent and subtype-selective positive modulator of the KCa2 channel.[1] Given that the full hazard profile of this compound may not be extensively documented, a cautious approach based on established best practices for novel research chemicals is mandatory.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is crucial to conduct a thorough risk assessment. As with many novel chemical entities, the toxicological properties of this compound have not been fully investigated. Therefore, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles should be worn, especially when a splash hazard is present.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.

  • Body Protection: A standard laboratory coat is mandatory. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown is recommended.

Engineering Controls:

  • All work with this compound, including aliquoting, weighing, and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to all local, state, and federal regulations and should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, weigh boats) in a designated, leak-proof hazardous waste container.

    • The container must be made of a material compatible with the chemical and any solvents used.

    • Do not mix this waste with non-hazardous trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealable, and chemically compatible hazardous waste container.

    • Never dispose of this compound down the drain.[2]

    • Segregate halogenated and non-halogenated solvent waste streams if applicable.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard classifications (e.g., "Acutely Toxic," "Irritant" - if known).

  • The date of waste accumulation should also be clearly marked on the label.

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure containers are kept closed at all times, except when adding waste.[2]

  • Store in a well-ventilated area, away from incompatible materials.

  • Utilize secondary containment for all liquid waste containers to prevent spills.[2]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]

    • The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After thorough rinsing and drying, the original labels on the container must be defaced or removed before disposal as non-hazardous solid waste.[2]

5. Requesting Waste Pickup:

  • Once a waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.

Quantitative Data Summary

While extensive quantitative data for this compound is not publicly available, the following information has been compiled from supplier and research data sheets:

ParameterValueSource
Molecular Weight 331.78 g/mol [1]
Molecular Formula C₁₆H₁₅ClFN₅[1]
CAS Number 2764618-34-8[1]
Storage Temperature Store at +4°CMedChemExpress
EC₅₀ (rat KCa2.2a) 0.64 μM[1]
EC₅₀ (human KCa2.3) 0.60 μM[1]
Experimental Protocols Cited

The biological activity data (EC₅₀ values) for this compound were determined using inside-out patch-clamp electrophysiology recordings with rat KCa2.2a channels heterologously expressed in HEK293 cells. This technique allows for the direct measurement of ion channel activity in response to the application of the modulator at various concentrations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, blades) waste_type->sharps_waste Sharps empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled, Compatible Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealable, Compatible Hazardous Waste Container with Secondary Containment liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate deface_label Deface Original Label triple_rinse->deface_label collect_rinseate->store_waste dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container request_pickup Contact EHS for Waste Pickup store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling KCa2 Channel Modulator 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of KCa2 channel modulator 2, a potent, subtype-selective positive modulator of KCa2 channels. The following procedural guidance is based on established safety protocols for handling potent, research-grade small molecules and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the exact compound in use.

I. Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety measures.

Category Equipment/Measure Specification and Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should be equipped with side-shields to provide comprehensive protection from splashes or airborne particles.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or perforations before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Suitable RespiratorA respirator may be necessary when handling the compound as a powder or when there is a risk of aerosol formation. The specific type of respirator should be determined by a risk assessment and in accordance with occupational exposure limits.
Ventilation Fume HoodAll handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Emergency Equipment Safety Shower and Eyewash StationEnsure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.

II. First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

III. Handling, Storage, and Disposal Plan

A clear and systematic plan for the handling, storage, and disposal of this compound is essential for maintaining a safe and organized laboratory.

Handling:

  • Avoidance of Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols.

  • Weighing: Weigh the compound in a fume hood with appropriate engineering controls to prevent dissemination of the powder.

  • Solution Preparation: Prepare solutions in a fume hood. Use appropriate solvents as recommended by the supplier.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal:

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Work in a certified chemical fume hood prep1->prep2 handling1 Weigh solid compound prep2->handling1 handling2 Prepare stock and working solutions handling1->handling2 exp1 Perform in-vitro/in-vivo experiments handling2->exp1 disp1 Collect all waste (solid & liquid) exp1->disp1 disp2 Label as hazardous waste disp1->disp2 disp3 Store in a designated satellite accumulation area disp2->disp3 disp4 Arrange for professional disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

IV. Experimental Protocol: In-Vitro Patch-Clamp Electrophysiology Assay

This protocol outlines a general procedure for evaluating the effect of this compound on KCa2 channels expressed in a heterologous expression system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding the human KCa2.2 channel subunit using a suitable transfection reagent.

  • Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and varying concentrations of free Ca²⁺ (buffered with EGTA) to elicit baseline channel activity (pH adjusted to 7.2 with KOH).

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations.

3. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique to record KCa2 channel currents.

  • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV and apply voltage ramps or steps to elicit KCa2 currents.

  • Establish a stable baseline recording of KCa2 channel activity.

4. Compound Application and Data Analysis:

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record the changes in KCa2 channel current in the presence of the compound.

  • Wash out the compound with the external solution to observe the reversibility of the effect.

  • Analyze the data to determine the potency (EC₅₀) and efficacy of the modulator.

G Figure 2: In-Vitro Patch-Clamp Experimental Workflow cluster_cell_prep Cell Preparation cluster_solution_prep Solution Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell1 HEK293 Cell Culture cell2 Transfection with KCa2.2 Plasmid cell1->cell2 cell3 Plating on Coverslips cell2->cell3 rec1 Whole-Cell Patch-Clamp cell3->rec1 sol1 Prepare External and Internal Solutions sol3 Prepare Working Dilutions sol1->sol3 sol2 Prepare Compound Stock Solution (in DMSO) sol2->sol3 rec3 Perfuse with Compound sol3->rec3 rec2 Establish Baseline KCa2 Current rec1->rec2 rec2->rec3 rec4 Record Modulated Current rec3->rec4 rec5 Washout rec4->rec5 ana1 Measure Current Amplitude Changes rec5->ana1 ana2 Determine EC50 and Efficacy ana1->ana2

Caption: A step-by-step workflow for an in-vitro patch-clamp experiment.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。